molecular formula C9H5BrN2O2 B1376527 3-Bromo-7-nitroquinoline CAS No. 1354221-07-0

3-Bromo-7-nitroquinoline

Cat. No.: B1376527
CAS No.: 1354221-07-0
M. Wt: 253.05 g/mol
InChI Key: XIAPLHYFQYRMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-nitroquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAPLHYFQYRMPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of 3-Bromo-7-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] The strategic placement of the nitro and bromo functionalities on the quinoline scaffold offers versatile handles for further molecular elaboration, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3] This document eschews a conventional template, instead presenting a logically structured narrative that delves into the causal reasoning behind the chosen synthetic pathway, detailed experimental protocols, and mechanistic insights. The synthesis is approached via a robust two-step sequence: the initial construction of the 7-nitroquinoline core via a modified Skraup synthesis, followed by a regioselective electrophilic bromination at the C-3 position. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to obtaining this valuable compound.

Strategic Analysis of the Synthetic Pathway

The synthesis of a disubstituted quinoline, such as this compound, requires careful strategic planning to ensure correct regiochemical outcomes. A direct, one-pot synthesis is impractical due to the difficulty of controlling the simultaneous introduction of two different substituents onto the quinoline core. Therefore, a sequential approach is optimal.

The most logical strategy involves:

  • Formation of the Quinoline Core with the C-7 Substituent: Constructing the quinoline ring with the nitro group already in place at the 7-position. The Skraup synthesis is a classic and powerful method for this transformation, capable of generating quinolines from anilines.[4][5]

  • Introduction of the C-3 Substituent: Performing a regioselective bromination on the pre-formed 7-nitroquinoline intermediate. The electronic properties of the 7-nitroquinoline system dictate the position of subsequent electrophilic attack.

This two-step pathway, illustrated below, provides a reliable and scalable route to the target molecule.

G cluster_0 Overall Synthetic Workflow m-Nitroaniline m-Nitroaniline 7-Nitroquinoline 7-Nitroquinoline m-Nitroaniline->7-Nitroquinoline Step 1: Skraup Synthesis (Glycerol, H₂SO₄, Oxidant) This compound This compound 7-Nitroquinoline->this compound Step 2: Electrophilic Bromination (N-Bromosuccinimide)

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of the 7-Nitroquinoline Intermediate via Skraup Reaction

The Skraup synthesis facilitates the creation of the quinoline ring system by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[4]

Mechanistic Rationale and Regioselectivity

The choice of m-nitroaniline as the starting material is critical. In the acidic environment of the Skraup reaction, the amino group directs the cyclization. For a meta-substituted aniline, this results in the formation of a mixture of 5- and 7-substituted quinoline isomers.[6] The reaction proceeds through several key stages:

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[7]

  • Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the β-carbon of acrolein in a conjugate addition.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline. Nitrobenzene is a common oxidizing agent, though the nitro group of the starting aniline can also serve this role.[4][5]

The formation of both 7-nitro- and 5-nitroquinoline is a direct consequence of the two possible cyclization pathways (ortho and para to the amino group) from the m-nitroaniline precursor. Separation of these isomers is a crucial downstream step.

Detailed Experimental Protocol: Skraup Synthesis of 7-Nitroquinoline

Disclaimer: This reaction is notoriously exothermic and can become violent if not properly controlled. It should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and with cooling baths on standby.

Materials:

  • m-Nitroaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

  • 5-liter three-necked round-bottom flask with mechanical stirrer and reflux condenser

Procedure:

  • In the 5-liter flask, create a homogeneous slurry of m-nitroaniline (1.0 mole), arsenic pentoxide (0.7 moles, preferred for a less violent reaction), and glycerol (3.7 moles).[5]

  • With vigorous mechanical stirring, add concentrated sulfuric acid (0.9 moles) dropwise over 30-45 minutes. The temperature will rise spontaneously; maintain it below 100°C using an ice-water bath if necessary.

  • Once the addition is complete, heat the mixture to 135-145°C. The reaction is vigorous. Maintain this temperature for 4-5 hours until the reaction subsides.

  • Allow the mixture to cool to approximately 100°C and then cautiously pour it into 4 liters of water while stirring.

  • Boil the diluted mixture for 15 minutes to help dissolve tars. Add 200g of decolorizing carbon and filter the hot solution through a large Büchner funnel.

  • Cool the filtrate to 10°C and neutralize it by slowly adding a concentrated sodium hydroxide (NaOH) solution until the pH is ~8. This will precipitate the crude mixture of 5- and 7-nitroquinoline isomers.

  • Filter the crude product, wash with cold water, and dry thoroughly.

Purification:

  • The separation of the 5- and 7-nitroquinoline isomers is typically achieved by fractional crystallization or column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate. The 7-nitro isomer is generally more polar.

Step 2: Regioselective Bromination of 7-Nitroquinoline

With the 7-nitroquinoline core synthesized, the next step is the selective introduction of a bromine atom at the C-3 position.

Mechanistic Rationale and Causality of Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the 7-nitroquinoline nucleus is governed by the combined electronic effects of the heterocyclic nitrogen and the C-7 nitro group.

  • Pyridine Ring Deactivation: The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom, making it less reactive towards electrophiles than the benzene ring.

  • Nitro Group Deactivation: The potent electron-withdrawing nitro group at C-7 strongly deactivates the carbocyclic (benzene) ring towards electrophilic attack.

  • Directive Effect: This deactivation of the benzene ring effectively channels the electrophilic attack towards the less deactivated pyridine ring. Within the pyridine ring, the C-3 position is the most favorable site for electrophilic substitution.

A Chinese patent describes a method for this transformation, reacting 7-nitroquinoline with N-bromosuccinimide (NBS) to successfully yield this compound, confirming this theoretical outcome.[8]

Caption: Key steps in the electrophilic bromination of 7-nitroquinoline.

Detailed Experimental Protocol: Bromination of 7-Nitroquinoline

Materials:

  • 7-Nitroquinoline (purified from Step 1)

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or Acetonitrile[9]

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Dissolve 7-nitroquinoline (1.0 eq) in glacial acetic acid inside the round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.1 eq) to the solution in one portion.[9]

  • Heat the reaction mixture to 80-100°C and stir for 1-3 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water. A precipitate of the crude product should form.

  • Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Filter the solid product, wash thoroughly with water to remove any residual acid and salts, and dry under vacuum.

Purification:

  • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel if necessary to achieve high purity.

Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

ParameterDataSource
Chemical Formula C₉H₅BrN₂O₂[10]
Molecular Weight 253.05 g/mol [10]
Appearance Expected to be a pale yellow or off-white solid-
Purity >95% (typical target)[10]
Mass Spec (EI-MS) M⁺ peak at m/z 252, M+2 peak at m/z 254 (approx. 1:1 ratio)[11]
¹H NMR (Est.) Aromatic protons expected in the δ 7.5-9.5 ppm range[11]
¹³C NMR (Est.) Signals for 9 distinct carbons, with C-Br deshielded[11]

Spectroscopic Elucidation:

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁵⁰·⁷% ⁷⁹Br and ⁴⁹·³% ⁸¹Br), the spectrum will exhibit two peaks of nearly equal intensity at M⁺ and [M+2]⁺, providing definitive evidence for the presence of a single bromine atom.[11]

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum will confirm the substitution pattern. The absence of a signal for H-3 and the specific splitting patterns of the remaining five aromatic protons will validate the structure. ¹³C NMR will show nine distinct carbon signals, with the C-3 signal shifted due to the attached bromine.

References

3-Bromo-7-nitroquinoline chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-7-nitroquinoline: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This compound is a halogenated and nitrated heterocyclic compound built upon the quinoline scaffold. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic characterization, plausible synthetic routes, and key chemical reactions. As a bifunctional molecule, it serves as a versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents and functional materials. The strategic placement of the bromine atom and the nitro group offers orthogonal handles for molecular elaboration, making it a compound of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes theoretical knowledge with practical insights to serve as an essential resource for professionals in drug development and chemical research.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose structure consists of a quinoline ring system substituted with a bromine atom at the C3 position and a nitro group at the C7 position. This substitution pattern dictates its chemical reactivity and potential applications.

Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1354221-07-0[1][2]
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol [1]
Appearance Solid (predicted)N/A
Storage Room temperature, sealed, dry[1]
SMILES O=--INVALID-LINK--[O-]

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation is paramount for any chemical entity used in research and development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. [3]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons at C2 and C4 on the pyridine ring will be the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom. The protons on the benzene ring (H5, H6, H8) will have chemical shifts influenced by the deactivating nitro group.

  • ¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms. The carbons attached to the electronegative bromine (C3), nitrogen (C8a, C2), and the nitro group (C7) will have characteristic chemical shifts. Spectroscopic data for related compounds, such as 3-bromo-6-fluoro-8-nitroquinoline, can serve as a reference for predicting these shifts. [4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation. The high-resolution mass spectrum (HRMS) of this compound should show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, confirming the presence of a single bromine atom. [3]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of this compound is expected to show strong characteristic absorption bands for:

  • N-O stretching of the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C=N and C=C stretching of the quinoline ring system in the 1450-1600 cm⁻¹ region.

  • C-Br stretching typically found in the lower frequency region (500-600 cm⁻¹).

Proposed Synthetic Strategy

While specific literature detailing the synthesis of this compound is sparse, a robust synthetic pathway can be designed based on established quinoline chemistry. Direct electrophilic bromination of quinoline is often unselective, yielding mixtures of 5- and 8-bromo isomers, and is generally difficult to direct to the 3-position. [5]Therefore, a more controlled, multi-step approach is necessary. The most logical strategy involves the nitration of a pre-functionalized precursor, 3-bromoquinoline.

Rationale for Synthetic Route

Starting with commercially available 3-bromoquinoline, a regioselective nitration can be performed. The bromine atom at C3 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, as a halogen, it is an ortho, para-director. The quinoline nitrogen is also deactivating, particularly towards the pyridine ring. Therefore, electrophilic attack is strongly favored on the benzene ring. The directing effect of the C3-bromo substituent would favor substitution at C6 and C8. The formation of the 7-nitro isomer is also plausible and can often be isolated as a significant product under carefully controlled nitration conditions.

Synthesis of this compound cluster_0 Synthetic Pathway Start 3-Bromoquinoline Intermediate Nitrated Mixture (5-, 6-, 7-, 8-isomers) Start->Intermediate HNO₃ / H₂SO₄ (Nitrating Mixture) 0°C to rt Purification Chromatographic Separation Intermediate->Purification Work-up Product This compound Purification->Product Isolation of 7-nitro isomer

Caption: Proposed synthesis of this compound via electrophilic nitration.

Experimental Protocol: Nitration of 3-Bromoquinoline

Warning: This procedure involves the use of strong acids and nitrating agents. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3-bromoquinoline (1.0 eq). Cool the flask in an ice-salt bath to 0°C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 eq) dropwise to chilled concentrated sulfuric acid (5-10 vol eq) while maintaining the temperature below 10°C.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-bromoquinoline, ensuring the internal temperature does not exceed 5-10°C. After the addition is complete, allow the reaction mixture to stir at this temperature for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product mixture.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid, a mixture of nitro-isomers, must be purified by column chromatography on silica gel to isolate the desired this compound isomer.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its two distinct reactive sites, which can be addressed selectively.

Reactions at the Bromine Position (C3)

The C-Br bond at the 3-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon or nitrogen-based substituents. This is a cornerstone for building molecular complexity.

  • Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

  • Heck Coupling: Reaction with alkenes to introduce a vinyl group.

  • Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond, yielding 3-aminoquinoline derivatives.

Reactions at the Nitro Group (C7)

The nitro group is a versatile functional group that primarily serves as a precursor to an amino group.

  • Reduction: The nitro group can be readily reduced to a primary amine (3-bromo-7-aminoquinoline) using various reagents, such as tin(II) chloride (SnCl₂), iron powder in acidic medium, or catalytic hydrogenation (H₂/Pd-C). [6]This resulting amino group is a key functional handle for further derivatization, including:

    • Acylation: Reaction with acyl chlorides or anhydrides.

    • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction).

The presence of the electron-withdrawing nitro group also activates the quinoline ring, potentially facilitating nucleophilic aromatic substitution (SₙAr) reactions under specific conditions, a known reactivity pattern for nitrated bromoquinolines. [7]

Reactivity of this compound cluster_C3 Reactions at C3-Br cluster_C7 Reactions at C7-NO₂ Start This compound Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Heck Heck Coupling (Alkene) Start->Heck Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Reduction Reduction (e.g., SnCl₂, H₂) Start->Reduction Product_C3 C3-Substituted 7-Nitroquinolines Suzuki->Product_C3 Heck->Product_C3 Buchwald->Product_C3 Amine 3-Bromo-7-aminoquinoline Reduction->Amine Further_Rxn Further Derivatization (Acylation, Diazotization) Amine->Further_Rxn

Caption: Key reaction pathways for the synthetic modification of this compound.

Potential Applications in Research and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities. [7][8]Derivatives of this compound are valuable precursors for screening libraries aimed at discovering new therapeutic agents.

  • Anticancer Agents: The quinoline core is present in several anticancer drugs. Halogenated quinolines, in particular, have shown enhanced cytotoxic effects. [8]The ability to functionalize both the C3 and C7 positions allows for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds. [7]* Antimicrobial Agents: Quinolone derivatives are well-known for their antibacterial properties. [8]this compound can serve as a starting point for novel antibiotics by synthesizing derivatives that target essential bacterial enzymes. [8]* Materials Science: The rigid, planar structure of the quinoline ring makes it an attractive scaffold for developing fluorescent probes and organic electronic materials. [1]The photophysical properties can be fine-tuned by introducing various substituents through the synthetic handles provided by the bromo and nitro groups.

Safety, Handling, and Storage

  • Handling: Use chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. All manipulations should be carried out in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [1]

Conclusion

This compound is a strategically functionalized heterocyclic building block with significant potential in synthetic chemistry. Its well-defined reactive sites at the C3-bromo and C7-nitro positions allow for controlled, stepwise modifications, enabling the synthesis of complex molecular architectures. This versatility makes it a highly valuable precursor for generating libraries of novel compounds for evaluation in drug discovery programs, particularly in the fields of oncology and infectious diseases, as well as for applications in materials science. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 3-bromo-7-nitroquinoline (CAS Number 1354221-07-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-bromo-7-nitroquinoline (CAS No. 1354221-07-0), a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. This document delves into the core physicochemical properties, spectroscopic characterization, and synthetic accessibility of this compound. Furthermore, it explores the reactivity of the quinoline scaffold, with a particular focus on its utility in cross-coupling reactions for the generation of diverse molecular architectures. The guide also contextualizes the potential biological significance of this compound by examining the well-established and diverse pharmacological activities of the broader quinoline class of compounds, including their applications as anticancer, antimicrobial, and anti-inflammatory agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge and practical insights into the application of this versatile chemical intermediate.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline moiety, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically significant drugs. The structural rigidity of the quinoline core, combined with its capacity for diverse functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties to achieve specific interactions with biological targets.

This compound is a strategically functionalized derivative that offers significant potential as a versatile intermediate in the synthesis of novel bioactive molecules. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. Concurrently, the nitro group at the 7-position acts as a powerful electron-withdrawing group, influencing the reactivity of the quinoline ring and providing a precursor for further chemical transformations, such as reduction to an amino group.

This guide will provide a detailed examination of the properties and potential applications of this compound, empowering researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1354221-07-0[1][2]
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol [1]
Appearance Not explicitly stated in search results; likely a solid at room temperature.
Melting Point No experimental data available in search results.
Boiling Point No experimental data available in search results.
Solubility No specific experimental data available. The related compound 3-bromo-8-nitroquinoline has limited water solubility but is more soluble in polar aprotic solvents like DMSO.
Storage Store in a dry, sealed container at room temperature.[3][4]
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals in the aromatic region. The protons on the pyridine ring (H-2 and H-4) will likely be the most deshielded due to the electron-withdrawing effect of the nitrogen atom and the nitro group. The protons on the benzene portion of the ring system will also show characteristic splitting patterns based on their substitution.

  • ¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms, as well as the electron-withdrawing nitro group.

2.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity separated by 2 m/z units.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

  • Aromatic C-H stretching vibrations.

  • C=N and C=C stretching vibrations of the quinoline ring.

  • Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

  • C-Br stretching vibration.

Synthesis and Reactivity

The synthesis of this compound can be approached through multi-step synthetic sequences, typically involving the construction of the quinoline ring followed by or incorporating bromination and nitration steps.

Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general synthetic routes for substituted quinolines can be adapted. A plausible approach involves the nitration of a pre-existing bromoquinoline or the bromination of a nitroquinoline. For instance, the synthesis of related compounds like 6,8-dibromo-5-nitroquinoline has been achieved by the direct nitration of 6,8-dibromoquinoline.[5] Similarly, the synthesis of 3-bromoquinoline itself can be accomplished through various methods, including high-temperature gas-phase bromination of quinoline or via a Sandmeyer reaction from 3-aminoquinoline.[6]

A potential synthetic workflow for this compound is depicted in the following diagram:

G cluster_synthesis Synthetic Pathway quinoline Quinoline bromoquinoline 3-Bromoquinoline quinoline->bromoquinoline Bromination nitro_bromoquinoline This compound bromoquinoline->nitro_bromoquinoline Nitration

Caption: A potential synthetic route to this compound.

Key Chemical Reactions: The Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.

The general workflow for a Suzuki-Miyaura coupling reaction involving a bromoquinoline is as follows:

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Start Materials: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base reaction Reaction Setup: - Inert Atmosphere - Degassed Solvents start->reaction heating Heating and Stirring reaction->heating workup Reaction Work-up: - Quenching - Extraction heating->workup purification Purification: - Column Chromatography workup->purification product Final Product: 3-Substituted-7-nitroquinoline purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a bromoquinoline, which can be adapted for this compound.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., a mixture of toluene and water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-7-nitroquinoline.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activity data for this compound has been reported in the searched literature, the quinoline scaffold is a well-established pharmacophore with a wide range of therapeutic applications. The introduction of bromine and nitro substituents can significantly modulate the biological profile of the quinoline core.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their potential as anticancer agents.[7] The mechanisms of action are diverse and include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of various signaling pathways. The presence of a nitro group can, in some cases, enhance the antiproliferative activity of quinoline compounds.[5] For example, 6-bromo-5-nitroquinoline has shown significant antiproliferative and apoptotic effects in various cancer cell lines.[5]

Antimicrobial Activity

The quinolone and quinoline classes of compounds have a long history as effective antimicrobial agents. Fluoroquinolones, for instance, are a major class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. The core quinoline structure is a key component of their activity. It is plausible that novel derivatives of this compound could exhibit interesting antimicrobial properties.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess anti-inflammatory properties.[8] These compounds can modulate inflammatory pathways and may offer therapeutic potential for a variety of inflammatory conditions.

The following diagram illustrates the diverse potential biological activities of the quinoline scaffold, providing a context for the future investigation of this compound derivatives.

G cluster_bioactivity Potential Biological Activities of Quinoline Derivatives quinoline Quinoline Scaffold anticancer Anticancer quinoline->anticancer antimicrobial Antimicrobial quinoline->antimicrobial antiinflammatory Anti-inflammatory quinoline->antiinflammatory other Other Activities (e.g., Antiviral, Antimalarial) quinoline->other

Caption: Diverse biological activities associated with the quinoline scaffold.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic functionalization provides multiple avenues for the creation of diverse and complex molecular architectures. While specific experimental data for this compound is not extensively available, the well-documented reactivity of the bromoquinoline core and the broad pharmacological potential of the quinoline scaffold highlight its significance for future research. This technical guide serves as a foundational resource for scientists and researchers, providing essential information to facilitate the effective use of this compound in the pursuit of novel therapeutic agents and functional materials. Further investigation into the specific biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective drugs.

References

molecular weight and formula of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-7-nitroquinoline: Synthesis, Characterization, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core molecular properties, logical synthetic pathways, detailed characterization protocols, and its proven utility as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of this molecule.

Core Molecular Profile and Physicochemical Properties

This compound is a disubstituted quinoline derivative. The quinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic placement of a bromine atom at the 3-position and a nitro group at the 7-position endows the molecule with distinct reactivity at multiple sites, making it a highly valuable intermediate for synthetic elaboration.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂O₂[2][3][4][5]
Molecular Weight 253.05 g/mol [2][4][5][6]
CAS Number 1354221-07-0[2][3][4]
MDL Number MFCD28133455[2][3]
Appearance (Expected) Light yellow to yellow solidGeneral knowledge
Storage Room temperature, sealed, dry[2]

Strategic Synthesis: A Regioselective Approach

The synthesis of this compound is not trivial due to the potential for multiple isomers during the functionalization of the quinoline ring. A logical and controlled approach involves a two-step process starting from a pre-functionalized quinoline to ensure the desired regiochemistry. The most field-proven strategy is the nitration of 3-bromoquinoline.

Causality of the Synthetic Strategy: Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromo isomers, while direct nitration also leads to mixtures.[7] By starting with 3-bromoquinoline, the bromine atom and the ring nitrogen exert their own directing effects on the incoming electrophile (the nitronium ion, NO₂⁺). The pyridine ring is deactivated towards electrophilic substitution, thus directing the nitration to the benzenoid ring. The 7-position is electronically favored for substitution.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 3-Bromoquinoline C Electrophilic Aromatic Substitution (Nitration) 0°C to RT A->C Substrate B HNO₃ (fuming) H₂SO₄ (conc.) B->C Nitrating Agent D This compound C->D Yields

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration of 3-Bromoquinoline

This protocol is a self-validating system. The success of each step can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by the characterization methods outlined in the next section.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add concentrated sulfuric acid (H₂SO₄, 5 mL) and cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: Slowly add 3-bromoquinoline (1.0 eq) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not rise above 5°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (2 mL) at 0°C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-bromoquinoline over 30 minutes. Maintain the reaction temperature at 0°C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.

Structural Elucidation and Analytical Characterization

Unambiguous structural confirmation is critical. The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a definitive characterization of the molecule's identity and purity.[8]

G cluster_techniques Analytical Techniques cluster_data Validation Data Compound {this compound | (C₉H₅BrN₂O₂)} NMR NMR Spectroscopy ¹H NMR ¹³C NMR Compound->NMR MS Mass Spectrometry Confirms Molecular Weight Shows Br Isotopic Pattern Compound->MS NMR_Data Proton & Carbon Environment Confirms Substitution Pattern NMR:f1->NMR_Data NMR:f2->NMR_Data MS_Data M⁺• & [M+2]⁺• Peaks Confirms Presence of One Br Atom MS:f1->MS_Data

Caption: Logical flow of structural elucidation.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Results & Rationale
¹H NMR Aromatic Region (δ 7.5-9.5 ppm): Expect 5 distinct signals for the 5 aromatic protons. Protons on the pyridine ring (H2, H4) will be the most deshielded (highest ppm) due to the inductive effect of the ring nitrogen. Protons on the benzenoid ring will be influenced by the electron-withdrawing nitro group.
¹³C NMR Aromatic Region (δ 120-155 ppm): Expect 9 distinct carbon signals. The carbon bearing the bromine (C3) will be shielded relative to its unsubstituted counterpart. Carbons near the nitrogen (C2, C8a) and the nitro group (C7, C6, C8) will be significantly deshielded.
Mass Spec (EI) Molecular Ion (M⁺•): A characteristic pair of peaks of nearly equal intensity at m/z 253 and 255.[8] Rationale: This M⁺• and [M+2]⁺• pattern is the definitive signature of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[8]
FT-IR (cm⁻¹) ~1520 & ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching vibrations of the nitro group. ~1600-1450 cm⁻¹: C=C and C=N stretching of the quinoline ring. ~800-700 cm⁻¹: C-Br stretching vibration.

Reactivity and Applications in Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which serve as handles for building molecular complexity.

  • The Bromo Group (C3-Br): The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, or amino groups, enabling extensive Structure-Activity Relationship (SAR) studies.[1]

  • The Nitro Group (C7-NO₂): The electron-withdrawing nitro group activates the quinoline ring system. More importantly, it can be readily reduced to an amino group (-NH₂). This resulting 7-amino-3-bromoquinoline opens up a new avenue for derivatization, such as amide bond formation, sulfonylation, or further coupling reactions. The presence of nitro groups on a quinoline scaffold has been shown to facilitate reactions with nucleophiles.[9]

This dual reactivity makes the compound an excellent starting point for creating libraries of novel compounds for screening against various biological targets. Quinoline derivatives, including nitrated quinolines, are actively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][10][11] Specifically, substituted quinolines are key in the development of kinase inhibitors, which are crucial in oncology.[1][10]

G cluster_bromo Reactions at C3-Br cluster_nitro Reactions at C7-NO₂ Core This compound Suzuki Suzuki Coupling (Adds Aryl/Alkyl) Core->Suzuki Pd Catalyst R-B(OH)₂ Buchwald Buchwald-Hartwig (Adds N-Aryl/Alkyl) Core->Buchwald Pd Catalyst R-NH₂ Reduction Reduction (e.g., SnCl₂/HCl) Forms -NH₂ Core->Reduction Amine 7-Amino-3-bromoquinoline Reduction->Amine Amide Amide Formation (Acylation) Amine->Amide R-COCl

Caption: Key reaction pathways for derivatization.

Conclusion

This compound represents a strategically designed molecular scaffold with significant potential for advanced synthetic chemistry and drug discovery. Its well-defined structure, characterized by orthogonal reactive sites, provides medicinal chemists with a powerful platform for generating novel chemical entities. The synthetic and analytical protocols detailed herein offer a robust framework for researchers to confidently produce, verify, and utilize this compound in the pursuit of new therapeutics and functional materials.

References

Introduction: The Strategic Importance of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-7-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a quinoline core substituted with a bromine atom at the 3-position and a nitro group at the 7-position, provides a unique electronic and steric profile. This dual functionalization is not merely additive; it creates a molecule primed for diverse and regioselective chemical transformations. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the entire ring system, particularly activating the C-Br bond for a host of modern synthetic operations.

This guide offers a deep dive into the chemical reactivity and stability profile of this compound. We will move beyond simple reaction schemes to explore the causality behind experimental choices, providing field-proven insights for its application in complex synthetic campaigns.

Part 1: The Chemical Reactivity Landscape

The reactivity of this compound is dominated by the interplay between the bromine atom, a versatile synthetic handle, and the powerful electron-withdrawing nitro group. This combination unlocks a broad spectrum of reactions, primarily centered around the C-Br bond and the nitro functionality.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The bromine atom at the 3-position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds with high precision.[2][3]

The Suzuki-Miyaura reaction is a premier method for creating C-C bonds between this compound and various organoboron reagents.[4][5][6] This reaction is instrumental in synthesizing 3-arylquinoline scaffolds, which are privileged structures in numerous biologically active compounds, including inhibitors of kinases like HER-2 and EGFR.[7] The choice of catalyst, ligand, and base is critical for achieving high yields and accommodating diverse functional groups.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and a base like sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.).[7]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v, 5 mL), via syringe.[7]

  • Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-aryl-7-nitroquinoline product.[7]

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition oxidative_addition->pd0 pd2_aryl_complex Ar-Pd(II)L₂-Ar' pd2_complex->pd2_aryl_complex [Ar'B(OH)₃]⁻ transmetalation Transmetalation transmetalation->pd2_complex pd2_aryl_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination reductive_elimination->pd2_aryl_complex aryl_bromide This compound (Ar-Br) boronic_acid Ar'B(OH)₂ + Base product Product (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of N-aryl quinolines, the Buchwald-Hartwig amination is an indispensable tool.[8][9] This reaction couples this compound with primary or secondary amines, providing direct access to compounds that are often challenging to synthesize via classical methods like nucleophilic aromatic substitution.[8] The success of this transformation hinges on the use of bulky, electron-rich phosphine ligands that facilitate the key reductive elimination step.[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., X-Phos, 3.6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent and Reaction: Add anhydrous, degassed toluene or dioxane. Seal the tube and heat to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by column chromatography.

Buchwald_Hartwig_Cycle

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Reactivity of the Nitro Group

The nitro group is not merely a spectator or an activating group; it is a versatile functional group in its own right. Its most common transformation is reduction to an amine.

Reduction to 7-Aminoquinoline

The nitro group can be readily reduced to a primary amine (NH₂) using various standard reducing agents, such as:

  • Catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst). [11]* Metal-acid systems (e.g., SnCl₂ in HCl, or Fe powder in acetic acid).

This transformation yields 3-bromo-7-aminoquinoline, a valuable bifunctional intermediate. The newly formed amino group can undergo a wide array of reactions (e.g., acylation, diazotization, alkylation), while the C-Br bond remains available for cross-coupling, allowing for orthogonal synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, the strong electron-withdrawing effect of the 7-nitro group activates the C-3 bromine for direct nucleophilic aromatic substitution (SNAr) under certain conditions. [12]The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. [13]This pathway is most effective with potent nucleophiles like alkoxides or thiolates at elevated temperatures. However, for amine nucleophiles, the Buchwald-Hartwig amination generally provides higher yields and broader substrate scope under milder conditions. [8]

Part 2: Stability Profile and Degradation Pathways

Ensuring the integrity of a chemical intermediate is paramount for reproducible research and development. The stability of this compound is influenced by thermal stress, light exposure, and chemical environment.

Thermal, Photo, and Chemical Stability
ParameterStability ProfileRecommended Handling & Storage
Thermal Stability Generally stable under standard laboratory conditions. Like many nitroaromatic compounds, it may undergo exothermic decomposition at highly elevated temperatures. [14]Avoid excessive heating. Store at controlled room temperature away from heat sources.
Photostability Nitroaromatic compounds are frequently susceptible to photodegradation upon prolonged exposure to UV or high-intensity visible light. [14][15]Store in amber, light-resistant containers. [14]Minimize exposure to direct light during handling.
Hydrolytic Stability The aromatic system is robust, but prolonged exposure to harsh acidic or basic conditions at high temperatures could potentially lead to degradation, such as ring opening or substitution. [16]Use under neutral or buffered conditions where possible. Avoid storage in strong aqueous acids or bases.
Incompatibilities Incompatible with strong oxidizing agents and strong bases. [14]Store separately from strong oxidizers and bases.

Protocol: Guideline for Photostability Assessment (Adapted from ICH Q1B)

This protocol provides a framework for evaluating the light sensitivity of this compound.

  • Sample Preparation: Prepare samples of the solid material and a solution in a relevant, photochemically inert solvent (e.g., acetonitrile). Prepare corresponding "dark" control samples by wrapping them in aluminum foil. [14]2. Light Source: Use a light source capable of emitting both cool white fluorescent and near-UV light, as specified by ICH guidelines. [17]3. Exposure: Expose the samples to a controlled illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter. [17]The dark controls should be kept in the same environment to differentiate between thermal and light-induced degradation.

  • Analysis: After exposure, analyze both the light-exposed and dark control samples by a stability-indicating method, such as HPLC-UV. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Evaluation: Significant degradation in the light-exposed sample, but not the dark control, indicates photosensitivity. The results will determine if light-resistant packaging and handling are required.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, logical pathways can be proposed based on the known chemistry of quinolines and nitroaromatics. [18][19][20]Under forced degradation conditions (e.g., strong UV light, harsh pH, high heat), several reactions could occur.

Degradation_Pathways Proposed Degradation Pathways for this compound parent This compound reduction 3-Bromo-7-aminoquinoline parent->reduction [1] denitration 3-Bromo-7-hydroxyquinoline parent->denitration [2] debromination 7-Nitroquinoline parent->debromination [2] hydroxylation Hydroxylated Derivatives parent->hydroxylation [2] cond_reduction Reductive Stress (e.g., H₂, metal/acid) cond_photo Photolytic Stress (UV/H₂O₂) cond_hydrolysis Harsh Hydrolytic Stress (Strong Acid/Base, Heat) ring_opening Ring-Opened Products (e.g., Carboxylic Acids, Aldehydes) denitration->ring_opening [3] hydroxylation->ring_opening [3]

Caption: Plausible degradation pathways under [11]Reductive, [14]Photolytic, or [21]Severe Hydrolytic/Oxidative stress.

Conclusion

This compound is a strategically designed building block whose value lies in its predictable and versatile reactivity. The C-Br bond is an exceptionally reliable handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. Simultaneously, the nitro group serves as both a powerful activating group and a latent amino functionality. A thorough understanding of its reactivity, coupled with an awareness of its stability profile—particularly its sensitivity to light—is essential for its effective and reliable use in research and development. By leveraging the protocols and insights presented in this guide, scientists can confidently incorporate this potent intermediate into their synthetic endeavors, accelerating the discovery of novel pharmaceuticals and functional materials.

References

solubility of 3-Bromo-7-nitroquinoline in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of 3-Bromo-7-nitroquinoline

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the feasibility of reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent. This guide focuses on this compound (CAS No. 1354221-07-0), a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1][2]

A thorough review of the current scientific literature reveals a notable absence of specific, quantitative solubility data for this particular molecule. This document serves to bridge that gap by providing a comprehensive, predictive analysis based on its physicochemical properties and the known behavior of structurally related analogues. Furthermore, we present detailed, field-proven experimental protocols for researchers to accurately determine the solubility of this compound and similar challenging compounds. This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and characterize this compound.

Chapter 1: Introduction to this compound

Chemical Identity and Structure

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds known for their wide range of biological activities.[3][4] The core structure consists of a benzene ring fused to a pyridine ring. In this specific derivative, the quinoline scaffold is functionalized with a bromine atom at the 3-position and a nitro group at the 7-position.

  • Chemical Name: this compound

  • CAS Number: 1354221-07-0[5][6]

  • Molecular Formula: C₉H₅BrN₂O₂[1]

  • Molecular Weight: 253.05 g/mol [1]

  • Structure: Chemical structure of this compound

Significance in Research and Development

Quinoline derivatives are pivotal in medicinal chemistry, forming the structural basis for numerous pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[3][7][8] The specific substitution pattern of this compound makes it a valuable intermediate in organic synthesis.[2][9] The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the nitro-group can be reduced to an amine, opening pathways to a diverse array of further functionalized molecules.

The Critical Role of Solubility

Solubility is a critical physicochemical parameter that profoundly impacts a compound's journey from laboratory synthesis to clinical application. For poorly soluble compounds, often referred to as "brick dust," significant challenges arise.[10] These include:

  • Synthesis & Purification: Limited choice of reaction solvents and difficulties in crystallization.

  • Biological Assays: Risk of compound precipitation in aqueous assay buffers, leading to inaccurate potency measurements.

  • Formulation: Challenges in developing oral or parenteral dosage forms that can deliver a therapeutic concentration.

  • Bioavailability: Poor aqueous solubility is a primary cause of low and variable absorption in the gastrointestinal tract, a major hurdle for oral drug candidates.[7][10]

Understanding and quantifying the solubility of this compound is therefore not an academic exercise, but a prerequisite for its efficient utilization and development.

Chapter 2: Physicochemical Analysis and Predicted Solubility Profile

Molecular Structure and Its Implications for Solubility

The solubility of this compound is governed by the interplay of its constituent parts:

  • Quinoline Core: The fused aromatic ring system is inherently lipophilic (fat-soluble) and contributes to poor aqueous solubility. The nitrogen atom in the pyridine ring, however, is a weak base (pKa of quinoline's conjugate acid is ~4.85) and can be protonated in acidic conditions, which can enhance solubility.[3][7]

  • Bromo Substituent: The bromine atom at the 3-position increases the molecular weight and the overall lipophilicity of the molecule, further decreasing its affinity for aqueous solvents.

  • Nitro Group: The nitro group at the 7-position is a strong electron-withdrawing and polar functional group. While it introduces polarity, its contribution is often insufficient to overcome the hydrophobicity of a large aromatic scaffold. It can participate in dipole-dipole interactions with polar solvents.

Based on this analysis, and drawing parallels with the structurally similar 3-Bromo-8-nitroquinoline which is practically insoluble in water but highly soluble in DMSO[11], we can predict a similar profile for this compound.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted qualitative solubility of this compound at ambient temperature. This serves as a practical starting point for solvent selection in synthesis, purification, and analytical method development.

Solvent ClassSolvent NamePredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low / InsolubleDominated by the large, lipophilic aromatic system.[11]
Polar Protic Methanol, EthanolLow to ModerateCapable of hydrogen bonding, but the overall lipophilicity of the solute limits high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions between the solvent and the polar nitro group and quinoline nitrogen effectively solvate the molecule.[11]
Acetone, AcetonitrileModerateGood balance of polarity to interact with the nitro group without the strong H-bonding network of protic solvents.[11]
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighEffective at solvating large organic molecules with moderate polarity.[11]
Non-Polar Hexanes, HeptaneVery Low / InsolubleLack of polarity makes these solvents poor choices for solvating the polar nitro group.
Aromatic TolueneLowWhile "like dissolves like" applies to the aromatic core, the solvent's non-polar nature is a poor match for the nitro group.

Chapter 3: Experimental Determination of Solubility

To move beyond prediction, rigorous experimental measurement is essential. The choice of method depends on the stage of research, available material, and required accuracy.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction
  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the solution is in equilibrium with an excess of the solid compound. The shake-flask method is the gold standard for its determination.[12][13]

  • Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a solution as it is being added (typically from a concentrated DMSO stock) to an aqueous buffer. It is a high-throughput method used in early drug discovery but can often overestimate the true solubility due to the formation of supersaturated solutions.[10]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is the most reliable method for determining the thermodynamic solubility of poorly soluble compounds.[12][14]

Objective: To determine the saturation concentration of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvent(s) of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment.

    • Causality: Using an excess of solid ensures that the solution becomes saturated and reaches a state of equilibrium between the dissolved and solid phases.

  • Solvent Addition: Add a precise volume of the chosen solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on a shaker in an incubator set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium. For poorly soluble compounds, 24 to 72 hours is recommended.

    • Causality: Continuous agitation maximizes the surface area of the solid in contact with the solvent, accelerating the dissolution process. A long incubation time is crucial to ensure the system reaches a true thermodynamic equilibrium, as dissolution can be slow.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Self-Validation: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of this compound. The solubility is reported in units such as mg/mL or µg/mL.

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of a novel compound like this compound.

G start Start: New Compound (this compound) predict Predict Solubility (Structural Analysis) start->predict kinetic Kinetic Solubility Assay (High-Throughput Screening) predict->kinetic Early Stage / Limited Material thermo Equilibrium Shake-Flask Method (Gold Standard) predict->thermo Pre-formulation / High Accuracy Needed decision Sufficiently Soluble? kinetic->decision data Quantitative Solubility Data (e.g., mg/mL) thermo->data data->decision formulate Proceed to Formulation & Further Studies decision->formulate Yes enhance Investigate Solubility Enhancement Strategies decision->enhance No G cluster_solute This compound cluster_solvents Solvent Types solute Quinoline Core (Lipophilic) N-atom (H-bond Acceptor) Br-atom (Lipophilic) NO2 Group (Polar) water Water (Polar Protic) solute:f1->water H-Bonding (Weak) solute:f3->water Dipole-Dipole solute:f0->water Hydrophobic Effect (Unfavorable) dmso DMSO (Polar Aprotic) solute:f3->dmso Strong Dipole-Dipole solute:f1->dmso Dipole-Dipole hexane Hexane (Non-Polar) solute:f0->hexane Van der Waals (Favorable) solute:f3->hexane Polar/Non-Polar Mismatch (Unfavorable)

References

An In-depth Technical Guide to the Biological Activity of Substituted Nitroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group (NO₂) to this versatile core dramatically alters its electronic properties and, consequently, its biological activity. This modification often imparts potent, albeit sometimes complex, pharmacological profiles. This guide provides an in-depth exploration of the multifaceted biological activities of substituted nitroquinolines, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, supported by experimental data and protocols, to provide a comprehensive understanding of this fascinating class of compounds.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Substituted nitroquinolines have emerged as a promising class of anticancer agents, exerting their effects through a variety of mechanisms that often lead to the selective destruction of tumor cells.[1][2]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are not monolithic; rather, they engage multiple cellular pathways, a characteristic that can be advantageous in overcoming drug resistance.

A primary mechanism for many nitroquinoline-based compounds is the induction of oxidative stress.[3] The nitro group can be enzymatically reduced within the cell, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[4][5] This surge in ROS overwhelms the cell's antioxidant defenses, causing widespread damage to cellular macromolecules, including DNA.[5][6]

A classic example is 4-nitroquinoline 1-oxide (4-NQO) , a well-studied tumorigenic compound used in cancer research.[4] 4-NQO is metabolized to a reactive electrophile that forms stable adducts with DNA, primarily with guanine and adenine bases.[4][7] These adducts distort the DNA helix, disrupt replication, and are highly mutagenic if not repaired.[4][6] Furthermore, the metabolism of 4-NQO generates ROS, which leads to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative stress.[5][6]

Caption: Mechanism of ROS-induced DNA damage.

The extensive cellular damage triggered by nitroquinolines often culminates in the activation of programmed cell death, or apoptosis.[3] DNA damage can activate signaling cascades involving proteins like p53, which in turn can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.[8] Several nitroquinoline derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cells from proliferating.[9] They can modulate the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2, leading to the activation of caspases and the execution of the apoptotic program.

Beyond generalized damage, certain nitroquinolines exhibit more targeted actions.

  • Signaling Pathway Inhibition: Some derivatives have been found to inhibit critical signaling pathways that are often hyperactive in cancer, such as the PI3K/mTOR pathway.[3] For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) has been reported to exert anticancer effects by inhibiting the mTOR-p70S6K signaling pathway.[8][9] Others have been designed to target and inhibit the epidermal growth factor receptor (EGFR), a key driver in many epithelial cancers.[10]

  • Enzyme Inhibition: Nitroquinolines can also directly inhibit enzymes crucial for cancer cell survival and invasion. Nitroxoline, for example, has been shown to inhibit human cathepsin B, an enzyme involved in the degradation of the extracellular matrix, which is critical for tumor invasion and metastasis.[8] Other quinoline derivatives are known to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[2]

Caption: Targeted inhibition by nitroquinolines.

Structure-Activity Relationships (SAR)

The biological potency of nitroquinolines is highly dependent on the substitution pattern on the quinoline ring.

  • Position of the Nitro Group: The location of the NO₂ group is critical. For instance, 3-nitroquinolines have been specifically investigated as potential EGFR inhibitors.[10]

  • Other Substituents: The addition of other groups, such as chloro or hydroxyl moieties, can significantly modulate activity.[3][11] For example, 7-chloro-6-nitroquinoline derivatives have been explored for their anticancer potential.[3] Preliminary SAR analyses suggest that bulky substituents at certain positions can enhance antiproliferative activity, while the nature and length of side chains can fine-tune potency.[12]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected nitroquinoline derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

CompoundCancer Cell LineIC₅₀ (µM)Reference
Nitroxoline Pancreatic CancerVaries[8]
Nitroxoline Ovarian CancerVaries[8]
3-Nitroquinoline Derivatives A431 (Epidermoid Carcinoma)Nanomolar to Micromolar[10]
3-Nitroquinoline Derivatives MDA-MB-468 (Breast Cancer)Nanomolar to Micromolar[10]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine Various Human Tumor Lines< 1.0[12]
Pyrazolo[4,3-c]quinoline & Pyrano[3,2-c]quinoline derivatives MCF-7 (Breast), A549 (Lung)Moderate to Good[13]
Experimental Protocols

This protocol assesses the cytotoxic effect of a compound by measuring the metabolic activity of viable cells.[14]

Objective: To determine the IC₅₀ value of a substituted nitroquinoline.

Materials:

  • Substituted nitroquinoline stock solution (e.g., in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Human cancer cell line of interest.

  • Complete culture medium.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitroquinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., DMSO).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[14]

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity: Combating Resistant Pathogens

Nitroquinoline derivatives, particularly nitroxoline (5-nitro-8-hydroxyquinoline), have a long history of use as antimicrobial agents, especially for urinary tract infections.[11][15][16] Their relevance is growing again in an era of widespread antibiotic resistance due to their unique mechanisms of action.

Spectrum of Activity and Mechanism

Nitroquinolines exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.[11][17] The primary mechanism of action is distinct from many conventional antibiotics and centers on the chelation of essential divalent metal cations, such as Mg²⁺ and Mn²⁺.[17] These metal ions are critical cofactors for many bacterial enzymes involved in DNA replication, energy metabolism, and cell wall synthesis. By sequestering these ions, nitroquinolines disrupt these vital processes, leading to a bacteriostatic or bactericidal effect.[11][16] This mode of action makes them effective against resistant strains and gives them potential for use in combination therapies.[16][17] Furthermore, nitroxoline has demonstrated the ability to inhibit and disperse bacterial biofilms, which are notoriously difficult to treat.[16]

Caption: Metal chelation mechanism of nitroxoline.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values for nitroxoline against various clinically relevant microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Escherichia coliUropathogenic strains2-4[11]
Acinetobacter baumanniiClinical Isolates~2-4[16]
Klebsiella pneumoniaeClinical IsolatesVaries[11]
Mycobacterium abscessusClinical Isolates2-4[11]
Candida albicansFungal strainsVaries[18]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a nitroquinoline derivative against a specific microbial strain.

Materials:

  • Nitroquinoline derivative stock solution.

  • 96-well microtiter plates (sterile).

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Positive control (microbe in broth) and negative control (broth only).

  • Plate reader or visual inspection.

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the nitroquinoline stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Antiparasitic Activity: A New Frontier

Recent studies have highlighted the potential of nitroquinolines as effective agents against various protozoan parasites, offering hope for new treatments for neglected tropical diseases.[19][20]

Spectrum of Activity and Mechanism
  • Antitrypanosomal Activity: Nitroquinoline derivatives have shown potent activity against Trypanosoma brucei (the causative agent of African trypanosomiasis) and Trypanosoma cruzi (which causes Chagas disease).[19][20] Nitroxoline, for instance, was found to be more effective than the current standard drug, benznidazole, against T. cruzi.[20] The mechanism appears to involve the induction of programmed cell death in the parasite, characterized by mitochondrial depolarization and an increase in reactive oxygen species.[20]

  • Antileishmanial Activity: Various substituted quinolines have been investigated for their activity against Leishmania species.[21] The position and nature of substituents, such as halogens or hydroxyl groups, significantly influence their efficacy.[21]

Quantitative Data: Anti-protozoal Activity
CompoundParasiteActivity MetricValue (µM)Reference
Nitroxoline Trypanosoma cruzi (amastigote)IC₅₀1.24 ± 0.23[20]
Novel Nitroquinolines Trypanosoma bruceiEC₅₀0.3 - 0.5[19]
Fluorinated 6-substituted quinolines Leishmania major (promastigote)IC₅₀0.10 - 0.15[21]

Toxicology and Safety Considerations

A critical aspect in the development of nitroquinolines is their toxicological profile. The nitroaromatic structure can be a double-edged sword, contributing to both therapeutic activity and potential toxicity.[22][23]

  • Carcinogenicity: The most significant concern is the carcinogenic potential of some derivatives. 4-Nitroquinoline 1-oxide (4-NQO) is a potent carcinogen and is primarily used as a tool in research to induce tumors in animal models for studying carcinogenesis.[7][24] Its carcinogenicity stems from its ability to form DNA adducts.[4]

  • General Toxicity: Other toxic effects can include methemoglobinemia, where the compound interferes with oxygen uptake by hemoglobin.[25] It is crucial to note that not all nitroquinolines are carcinogenic, and compounds like nitroxoline have been used clinically with a favorable safety profile for specific indications like UTIs.[15][16] Thorough toxicological screening is essential for any new derivative being considered for therapeutic development.

Conclusion and Future Perspectives

Substituted nitroquinolines are a versatile class of compounds with a remarkable breadth of biological activity. Their multi-faceted mechanisms of action, particularly in oncology, offer the potential to circumvent resistance to existing therapies. In the antimicrobial sphere, their unique metal-chelating properties make them attractive candidates for combating drug-resistant pathogens. The emerging data on their antiparasitic effects opens new avenues for treating neglected diseases.

The key to unlocking the full therapeutic potential of this scaffold lies in medicinal chemistry efforts to optimize the structure-activity and structure-toxicity relationships. By carefully designing derivatives that maximize efficacy while minimizing off-target effects and genotoxicity, researchers can develop novel, safe, and effective drugs based on the nitroquinoline core. The integration of computational modeling with traditional synthesis and biological evaluation will be paramount in guiding the next generation of these promising therapeutic agents.

References

A Technical Guide to the Synthesis, Properties, and Biological Applications of Bromo-Nitroquinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a vast array of biological activities.[1][2] The strategic functionalization of the quinoline ring through the introduction of halogen and nitro groups is a critical methodology for modulating the physicochemical and therapeutic properties of these compounds.[1][3] This technical guide provides a comprehensive review of bromo-nitroquinoline compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, key chemical reactivities, and the significant biological potential of these molecules, particularly focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to elucidate complex concepts and ensure reproducibility in a research setting.

Part 1: Synthesis and Chemical Reactivity

The introduction of nitro and bromo substituents onto the quinoline core is a pivotal step in the synthesis of many pharmacologically active molecules. The positions of these groups are critical, as they dictate the compound's reactivity and its subsequent biological interactions.

Core Synthetic Strategy: Electrophilic Nitration

The most prevalent method for synthesizing bromo-nitroquinolines is the electrophilic aromatic substitution, specifically the nitration of a pre-existing bromoquinoline.[4] This reaction typically employs a nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled temperature conditions to achieve regioselectivity.[4] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinoline ring.

For instance, 6-bromo-5-nitroquinoline, a valuable synthetic intermediate, is prepared by the direct nitration of 6-bromoquinoline.[5] The presence of the bromine atom at the C-6 position and the directing effects of the quinoline ring system favor the introduction of the nitro group at the C-5 position.[4]

Detailed Experimental Protocol: Synthesis of 6-Bromo-5-Nitroquinoline

This protocol is adapted from established procedures for the regioselective nitration of 6-bromoquinoline.[5][6]

Materials and Equipment:

  • Reagents: 6-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Dichloromethane (CH₂Cl₂), 10% Sodium Carbonate solution, Anhydrous Sodium Sulfate (Na₂SO₄), Crushed Ice.

  • Equipment: Round-bottom flask, magnetic stirrer, salt-ice bath, Pasteur pipette, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of the 6-Bromoquinoline Solution: In a round-bottom flask, dissolve 6-bromoquinoline (e.g., 0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid. Cool the solution to -5 °C using a salt-ice bath while stirring.[5]

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously combine 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C.[5]

  • Nitration Reaction: While maintaining vigorous stirring and an internal temperature at or below 0 °C, add the cold nitrating mixture dropwise to the 6-bromoquinoline solution over one hour.[5]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0 °C. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice.[6] Once the ice has melted, neutralize the solution with a 10% sodium carbonate solution and extract the product with dichloromethane (e.g., 5 x 5 mL).[5][6]

  • Purification: Combine the organic layers, wash with 10% sodium carbonate solution, and then dry over anhydrous sodium sulfate.[5]

  • Product Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the 6-bromo-5-nitroquinoline product.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 6-Bromoquinoline in conc. H₂SO₄ B Cool to -5°C A->B E Dropwise addition of Nitrating Mix to Bromoquinoline solution B->E C Prepare Nitrating Mix (H₂SO₄ + HNO₃) D Cool Mix to -5°C C->D D->E F Maintain Temp ≤ 0°C E->F G Stir until completion (TLC Monitoring) F->G H Pour onto Crushed Ice G->H I Extract with CH₂Cl₂ H->I J Wash with Na₂CO₃ soln. I->J K Dry over Na₂SO₄ J->K L Concentrate in vacuo K->L M 6-Bromo-5-nitroquinoline L->M

Workflow for the synthesis of 6-bromo-5-nitroquinoline.
Key Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

A defining feature of bromo-nitroquinolines is the activation of the bromine atom for nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the adjacent nitro group significantly reduces the electron density of the quinoline ring, making the carbon atom attached to the bromine susceptible to attack by nucleophiles.[5][7] This property makes bromo-nitroquinolines versatile precursors for synthesizing a library of novel quinoline derivatives by displacing the bromo group with various nucleophiles, such as amines (e.g., morpholine, piperazine).[7]

Generalized SNAr mechanism on a bromo-nitroquinoline.
(Note: Images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering).

Part 2: Biological Activities and Therapeutic Potential

The unique electronic and structural features of bromo-nitroquinoline compounds endow them with significant biological activity. Research has primarily focused on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of brominated and nitrated quinolines.[7][8] The synergistic effect of both bromine and nitro substitutions on the quinoline scaffold appears to enhance anticancer potency.[7]

For example, 6,8-dibromo-5-nitroquinoline has demonstrated remarkable inhibitory activity against C6 (rat glioblastoma), HT29 (human colon adenocarcinoma), and HeLa (human cervical cancer) cell lines.[1][7] Similarly, 6-bromo-5-nitroquinoline has been shown to have significant antiproliferative and apoptotic effects.[7]

Table 1: In Vitro Anticancer Activity of Bromo-Nitroquinoline Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
6,8-dibromo-5-nitroquinoline C6 (rat glioblastoma) 50.0 [1]
HeLa (human cervical cancer) 24.1 [1]
HT29 (human colon adenocarcinoma) 26.2 [1]
5,7-dibromo-8-hydroxyquinoline C6 (rat brain tumor) 6.7-25.6 µg/mL* [3][9]
HeLa (human cervix carcinoma) 6.7-25.6 µg/mL* [3][9]
HT29 (human colon carcinoma) 6.7-25.6 µg/mL* [3][9]

Note: Data presented as a range from the source.

Proposed Mechanisms of Action: The anticancer activity of these compounds is often multifactorial. One of the key proposed mechanisms is the inhibition of critical enzymes involved in cancer cell proliferation and survival.

  • Topoisomerase Inhibition: Certain bromo-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been found to inhibit human DNA topoisomerase I.[7][9] This enzyme is crucial for relieving torsional strain in DNA during replication and transcription; its inhibition leads to DNA damage and ultimately triggers apoptosis.

  • Apoptosis Induction: Bromo-nitroquinolines can induce programmed cell death (apoptosis) in cancer cells.[7] While the exact pathways are still under investigation, they likely involve the activation of caspases and disruption of mitochondrial function, leading to the systematic dismantling of the cell.[8]

ApoptosisPathway A Bromo-Nitroquinoline Compound B Inhibition of Topoisomerase I A->B E Mitochondrial Dysfunction A->E C DNA Damage B->C D Activation of p53 Pathway C->D D->E F Caspase Activation E->F G Apoptosis F->G

Hypothetical apoptosis induction pathway by a quinoline derivative.
Antimicrobial Activity

While direct studies on many bromo-nitroquinoline isomers are emerging, the broader class of haloquinolines and nitroquinolines are well-known for their antimicrobial properties.[1][10]

Proposed Mechanisms of Action:

  • Inhibition of Bacterial Topoisomerases: Similar to their anticancer effects, haloquinolines can target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to rapid cell death.[1]

  • Metal Chelation: Nitro-substituted quinolines like nitroxoline (5-nitro-8-hydroxyquinoline) are potent chelators of divalent metal cations (e.g., Mg²⁺, Mn²⁺).[10] These ions are critical cofactors for many bacterial enzymes, and their sequestration disrupts essential metabolic processes, leading to an antimicrobial effect.[10]

  • Oxidation of Thiols: Some related compounds, like 5-bromo-5-nitro-1,3-dioxane (bronidox), exert their antimicrobial effect through the oxidation of essential protein thiols (-SH groups) to disulfides.[11][12] This modification leads to enzyme inactivation and subsequent inhibition of microbial growth, a mechanism that could be relevant for bromo-nitroquinolines as well.[12]

Other Enzymatic Inhibition

Beyond cancer and microbial targets, derivatives synthesized from bromo-nitroquinoline precursors have shown inhibitory activity against a range of other enzymes, highlighting their broad therapeutic potential. These include:

  • Human Carbonic Anhydrase Isoenzymes (hCA I and II)[7]

  • Cholinergic Enzymes (AChE and BChE)[7]

  • α-Glycosidase[7]

Part 3: Experimental Protocols for Biological Evaluation

Standardized, reproducible protocols are essential for evaluating the biological activity of novel compounds.[13] The following sections detail common in vitro assays for assessing the anticancer and antimicrobial efficacy of bromo-nitroquinoline derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HT29, HeLa) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the bromo-nitroquinoline compounds in the appropriate culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple forzaman crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) in a sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[14]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.[1]

  • Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1] Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth) of the microorganism.[14]

BioAssay_Workflow cluster_mtt MTT Assay (Cytotoxicity) cluster_mic MIC Assay (Antimicrobial) M1 Seed Cancer Cells in 96-well plate M2 Treat with Serial Dilutions of Compound M1->M2 M3 Incubate (48-72h) M2->M3 M4 Add MTT Reagent M3->M4 M5 Solubilize Formazan M4->M5 M6 Read Absorbance (570 nm) M5->M6 M7 Calculate IC₅₀ M6->M7 C1 Prepare Serial Dilutions of Compound in Broth C2 Inoculate with Standardized Microbial Suspension C1->C2 C3 Incubate (18-24h) C2->C3 C4 Visually Inspect for Growth C3->C4 C5 Determine MIC C4->C5

Workflow for key biological evaluation assays.

Conclusion

Bromo-nitroquinoline compounds represent a versatile and potent class of heterocyclic molecules with significant therapeutic potential. Their synthesis is accessible through well-established methods like electrophilic nitration, and their chemical reactivity, particularly the SNAr reaction, allows for extensive derivatization and the creation of diverse chemical libraries. The compelling in vitro data highlighting their anticancer and antimicrobial activities, driven by mechanisms such as topoisomerase inhibition and metal chelation, underscores their value in drug discovery. Further systematic structure-activity relationship (SAR) studies are warranted to optimize potency and selectivity, paving the way for the development of novel and effective therapeutic agents based on the bromo-nitroquinoline scaffold.

References

The Synthesis of 3-Bromo-7-nitroquinoline: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-bromo-7-nitroquinoline, a valuable heterocyclic compound in medicinal chemistry and drug development.[1] The guide focuses on a robust two-step synthetic sequence commencing with the Skraup synthesis to form the quinoline core, followed by regioselective bromination. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide researchers with a thorough understanding of the synthesis and to ensure reproducible and efficient laboratory execution.

Introduction: The Significance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2] Its presence in pharmaceuticals, such as the antimalarial drug chloroquine, underscores its importance in medicinal chemistry.[3] The functionalization of the quinoline ring is a key strategy for modulating the pharmacological profiles of these molecules. Specifically, the introduction of a bromine atom, as in this compound, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of complex molecular architectures.[4]

This guide will detail a primary and reliable synthetic route to this compound, empowering researchers in their pursuit of novel therapeutic agents.

Strategic Overview of the Synthesis

The most direct and well-documented synthetic approach to this compound involves a two-stage process. The initial stage is the construction of the 7-nitroquinoline core via the Skraup synthesis, a classic and powerful method for quinoline formation.[3][5] The subsequent stage involves the regioselective bromination of the 7-nitroquinoline intermediate at the C-3 position.

Synthetic_Strategy cluster_step1 Quinoline Core Formation cluster_step2 Functionalization Start Starting Materials Step1 Step 1: Skraup Synthesis Start->Step1 Intermediate 7-Nitroquinoline Step1->Intermediate Step2 Step 2: Regioselective Bromination Intermediate->Step2 Product This compound Step2->Product

Figure 1: High-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of 7-Nitroquinoline via the Skraup Reaction

The Skraup synthesis is a cyclization reaction between an aromatic amine, glycerol, an oxidizing agent, and a strong acid, typically sulfuric acid, to produce a quinoline.[6][7] To obtain 7-nitroquinoline, the logical starting material is m-nitroaniline.

Causality of Experimental Choices in the Skraup Synthesis
  • Starting Material: The use of m-nitroaniline is dictated by the desired position of the nitro group on the quinoline ring. The cyclization of m-substituted anilines in the Skraup synthesis typically yields a mixture of 5- and 7-substituted quinolines.[8][9]

  • Glycerol and Sulfuric Acid: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, converting glycerol into the reactive α,β-unsaturated aldehyde, acrolein, in situ.[7]

  • Oxidizing Agent: An oxidizing agent is required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene is a common choice and can also act as a solvent.[3] In the case of a nitroaniline starting material, the nitro group of the aniline itself can serve as the oxidizing agent.

  • Reaction Control: The Skraup reaction is notoriously exothermic and can proceed with dangerous vigor.[3] The addition of a moderator, such as ferrous sulfate, is a common practice to ensure a smoother and more controlled reaction.[3]

Reaction Mechanism

The mechanism of the Skraup synthesis is a multi-step process:

  • Acrolein Formation: Dehydration of glycerol by concentrated sulfuric acid.

  • Michael Addition: Nucleophilic 1,4-addition of the amino group of m-nitroaniline to the acrolein.

  • Cyclization: Acid-catalyzed intramolecular electrophilic attack of the benzene ring onto the protonated aldehyde.

  • Dehydration: Elimination of a water molecule to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the final quinoline product.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O MichaelAdduct Michael Adduct Acrolein->MichaelAdduct 1,4-Addition mNitroaniline m-Nitroaniline mNitroaniline->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate H⁺, Cyclization Dihydroquinoline Dihydro-7-nitroquinoline CyclizedIntermediate->Dihydroquinoline -H₂O Product 7-Nitroquinoline Dihydroquinoline->Product Oxidation

Figure 2: Simplified reaction mechanism of the Skraup synthesis for 7-nitroquinoline.

Experimental Protocol: Skraup Synthesis of 7-Nitroquinoline

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Materials:

  • m-Nitroaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution (for neutralization)

  • Solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Apparatus for steam distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously combine m-nitroaniline, glycerol, and ferrous sulfate heptahydrate.

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid to the mixture. Control the exothermic reaction by cooling the flask in an ice bath if necessary.

  • Gently heat the reaction mixture in an oil bath. The reaction will become exothermic and begin to boil. Maintain a controlled reflux for 3-4 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

  • Isolate the crude product mixture (containing 5- and 7-nitroquinoline) by steam distillation.[7]

  • The isomers can be separated by fractional crystallization or column chromatography. A method for separating 5-nitroquinoline and 8-nitroquinoline involves the selective precipitation of their hydrohalide salts from wet dimethylformamide, a similar principle could be explored for the 5- and 7-isomers.[10]

Quantitative Data:

Parameter Value
Reactant Ratio (m-nitroaniline:glycerol) 1 : 3 (molar equivalent)
Reaction Temperature Reflux (approx. 140-150 °C)
Reaction Time 3 - 4 hours

| Expected Product | Mixture of 5- and 7-nitroquinoline |

Characterization of 7-Nitroquinoline

The purified 7-nitroquinoline can be characterized using standard spectroscopic techniques.

  • ¹³C NMR: Spectral data for 7-nitroquinoline is available in public databases.[11]

  • Mass Spectrometry: The mass spectrum of 7-nitroquinoline is also publicly available.[12][13]

  • IR Spectroscopy: Infrared spectroscopy can be used to identify characteristic functional group vibrations.[8]

Step 2: Regioselective Bromination of 7-Nitroquinoline

The second step in the synthesis is the introduction of a bromine atom at the C-3 position of the 7-nitroquinoline core. A patent discloses the use of N-bromosuccinimide (NBS) for this transformation.[7]

Rationale for Reagent Selection and Regioselectivity
  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine.[2] It is often used for the bromination of aromatic compounds, particularly those that are activated or deactivated.[14][15]

  • Regioselectivity: The directing effects of the substituents on the quinoline ring govern the position of electrophilic attack. The quinoline nitrogen is deactivating towards electrophilic substitution in the heterocyclic ring. The nitro group at the 7-position is a strong deactivating group, further reducing the reactivity of the benzene ring. This deactivation of the carbocyclic ring likely directs the electrophilic bromination to the less deactivated pyridine ring, specifically at the C-3 position.

Reaction Mechanism

The bromination of 7-nitroquinoline with NBS is an electrophilic aromatic substitution reaction. The reaction is believed to proceed through the formation of a bromonium ion or a polarized NBS molecule that acts as the electrophile. The electrophile attacks the electron-rich position of the quinoline ring, followed by the loss of a proton to restore aromaticity.[16][17][18]

Bromination_Mechanism Start 7-Nitroquinoline Intermediate Sigma Complex (Wheland Intermediate) Start->Intermediate NBS NBS Electrophile Electrophilic Bromine Species NBS->Electrophile Activation Electrophile->Intermediate Electrophilic Attack at C3 Product This compound Intermediate->Product -H⁺

Figure 3: Proposed mechanism for the electrophilic bromination of 7-nitroquinoline.

Experimental Protocol: Bromination of 7-Nitroquinoline

The following is a generalized protocol based on the use of NBS for aromatic bromination and the information from the patent.[7]

Materials:

  • 7-Nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., chloroform or acetic acid)[7]

  • Radical initiator (e.g., AIBN or benzoyl peroxide - optional, as the reaction may proceed via an electrophilic pathway)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Solvent for extraction (e.g., dichloromethane)

Procedure:

  • Dissolve 7-nitroquinoline in a suitable anhydrous solvent in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.2 molar equivalents) to the solution.

  • The reaction may be initiated by gentle heating or photochemical means, depending on the chosen solvent and whether a radical pathway is intended. The patent suggests a reaction temperature of 80-100 °C in glacial acetic acid.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • If excess bromine color persists, add a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

Parameter Value
Reactant Ratio (7-nitroquinoline:NBS) 1 : 1.0-1.2 (molar equivalent)
Solvent Glacial Acetic Acid
Reaction Temperature 80 - 100 °C

| Reaction Time | 1 - 3 hours (as per patent for a related synthesis)[7] |

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the substitution pattern.

  • Mass Spectrometry: To confirm the molecular weight (253.05 g/mol ).

  • Elemental Analysis: To determine the elemental composition.

Safety and Handling

  • Skraup Synthesis: This reaction is highly exothermic and can be violent. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield is recommended. The use of strong acids and oxidizing agents requires extreme caution.

  • Bromination: N-bromosuccinimide is a lachrymator and should be handled in a fume hood. Brominated organic compounds are often toxic and should be handled with care.

Conclusion

The synthesis of this compound is readily achievable through a two-step process involving the Skraup synthesis of 7-nitroquinoline from m-nitroaniline, followed by regioselective bromination with N-bromosuccinimide. Careful control of reaction conditions, particularly during the exothermic Skraup reaction, is crucial for a safe and successful synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to produce this valuable building block for further applications in drug discovery and materials science.

References

Methodological & Application

synthesis of novel derivatives from 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from 3-Bromo-7-nitroquinoline

Abstract

The this compound scaffold is a pivotal intermediate in medicinal chemistry and drug development.[1] Its unique electronic properties—a bromine atom suitable for cross-coupling reactions at the 3-position and a strongly electron-withdrawing nitro group at the 7-position—make it an exceptionally versatile building block for creating diverse molecular architectures. The quinoline core itself is a privileged structure found in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] This guide provides an in-depth exploration of key synthetic strategies for derivatizing this compound, complete with detailed experimental protocols, mechanistic insights, and characterization guidelines for researchers in organic synthesis and pharmaceutical development.

The Strategic Importance of the this compound Scaffold

The synthetic utility of this compound is rooted in the distinct reactivity of its two key functional groups:

  • The C3-Bromine Atom: This site serves as a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of carbon-based and heteroatom-based substituents, enabling the systematic exploration of the chemical space around the quinoline core. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are highly effective at this position.[5]

  • The C7-Nitro Group: This powerful electron-withdrawing group serves two critical functions. Firstly, it activates the quinoline ring system, particularly the C3 position, towards certain reactions. Secondly, it provides a functional group that can be further transformed, most commonly via reduction to an amino group, which can then be subjected to a vast array of subsequent chemical modifications.[6]

This dual functionality allows for a modular approach to library synthesis, making the scaffold invaluable for generating novel compounds for high-throughput screening and lead optimization campaigns.

Core Synthetic Methodologies

The derivatization of this compound is dominated by two powerful classes of organic reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

G cluster_0 Core Synthetic Strategies cluster_1 Coupling Products cluster_2 SNAr Products Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling C-Br bond activation SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nitro group activation Suzuki 3-Aryl/Vinyl Derivatives (Suzuki) Coupling->Suzuki Sonogashira 3-Alkynyl Derivatives (Sonogashira) Coupling->Sonogashira Buchwald 3-Amino Derivatives (Buchwald-Hartwig) Coupling->Buchwald Ether 3-Alkoxy/Aryloxy Derivatives SNAr->Ether Amine 3-Amino Derivatives SNAr->Amine

Caption: Key synthetic pathways for derivatizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights

Palladium-catalyzed reactions are the cornerstone for forming new carbon-carbon and carbon-nitrogen bonds at the C3 position. The general mechanism involves a catalytic cycle of oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[7][8]

Suzuki-Miyaura Coupling for 3-Aryl/Vinyl Derivatives

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron species.[9] This is arguably one of the most widely used reactions for scaffold elaboration in drug discovery.

Causality and Experimental Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is common, as it is reduced in situ. For simpler systems, Pd(PPh₃)₄ is also effective.[5]

  • Base: The base is crucial. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9][10] Inorganic bases like K₂CO₃ or K₃PO₄ are standard choices.[11]

  • Solvent: A two-phase solvent system, such as Toluene/H₂O or 1,4-Dioxane/H₂O, is often used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[7]

Suzuki_Cycle center Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr_out Ar-Ar' Out RedElim->ArAr_out ArX_in Ar-X In ArX_in->OxAdd ArB_in Ar'-B(OR)₃⁻ In ArB_in->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3.1: Synthesis of 3-(4-methoxyphenyl)-7-nitroquinoline

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for 3-Alkynyl Derivatives

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12] The resulting arylalkynes are valuable intermediates and are present in many biologically active molecules.

Causality and Experimental Choices:

  • Dual Catalysis: The reaction uniquely employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (typically CuI).[13] The palladium complex undergoes the main catalytic cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the H-X acid formed during the reaction and to act as a solvent.

  • Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so maintaining an inert atmosphere is critical.[13]

Protocol 3.2: Synthesis of 7-nitro-3-(phenylethynyl)quinoline

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 equiv), and Copper(I) iodide (CuI, 0.08 equiv).

  • Solvent and Reagents: Add degassed anhydrous triethylamine (Et₃N). To this stirred suspension, add phenylacetylene (1.5 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC. The reaction is usually complete in 4-12 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination for 3-Amino Derivatives

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, coupling an aryl halide with a primary or secondary amine.[8] It has largely replaced harsher classical methods for synthesizing aryl amines.

Causality and Experimental Choices:

  • Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XantPhos, RuPhos) are required to promote both the oxidative addition and the crucial C-N reductive elimination step, while preventing side reactions like beta-hydride elimination.[8][14]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine after it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are common choices.

  • Catalyst: A palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ is used in combination with the chosen ligand.

Protocol 3.3: Synthesis of N-benzyl-7-nitroquinolin-3-amine

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), Sodium tert-butoxide (NaOtBu, 1.4 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and XantPhos (0.05 equiv).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by benzylamine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with stirring. Monitor for completion by LC-MS (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Table 1: Comparative Summary of Palladium-Catalyzed Reactions

ReactionCoupling PartnerCatalyst SystemTypical BaseSolventTemp (°C)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃, K₃PO₄Dioxane/H₂O80-100
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, DIPAAmine or THF25-80
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantPhosNaOtBu, K₃PO₄Toluene, Dioxane90-110

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is ideal for cross-coupling, the strong electron-withdrawing effect of the 7-nitro group also activates the quinoline ring for Nucleophilic Aromatic Substitution (SNAr).[15] This reaction allows for the direct displacement of the bromide with a strong nucleophile.

Mechanistic Rationale: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[16][17]

  • Addition: The nucleophile attacks the electrophilic carbon bearing the leaving group (C3), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[17]

  • Elimination: The aromaticity is restored by the expulsion of the leaving group (bromide).

The addition of the nucleophile is typically the rate-limiting step.[18] This pathway is distinct from electrophilic aromatic substitution and requires an electron-deficient aromatic ring and a good leaving group.[19]

SNAr_Mechanism cluster_0 SNAr: Addition-Elimination Mechanism Reactants 3-Br-7-NO₂-Quinoline + Nu⁻ Transition1 Reactants->Transition1 Step 1: Addition (Rate-Limiting) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Transition1->Intermediate Transition2 Intermediate->Transition2 Step 2: Elimination (Fast) Products 3-Nu-7-NO₂-Quinoline + Br⁻ Transition2->Products

Caption: Energy profile diagram for the SNAr mechanism.

Protocol 4.1: General Procedure for SNAr with an Alkoxide

  • Nucleophile Preparation: In a dry flask under argon, prepare the sodium alkoxide by adding the desired alcohol (e.g., sodium methoxide in methanol, or generating it in situ with NaH and the alcohol in an aprotic solvent like DMF).

  • Reaction Setup: Add this compound (1.0 equiv) to the solution of the nucleophile (typically 1.5-2.0 equiv).

  • Reaction: Heat the mixture. The required temperature can vary significantly based on the nucleophile's reactivity (from room temperature to >100 °C). Monitor by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction and carefully quench by adding water.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

Analytical Characterization of Derivatives

Unambiguous structure elucidation is critical. A combination of spectroscopic techniques is required to confirm the identity and purity of the newly synthesized derivatives.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Key diagnostics include the disappearance of the C3-H proton signal from the starting material and the appearance of new signals corresponding to the coupled substituent. The characteristic downfield shifts of protons on the quinoline ring will be altered based on the electronic nature of the new C3 group.[22]

    • ¹³C NMR: Confirms the carbon skeleton. The shift of the C3 carbon will change significantly upon substitution.

  • Mass Spectrometry (MS): Determines the molecular weight of the product, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[23]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the strong, characteristic stretches for the nitro group (~1530 and 1350 cm⁻¹) or new groups like C≡C (~2100-2260 cm⁻¹) from a Sonogashira coupling.

Table 2: General Protocol for NMR Sample Preparation

StepActionRationale
1 Weigh 5-10 mg of the purified quinoline derivative.Ensures sufficient concentration for a good signal-to-noise ratio.
2 Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.Deuterated solvents are "invisible" in ¹H NMR. Choice depends on sample solubility.
3 Add a small amount of an internal standard like Tetramethylsilane (TMS), if needed.Provides a reference point (0 ppm) for accurate chemical shift calibration.
4 Cap the tube and invert gently to ensure complete dissolution and homogeneity.A homogeneous solution is essential for acquiring high-resolution spectra.

Conclusion

This compound is a high-value, versatile scaffold that enables the synthesis of diverse libraries of novel quinoline derivatives. By leveraging powerful and well-understood synthetic methodologies such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can systematically modify the C3 position to tune the physicochemical and biological properties of the resulting molecules. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals aiming to explore the rich chemical space accessible from this important intermediate.

References

The Strategic Utility of 3-Bromo-7-nitroquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged structure," a testament to its recurring presence in a multitude of approved drugs and clinical candidates.[1] Within this family, 3-bromo-7-nitroquinoline emerges as a particularly valuable building block. The bromine atom at the 3-position serves as a versatile synthetic handle for a suite of powerful cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[1] Concurrently, the nitro group at the 7-position profoundly influences the electronic character of the heterocyclic core, rendering it electron-deficient. This electronic feature not only modulates the molecule's reactivity but also provides a latent amino group, which, upon reduction, opens avenues for further functionalization and tailoring of pharmacokinetic properties. This guide provides an in-depth exploration of this compound as a strategic component in the synthesis of bioactive molecules, complete with detailed protocols and the scientific rationale underpinning these methodologies.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily harnessed through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the C3-Br bond, often facilitating the oxidative addition step in the catalytic cycle of many cross-coupling reactions. However, this same electronic feature can also present challenges, necessitating careful optimization of reaction conditions to achieve high yields and avoid side reactions. The subsequent reduction of the 7-nitro group to a 7-amino group is a critical transformation that dramatically alters the molecule's properties, often enhancing its biological target engagement and providing a new site for diversification.

Section 1: Palladium-Catalyzed C-C Bond Formation

Carbon-carbon bond-forming reactions are paramount in medicinal chemistry for constructing the core scaffolds of complex drug molecules. For this compound, the Suzuki-Miyaura, Sonogashira, and Heck couplings are the most pertinent and powerful tools.

Suzuki-Miyaura Coupling: Crafting Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, making it indispensable for synthesizing 3-aryl and 3-heteroaryl quinolines.[2] These motifs are prevalent in kinase inhibitors and other targeted therapies. The key to a successful Suzuki coupling with an electron-deficient substrate like this compound lies in the judicious selection of the catalyst, ligand, and base.[3]

  • Catalyst and Ligand: For electron-deficient heteroaryl halides, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos are often highly effective.[4][5] These ligands stabilize the monoligated palladium(0) species, which is highly reactive in the oxidative addition step, and promote the reductive elimination step.[6]

  • Base: The choice of base is critical for the transmetalation step. While inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, the specific combination of substrate and boronic acid may necessitate screening different bases to optimize yield.[4][7] The use of a biphasic solvent system (e.g., dioxane/water) is common and facilitates the dissolution of both organic and inorganic reagents.[7]

This protocol is a generalized starting point and should be optimized for each specific boronic acid or ester.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄ (5)PPh₃K₂CO₃ (2)Toluene/H₂O90-110ModerateA classic system, may require longer reaction times for electron-deficient substrates.[5]
Pd(dppf)Cl₂ (3)dppfK₂CO₃ (2)1,4-Dioxane100GoodOften effective for a range of heteroaryl bromides.[5]
Pd₂(dba)₃ (2)XPhos (4.5)K₃PO₄ (2)1,4-Dioxane/H₂O100HighBulky monophosphine ligands are generally superior for challenging substrates.[4][5]
Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling provides a direct route to 3-alkynylquinolines, which are valuable intermediates and can themselves exhibit biological activity.[8] This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[9]

  • Catalyst System: The classic Sonogashira conditions involve a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (typically CuI), and an amine base (e.g., triethylamine or diisopropylethylamine) which also serves as the solvent.[8][9]

  • Copper-Free Conditions: To avoid issues associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts, copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a suitable phosphine ligand and a different base.[10]

This protocol is a generalized procedure and may require optimization, particularly the choice of base and solvent.[11]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Anhydrous triethylamine (Et₃N) or another suitable amine base

  • Anhydrous THF or DMF

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous solvent (e.g., THF or DMF) followed by anhydrous Et₃N (2-3 equiv).

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until completion, monitoring by TLC.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Heck Reaction: Alkenylation of the Quinoline Core

The Heck reaction allows for the introduction of alkenyl groups at the 3-position by coupling with an alkene.[12] The regioselectivity and stereoselectivity are key considerations, with electron-deficient alkenes like acrylates typically yielding the trans (E) isomer.[13][14]

  • Catalyst and Ligand: Phosphine-free conditions using Pd(OAc)₂ are often effective, particularly with activated aryl bromides.[15] However, for more challenging couplings, phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve efficiency.[14]

  • Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HBr generated during the reaction.[14]

This is a general protocol for coupling with an activated alkene like n-butyl acrylate.[16]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF and the alkene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Section 2: C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of nitrogen-based substituents is a cornerstone of medicinal chemistry, and the Buchwald-Hartwig amination is a premier method for this transformation.[17][18] It allows for the coupling of this compound with a wide array of primary and secondary amines.

  • Catalyst and Ligand: This reaction is highly dependent on the ligand. For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP) are often necessary to facilitate the reductive elimination step, which can be slow for such substrates.[18][19]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like K₂CO₃ or Cs₂CO₃ may be effective, especially for sensitive substrates.[9]

This generalized protocol should be optimized for the specific amine coupling partner.[18]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.5 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, the ligand, and the palladium precursor to an oven-dried Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 3: Key Transformations and Medicinal Chemistry Applications

Selective Reduction of the 7-Nitro Group

The conversion of the 7-nitro group to a 7-amino group is a pivotal step, as the resulting 3-bromo-7-aminoquinoline is a versatile intermediate for further diversification. This transformation must be performed chemoselectively to preserve the C-Br bond for subsequent coupling reactions.

  • Reducing Agent: Catalytic hydrogenation (H₂, Pd/C) can be effective but carries the risk of dehalogenation (hydrodebromination).[20] Milder and more chemoselective reagents are often preferred. Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate is a classic and reliable method that typically does not affect aryl bromides.[20] Iron powder in the presence of an acid like acetic acid or ammonium chloride is another robust and cost-effective option.[21]

Materials:

  • 3-Aryl-7-nitroquinoline (or this compound) (1.0 mmol, 1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Ethanol or Ethyl Acetate

Procedure:

  • Dissolve the 7-nitroquinoline derivative in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O in one portion.

  • Heat the mixture to reflux (typically 70-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench by pouring it into a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting 7-aminoquinoline by column chromatography.

Application in Kinase Inhibitor Synthesis: Targeting the PI3K/Akt/mTOR Pathway

The 3,7-disubstituted quinoline scaffold is a key feature in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[22][23] Derivatives of 3-aryl-7-aminoquinoline can be further elaborated to generate potent and selective inhibitors. For instance, the 7-amino group can be acylated or used as a nucleophile to introduce moieties that interact with key residues in the kinase active site.

The following workflow illustrates a typical path from the this compound building block to a potential kinase inhibitor.

G A This compound B Suzuki Coupling (Aryl Boronic Acid) A->B C 3-Aryl-7-nitroquinoline B->C D Nitro Group Reduction (e.g., SnCl₂·2H₂O) C->D E 3-Aryl-7-aminoquinoline D->E F Amide Coupling or Nucleophilic Substitution E->F G Final Kinase Inhibitor (e.g., PI3K/mTOR inhibitor) F->G

Caption: Synthetic workflow from this compound to a kinase inhibitor.

Quinoline-based inhibitors often function as ATP-competitive inhibitors, binding to the kinase domain of proteins like PI3K or mTOR.[24][25] This binding event blocks the downstream signaling cascade that promotes cell proliferation, survival, and growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation FourEBP1->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR pathway showing inhibition points for quinoline-based drugs.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its dual functionality—a reactive handle for cross-coupling and a masked amino group—provides a robust platform for generating diverse molecular libraries. The protocols and strategic insights provided herein serve as a guide for researchers to harness the full potential of this scaffold. As the demand for novel, highly specific targeted therapies continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery campaigns. The continued development of more efficient and selective catalytic systems will further expand the synthetic possibilities, paving the way for the next generation of quinoline-based therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Bromo-7-nitroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 3-position and the nitro group at the 7-position provides two reactive sites for further molecular elaboration, making it a valuable precursor for the synthesis of a diverse range of functionalized quinoline derivatives. This guide provides a comprehensive overview of the large-scale synthesis and purification of this compound, with a focus on practical, scalable, and safe laboratory procedures.

Synthetic Strategy Overview

The synthesis of this compound is a two-step process commencing with the construction of the 7-nitroquinoline core via the Skraup synthesis, followed by regioselective bromination at the 3-position using N-bromosuccinimide (NBS).

Synthesis_Overview m-Nitroaniline m-Nitroaniline 7-Nitroquinoline 7-Nitroquinoline m-Nitroaniline->7-Nitroquinoline Skraup Synthesis Glycerol Glycerol Glycerol->7-Nitroquinoline Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->7-Nitroquinoline Sulfuric_Acid H₂SO₄ Sulfuric_Acid->7-Nitroquinoline This compound This compound 7-Nitroquinoline->this compound Bromination NBS N-Bromosuccinimide (NBS) NBS->this compound

Caption: Overall synthetic route to this compound.

Part 1: Large-Scale Synthesis of 7-Nitroquinoline via Skraup Synthesis

The Skraup synthesis is a powerful but notoriously exothermic reaction for the preparation of quinolines.[1][2] Careful control of the reaction conditions is paramount for a safe and successful large-scale synthesis. The reaction of m-nitroaniline with glycerol in the presence of an oxidizing agent and sulfuric acid yields a mixture of 5-nitro- and 7-nitroquinoline.[3]

Safety Considerations for Skraup Synthesis
  • Exothermic Reaction: The Skraup synthesis is highly exothermic and can become violent if not properly controlled.[1][4] The use of a moderator, such as ferrous sulfate, is crucial to manage the reaction rate.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood with a blast shield.[4]

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive. Aniline and nitrobenzene are toxic. Handle these reagents with extreme care.[1]

Protocol 1: Large-Scale Skraup Synthesis of 7-Nitroquinoline

This protocol is adapted from established procedures for the Skraup synthesis of quinoline derivatives.[1][2][6]

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)Volume/Mass
m-Nitroaniline138.121.0(Specify mass)
Glycerol92.093.0(Specify volume)
Nitrobenzene (oxidizing agent)123.110.4(Specify volume)
Concentrated Sulfuric Acid98.08-(Specify volume)
Ferrous Sulfate Heptahydrate278.01(Catalytic)(Specify mass)

Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Large beaker for work-up

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add m-nitroaniline, glycerol, and ferrous sulfate heptahydrate.[5]

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic, and the temperature should be monitored and controlled.[1]

  • Initiation of Reaction: Gently heat the mixture using a heating mantle. The reaction will become exothermic and start to boil. Once boiling begins, remove the heat source. The heat of the reaction should sustain boiling.[6]

  • Reaction Completion: After the initial exotherm subsides, reapply heat and maintain a gentle reflux for 3-4 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a large beaker containing ice water.

    • Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath. The pH should be adjusted to be strongly alkaline.[1]

  • Isolation of Crude Product:

    • The crude product, a mixture of 5-nitroquinoline and 7-nitroquinoline, is isolated by steam distillation.[1] The unchanged nitrobenzene will distill first.

    • Collect the distillate containing the nitroquinoline isomers.

Part 2: Large-Scale Synthesis of this compound

The bromination of 7-nitroquinoline is achieved using N-bromosuccinimide (NBS), a convenient and selective brominating agent.[7] A patent describes the synthesis of this compound from 7-nitroquinoline and NBS.

Safety Considerations for NBS Bromination
  • Handling NBS: N-Bromosuccinimide is a lachrymator and an irritant. Handle it in a well-ventilated fume hood with appropriate PPE.[8] Avoid inhalation of dust.

  • Storage of NBS: Store NBS in a cool, dry place away from light and moisture.[9] Use non-metallic containers.[9]

  • Quenching: Unreacted NBS should be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite before disposal.[10]

Protocol 2: Large-Scale Bromination of 7-Nitroquinoline

This protocol is based on general procedures for NBS bromination of aromatic compounds.

Materials:

ReagentMolar Mass ( g/mol )Quantity (molar equivalent)Volume/Mass
7-Nitroquinoline174.151.0(Specify mass)
N-Bromosuccinimide (NBS)177.981.1(Specify mass)
Solvent (e.g., Chloroform)--(Specify volume)
Radical Initiator (e.g., AIBN or Benzoyl Peroxide)-(Catalytic)(Specify mass)

Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 7-nitroquinoline in a suitable solvent such as chloroform.

  • Reagent Addition: Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).[11]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the yellow color of bromine disappears.[10]

    • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove the succinimide byproduct.[12]

    • Wash the organic layer with water and then with brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]

    • Remove the solvent under reduced pressure to obtain the crude this compound.

Part 3: Large-Scale Purification of this compound

The purification of this compound on a large scale can be achieved through recrystallization or column chromatography. The choice of method depends on the nature and quantity of impurities.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. A mixed-solvent system is often beneficial for achieving high purity.[13]

Solvent Screening:

A good solvent for recrystallization will dissolve the compound when hot but not when cold, while the impurities remain soluble in the cold solvent.[13] A potential solvent system for bromoquinolines is ethyl acetate/hexane.[14]

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hexane (the "anti-solvent") to the hot solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum.[13]

Protocol 4: Purification by Large-Scale Column Chromatography

For impurities that are difficult to remove by recrystallization, large-scale column chromatography is a powerful alternative.[15][16]

Purification_Workflow Crude_Product Crude this compound Dissolve Dissolve in Minimum Solvent Crude_Product->Dissolve Load_Column Load onto Column Dissolve->Load_Column Elute Elute with Solvent Gradient Load_Column->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Evaporate Solvent Combine_Pure->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for purification by column chromatography.

Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is a common stationary phase for the purification of bromoquinolines.[17]

  • Mobile Phase: A solvent system of ethyl acetate and hexanes is a good starting point for optimizing the separation.[17] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.

Procedure:

  • Column Packing: Pack a large-scale chromatography column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., low percentage of ethyl acetate in hexanes) and gradually increase the polarity of the mobile phase to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Brominated Waste: Bromine-containing waste should be treated as hazardous. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate can convert bromine to less harmful bromide ions.[18] Incineration at a licensed facility is another option.[18]

  • Solvent Waste: Organic solvent waste should be collected in appropriately labeled containers for disposal according to institutional and local regulations.

References

Application Note & Protocol: Quantitative Analysis of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3-Bromo-7-nitroquinoline, a heterocyclic compound of significant interest in pharmaceutical research and organic synthesis.[1] Accurate quantification of this molecule is critical for process optimization, quality control, and pharmacokinetic studies. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-throughput analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for high sensitivity and specificity, and UV-Vis Spectrophotometry for rapid, direct quantification. Each protocol is designed to be a self-validating system, with explanations grounded in established analytical principles for nitroaromatic and halogenated compounds.

Introduction: The Analytical Imperative for this compound

This compound (MW: 253.05 g/mol , Formula: C₉H₅BrN₂O₂) is a key intermediate in the synthesis of novel bioactive molecules.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a nitro group and a bromine atom offers versatile handles for further chemical modification.[3] The nitro group, in particular, can influence the electronic properties of the molecule and may be a precursor to an amino group, which is common in pharmacologically active compounds.

Given its role as a critical building block, the ability to accurately and precisely quantify this compound in various matrices—from raw reaction mixtures to purified intermediates—is paramount. The choice of analytical method is dictated by the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation. This guide provides researchers and drug development professionals with a comprehensive toolkit for selecting and implementing the appropriate analytical strategy.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability.[4] For this compound, a non-polar stationary phase (like C18) is ideal. The separation is based on the hydrophobic partitioning of the analyte between the stationary phase and a polar mobile phase.[4] By using a gradient elution with an organic modifier (acetonitrile), we can effectively separate the target compound from starting materials, by-products, and other impurities. The addition of a small amount of acid, like formic acid, to the mobile phase is crucial; it protonates silanol groups on the silica backbone of the stationary phase, reducing peak tailing and improving peak shape for nitrogen-containing heterocycles.[5] Detection is achieved via UV absorbance, leveraging the chromophoric nature of the nitroaromatic system.

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard or sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting condition (90% Water with 0.1% Formic Acid : 10% Acetonitrile with 0.1% Formic Acid).

    • For unknown samples, dilute to an expected concentration within the calibration range.

    • Filter all solutions through a 0.45 µm PTFE syringe filter into HPLC vials.

  • Instrumentation and Conditions:

    • System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Scan the reference standard from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For nitroaromatic compounds, this is typically in the 240-280 nm range. Set the detector to monitor at λmax.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      18.0 90
      18.1 10

      | 22.0 | 10 |

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standards against their known concentrations.

    • Perform a linear regression on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

    • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation: Expected HPLC-UV Method Performance
ParameterExpected Value
Retention Time (approx.)9 - 12 min
Linearity Range1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Acetonitrile (Stock) s1->s2 s3 Serial Dilution for Standards s2->s3 s4 Filter (0.45 µm PTFE) s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at λmax a2->a3 d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknown Sample d2->d3

Caption: Step-by-step workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The EPA has established methods, such as Method 8091, for the analysis of nitroaromatics by GC, which provides a strong foundation for this protocol.[6]

In the GC, the sample is vaporized and separated based on its boiling point and interaction with a capillary column (e.g., a DB-5MS).[7] The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are fragmented in a predictable and reproducible manner, creating a mass spectrum that serves as a molecular fingerprint.[8] For this compound, we expect to see a characteristic molecular ion peak cluster (M and M+2) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of one bromine atom.[9] Quantification is achieved using Selected Ion Monitoring (SIM), where the detector only monitors specific, characteristic ions, dramatically increasing sensitivity and selectivity.[7]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a suitable solvent like dichloromethane or ethyl acetate.

    • Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution.

    • If required, add an internal standard (e.g., pyrene-d10) to all standards and samples for enhanced precision.[7]

    • Dilute unknown samples to fall within the calibration range.

  • Instrumentation and Conditions:

    • System: GC equipped with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Expected Molecular Ions: m/z 252, 254 (M and M+2 for C₉H₅⁷⁹BrN₂O₂ and C₉H₅⁸¹BrN₂O₂).

      • Expected Fragment Ions: Common losses for nitroaromatics include NO (loss of 30) and NO₂ (loss of 46).[10] A key fragment would also be the loss of the bromine atom (M-79/81).

      • Ions to Monitor (Quantifier/Qualifiers): m/z 252 (Quantifier), 254, 206 (M-NO₂).

  • Data Analysis:

    • Identify the analyte peak by its retention time and the correct ratio of qualifier to quantifier ions.

    • Generate a calibration curve by plotting the peak area (or area ratio to internal standard) against concentration.

    • Quantify unknown samples using the linear regression from the calibration curve.

Data Presentation: Expected GC-MS Method Performance
ParameterExpected Value
Retention Time (approx.)12 - 15 min
Linearity Range0.1 - 20 µg/mL (R² > 0.998)
Limit of Detection (LOD)~0.03 µg/mL (in SIM mode)
Limit of Quantification (LOQ)~0.1 µg/mL (in SIM mode)
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Prepare Stock in Dichloromethane s2 Prepare Calibration Standards s1->s2 s3 Add Internal Standard (Optional) s2->s3 a1 Inject into GC s3->a1 a2 Vaporization & Separation a1->a2 a3 EI Ionization & Fragmentation a2->a3 a4 Mass Detection (SIM Mode) a3->a4 d1 Extract Ion Chromatograms a4->d1 d2 Integrate Quantifier Ion Peak d1->d2 d3 Construct Calibration Curve d2->d3 d4 Calculate Concentration d3->d4

Caption: Logical flow of the GC-MS analytical process.

Method 3: UV-Vis Spectrophotometry

Principle of the Method

UV-Vis spectrophotometry is a straightforward, rapid, and cost-effective technique for quantifying compounds with strong chromophores. The nitroquinoline structure of the analyte ensures significant absorbance in the UV-visible region.[2] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. It is best suited for the analysis of pure or simple mixtures where interfering substances that absorb at the same wavelength are absent.

Experimental Protocol: UV-Vis Spectrophotometry
  • Sample Preparation:

    • Select a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Prepare a 100 µg/mL stock solution of the reference standard.

    • Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

    • Prepare unknown samples by dissolving a known weight in the solvent and diluting to a concentration that falls within the linear range of the assay.

  • Instrumentation and Analysis:

    • System: A dual-beam UV-Vis spectrophotometer.

    • Wavelength Scan: Scan a standard solution from 200 to 500 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax).

    • Measurement: Set the spectrophotometer to the determined λmax.

    • Blanking: Use the pure solvent to zero the instrument (set absorbance to 0).

    • Measurement: Measure the absorbance of each calibration standard and the unknown sample solutions.

  • Data Analysis:

    • Create a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the unknown sample by using its absorbance value and the linear regression equation from the calibration curve.

Data Presentation: Expected UV-Vis Method Performance
ParameterExpected Value
λmax (approx.)250 - 280 nm
Linearity Range2 - 10 µg/mL (R² > 0.995)
Molar Absorptivity (ε)To be determined experimentally
Precision (%RSD)< 3%

Visualization: UV-Vis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Measurement cluster_data Quantification p1 Prepare Stock Solution in Ethanol p2 Create Diluted Standards p1->p2 a1 Perform Wavelength Scan (Find λmax) p2->a1 a2 Blank Instrument with Solvent a1->a2 a3 Measure Absorbance of Standards & Sample a2->a3 d1 Plot Absorbance vs. Concentration a3->d1 d2 Perform Linear Regression d1->d2 d3 Determine Unknown Concentration d2->d3

Caption: Workflow for quantification by UV-Vis Spectrophotometry.

Conclusion

The analytical methods presented provide a comprehensive suite of tools for the accurate quantification of this compound.

  • RP-HPLC offers a robust and reliable method for routine analysis and quality control in complex mixtures.

  • GC-MS provides superior sensitivity and structural confirmation, making it the ideal choice for trace-level detection and impurity identification.

  • UV-Vis Spectrophotometry serves as a rapid and cost-effective method for quantifying pure samples.

The selection of the most appropriate technique should be based on the specific analytical challenge at hand. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of accurate, reliable, and reproducible data in research and drug development settings.

References

Application Notes & Protocols: 3-Bromo-7-nitroquinoline as a Core Intermediate for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in the fields of medicinal and agricultural chemistry.[1] Its unique bicyclic aromatic structure is a cornerstone in a vast array of biologically active compounds, from pharmaceuticals to the next generation of crop protection agents.[2][3][4] The versatility of the quinoline core allows for extensive structural modifications, enabling chemists to fine-tune the physicochemical and biological properties of derivatives to achieve desired activities, such as fungicidal, herbicidal, or insecticidal effects.[4][5][6]

Within this valuable class of compounds, 3-Bromo-7-nitroquinoline emerges as a particularly strategic intermediate.[7] Its structure is pre-functionalized at two key positions:

  • The C3-Bromine Atom: This serves as a versatile synthetic handle for introducing molecular diversity. It is an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][9][10] This allows for the facile construction of C-C and C-N bonds, which are fundamental to building complex agrochemical candidates.[11]

  • The C7-Nitro Group: This powerful electron-withdrawing group serves a dual purpose. Firstly, it significantly influences the electronic properties of the quinoline ring, which can be crucial for modulating biological activity. Secondly, the nitro group itself is a key functional group that can be readily reduced to an amine. This resulting 7-aminoquinoline opens up a completely new axis for derivatization, such as amide or sulfonamide formation, further expanding the accessible chemical space.

This guide provides an in-depth exploration of this compound's reactivity and offers detailed, field-proven protocols for its application in the synthesis of novel agrochemical scaffolds.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to successful and safe experimentation.

PropertyValueSource
Chemical Formula C₉H₅BrN₂O₂[12]
Molecular Weight 253.05 g/mol [12]
CAS Number 1354221-07-0[13]
Appearance Typically a yellow to brown solid-
Solubility Soluble in common organic solvents like Dioxane, THF, DMF, and DMSO.-
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[12]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Core Reactivity & Synthetic Pathways

This compound is a robust building block that offers at least three primary avenues for synthetic elaboration. The choice of reaction pathway allows researchers to strategically build complexity and target different classes of potential agrochemicals.

G start_node This compound reaction_node1 Suzuki-Miyaura Coupling start_node->reaction_node1 Pd(0) Catalyst, Arylboronic Acid, Base reaction_node2 Buchwald-Hartwig Amination start_node->reaction_node2 Pd(0) Catalyst, Amine (R₂NH), Base reaction_node3 Nitro Group Reduction start_node->reaction_node3 Reducing Agent (e.g., SnCl₂ or Fe/HCl) reaction_node reaction_node product_node product_node product_node1 3-Aryl-7-nitroquinolines (Fungicide / Herbicide Scaffold) reaction_node1->product_node1 C-C Bond Formation product_node2 3-Amino-7-nitroquinolines (Insecticide / Fungicide Scaffold) reaction_node2->product_node2 C-N Bond Formation product_node3 3-Bromo-7-aminoquinoline (Further Derivatization) reaction_node3->product_node3 Amine Formation

Caption: Key synthetic transformations of this compound.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for synthesis and should be adapted and optimized by the researcher based on the specific substrate and desired scale.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between the C3 position of the quinoline and various aryl or heteroaryl groups.[14][15] The resulting 3-arylquinoline scaffold is prevalent in many bioactive molecules.[8][9]

Rationale: The selection of a palladium catalyst, a suitable phosphine ligand, and a base is critical for an efficient reaction.[8] Pd(PPh₃)₄ is a reliable catalyst for many standard couplings. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[14] A dioxane/water solvent system is commonly used to ensure solubility for both the organic and inorganic reagents.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 3-aryl-7-nitroquinoline product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a critical linkage in many agrochemicals.[10][16][17] This protocol allows for the coupling of various primary or secondary amines to the C3 position of the quinoline core.

Rationale: This reaction typically requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[18][19] The choice of phosphine ligand is crucial for reaction success; bulky, electron-rich ligands like XPhos or SPhos often give superior results by promoting the reductive elimination step.[18]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 eq) followed by dry, degassed toluene (5 mL).

  • Reaction Execution: Place the tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate.

  • Extraction & Purification: Perform an aqueous workup similar to the Suzuki protocol (Protocol 1, steps 7-10) to isolate and purify the desired 3-amino-7-nitroquinoline product.

Protocol 3: Reduction of the C7-Nitro Group

The conversion of the nitro group to a primary amine unlocks a new site for diversification, enabling the synthesis of compounds with different physicochemical properties and potential biological targets.[20]

Rationale: Tin(II) chloride (SnCl₂) in a polar protic solvent like ethanol is a classic and highly effective method for the reduction of aromatic nitro groups.[21] The reaction is typically clean and high-yielding. An alternative "greener" method involves using iron powder in the presence of an acid like acetic acid or ammonium chloride.

Step-by-Step Procedure (using SnCl₂):

  • Reaction Setup: In a round-bottom flask, dissolve the this compound substrate (1.0 mmol, 1.0 eq) in ethanol (15 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 5.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Dilute the residue with water and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry extensively with ethyl acetate or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 3-bromo-7-aminoquinoline.

  • Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Conclusion

This compound stands out as a high-value, versatile intermediate for the discovery of novel agrochemicals. Its dual reactive sites—the C3 bromine and the C7 nitro group—provide a logical and efficient platform for building diverse molecular libraries. By employing robust and well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction, researchers can rapidly access a wide range of derivatives. The protocols detailed herein serve as a validated foundation for exploring the vast chemical space around the quinoline scaffold, paving the way for the development of the next generation of effective and sustainable crop protection solutions.[2][4]

References

Application Notes and Protocols for the Synthetic Preparation of 3-Amino-7-Nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Amino-7-Nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system is paramount in the development of novel drug candidates with enhanced potency and selectivity. 3-Amino-7-nitroquinoline is a key synthetic intermediate, offering three points of chemical diversity: the amino group at the 3-position, the nitro group at the 7-position, and the quinoline core itself. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same scaffold creates a unique electronic profile, making it a valuable precursor for the synthesis of a diverse library of compounds for drug discovery and materials science applications.

This comprehensive guide provides detailed synthetic routes for the preparation of 3-amino-7-nitroquinoline, focusing on logical, field-proven methodologies. The protocols are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Overview of Synthetic Pathways

The synthesis of 3-amino-7-nitroquinoline is best approached through a multi-step sequence. Direct nitration of 3-aminoquinoline is not a viable primary route due to the powerful activating and directing effects of the amino group, which would lead to a mixture of products and potential oxidation. A more robust strategy involves the initial construction of the 7-nitroquinoline core, followed by the introduction of the amino group at the 3-position. Two primary pathways for the synthesis of the key intermediate, 7-nitroquinoline, are presented, followed by a halogenation and subsequent amination sequence.

Synthetic_Overview cluster_route1 Route 1: Skraup Synthesis cluster_route2 Route 2: Dehydrogenation cluster_functionalization Functionalization 3-Nitroaniline 3-Nitroaniline 7-Nitroquinoline_mixture 5- & 7-Nitroquinoline Mixture 3-Nitroaniline->7-Nitroquinoline_mixture Skraup Synthesis 7-Nitroquinoline 7-Nitroquinoline 7-Nitroquinoline_mixture->7-Nitroquinoline Separation 3-Bromo-7-nitroquinoline This compound 7-Nitroquinoline->this compound Bromination (e.g., NBS) Tetrahydroquinoline 7-Nitro-1,2,3,4- tetrahydroquinoline 7-Nitroquinoline_alt 7-Nitroquinoline Tetrahydroquinoline->7-Nitroquinoline_alt Dehydrogenation (e.g., DDQ) 7-Nitroquinoline_alt->this compound 3-Amino-7-nitroquinoline 3-Amino-7-nitroquinoline This compound->3-Amino-7-nitroquinoline Amination

Figure 1: Overview of synthetic strategies to 3-amino-7-nitroquinoline.

Part I: Synthesis of the Key Intermediate: 7-Nitroquinoline

Two effective methods for the preparation of 7-nitroquinoline are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the synthesis.

Method A: Skraup Synthesis from 3-Nitroaniline

The Skraup synthesis is a classic and powerful method for constructing the quinoline ring system.[1][2] In this approach, 3-nitroaniline is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent. The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a series of additions, cyclization, and oxidation to yield the quinoline core.[3] The use of 3-nitroaniline as the starting material typically results in a mixture of 5-nitro- and 7-nitroquinoline, which then requires separation.[4]

Materials:

  • 3-Nitroaniline

  • Glycerol

  • Arsenic pentoxide (or Nitrobenzene)

  • Concentrated Sulfuric Acid (98%)

  • Sodium hydroxide

  • Steam distillation apparatus

  • Dichloromethane or Chloroform

Procedure:

  • Reaction Setup: In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-nitroaniline (0.5 mol), glycerol (1.5 mol), and arsenic pentoxide (0.6 mol).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (1.5 mol) through the dropping funnel. The addition is exothermic, and the temperature should be monitored.

  • Reaction: Heat the mixture cautiously to 120-130°C. The reaction can be vigorous, and external cooling may be necessary to control the exotherm. Maintain the temperature for 3-4 hours after the initial exothermic phase subsides.

  • Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it into a large beaker containing 2 liters of water.

  • Neutralization: Cool the aqueous mixture in an ice bath and slowly neutralize with a concentrated solution of sodium hydroxide until strongly alkaline.

  • Isolation: The crude product mixture is isolated by steam distillation. The nitroquinolines will co-distill with the steam. Extract the distillate with dichloromethane or chloroform.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield a mixture of 5-nitro- and 7-nitroquinoline.

The separation of the 5- and 7-nitroquinoline isomers can be achieved by fractional crystallization of their salts.[5]

  • Dissolve the crude mixture of nitroquinolines in a suitable solvent such as wet dimethylformamide.[5]

  • Add a hydrohalic acid (e.g., HCl or HBr) to form the corresponding hydrohalide salts.

  • Heat the slurry to form a clear solution and then cool slowly. The 5-nitroquinoline hydrohalide is typically less soluble and will precipitate first, allowing for its separation by filtration.[5]

  • The 7-nitroquinoline hydrohalide can be recovered from the mother liquor.

  • The free bases are regenerated by neutralization with a suitable base.

Alternatively, preparative high-performance liquid chromatography (HPLC) can be employed for a more efficient but less scalable separation.[6]

Method B: Dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline

An alternative route to 7-nitroquinoline involves the dehydrogenation (aromatization) of 7-nitro-1,2,3,4-tetrahydroquinoline. This method can be advantageous if the starting tetrahydroquinoline is readily available. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective and common reagent for such dehydrogenations.[7][8]

Materials:

  • 7-Nitro-1,2,3,4-tetrahydroquinoline

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

  • Dichloromethane (DCM) or Toluene

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-nitro-1,2,3,4-tetrahydroquinoline (10 mmol) in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Add DDQ (22 mmol, 2.2 equivalents) portion-wise to the solution at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 7-nitroquinoline can be further purified by column chromatography on silica gel or by recrystallization.

Intermediate Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
7-NitroquinolineC₉H₆N₂O₂174.16133-135Yellow solid

Part II: Synthesis of this compound

With 7-nitroquinoline in hand, the next critical step is the introduction of a bromine atom at the 3-position. Direct electrophilic bromination of the quinoline ring is challenging due to the deactivating nature of the pyridine ring and the nitro group. However, bromination at the 3-position can be achieved using N-bromosuccinimide (NBS), a convenient source of electrophilic bromine.[9]

Bromination 7-Nitroquinoline 7-Nitroquinoline This compound This compound 7-Nitroquinoline->this compound Acetic Acid NBS N-Bromosuccinimide (NBS) NBS->this compound

Figure 2: Bromination of 7-nitroquinoline.
Experimental Protocol: Bromination with NBS

Materials:

  • 7-Nitroquinoline

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-nitroquinoline (10 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add N-bromosuccinimide (12 mmol, 1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water.

  • Quenching: Add a solution of sodium thiosulfate to quench any unreacted bromine, followed by careful neutralization with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Intermediate Molecular Formula Molecular Weight ( g/mol ) CAS Number Appearance
This compoundC₉H₅BrN₂O₂253.061354221-07-0Pale yellow solid

Part III: Synthesis of 3-Amino-7-nitroquinoline

The final step in the synthesis is the conversion of the 3-bromo group to an amino group. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation, offering high yields and good functional group tolerance.[10][11]

Amination This compound This compound 3-Amino-7-nitroquinoline 3-Amino-7-nitroquinoline This compound->3-Amino-7-nitroquinoline Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->3-Amino-7-nitroquinoline Ligand Phosphine Ligand (e.g., Xantphos) Ligand->3-Amino-7-nitroquinoline Base Base (e.g., Cs₂CO₃) Base->3-Amino-7-nitroquinoline Ammonia_Source Ammonia Source Ammonia_Source->3-Amino-7-nitroquinoline

Figure 3: Buchwald-Hartwig amination of this compound.
Causality in Experimental Choices for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common and effective precatalyst.

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. For amination with ammonia, bulky, electron-rich ligands such as Xantphos or RuPhos are often employed to promote the reaction and prevent catalyst decomposition.

  • Base: A base is required to deprotonate the ammonia source and generate the active nucleophile. While strong bases like sodium tert-butoxide are common, they can be incompatible with nitro groups.[12] A milder base such as cesium carbonate (Cs₂CO₃) is a preferable choice to avoid side reactions.

  • Ammonia Source: The direct use of ammonia gas can be challenging. An ammonia surrogate such as benzophenone imine followed by hydrolysis, or the use of aqueous ammonia with a specialized catalyst system, can be effective.[13] Alternatively, using ammonium salts with a suitable base can also serve as an in-situ source of ammonia.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Pd₂(dba)₃

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Ammonium chloride (as an ammonia source)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), cesium carbonate (2 mmol), and ammonium chloride (1.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 3-amino-7-nitroquinoline.

Final Product Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
3-Amino-7-nitroquinolineC₉H₇N₃O₂189.17>200 (decomposes)Yellow to orange solid

Conclusion

The synthetic routes detailed in this guide provide robust and reproducible methods for the preparation of 3-amino-7-nitroquinoline, a valuable intermediate for research and development in the pharmaceutical and materials science sectors. By understanding the underlying principles and the rationale behind the selection of reagents and reaction conditions, researchers can confidently implement and adapt these protocols to meet their specific synthetic needs.

References

Application Notes and Protocols: The Use of 3-Bromo-7-nitroquinoline in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Quinoline and its derivatives are foundational scaffolds in the development of fluorescent probes, prized for their inherent fluorescence, environmental sensitivity, and amenability to synthetic modification.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-7-nitroquinoline as a versatile precursor for novel fluorescent probes. We will explore the rationale behind its selection, key synthetic methodologies, and detailed protocols for probe synthesis, characterization, and application in biological imaging. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Quinoline Scaffold in Fluorescent Probe Design

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry and materials science.[2] Its utility in fluorescent probe design stems from several key features:

  • Tunable Photophysical Properties: The electronic characteristics of the quinoline core can be finely tuned through substitution, allowing for the rational design of probes with specific excitation and emission profiles.[3][4]

  • Environmental Sensitivity: The nitrogen atom in the quinoline ring can modulate the probe's fluorescence in response to changes in the local environment, such as pH or polarity.[2]

  • Versatile Synthetic Handles: Strategic placement of reactive groups, such as halogens, allows for the introduction of various recognition moieties and fluorophores through well-established cross-coupling reactions.[5][6]

This compound emerges as a particularly valuable starting material. The bromine atom at the 3-position serves as a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-conjugated systems essential for fluorescence.[6] The electron-withdrawing nitro group at the 7-position significantly influences the photophysical properties of the quinoline core, often leading to desirable red-shifted emission spectra.

Rationale for Employing this compound

The selection of this compound is predicated on a "push-pull" chromophore design strategy. The nitro group acts as a strong electron-withdrawing group (the "pull"), while a strategically introduced electron-donating group at the 3-position (the "push") can create a molecule with a significant intramolecular charge transfer (ICT) character. This ICT is often associated with high fluorescence quantum yields and sensitivity to the local environment.

Synthetic Strategies and Protocols

The primary synthetic routes for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These methods offer a high degree of functional group tolerance and are highly reliable for forming carbon-carbon bonds.

General Workflow for Probe Synthesis

The following diagram outlines a generalized workflow for the synthesis of a fluorescent probe for the detection of a hypothetical analyte, starting from this compound.

G A This compound B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) A->B with Arylboronic acid or Terminal alkyne D Key Intermediate B->D C Introduction of Recognition Moiety C->B E Optional: Further Functionalization D->E F Final Fluorescent Probe D->F E->F G Purification & Characterization F->G

Caption: Generalized synthetic workflow for this compound-based probes.

Protocol 1: Suzuki-Miyaura Coupling for Arylation

This protocol describes a general procedure for the synthesis of a 3-aryl-7-nitroquinoline derivative, a common core for many fluorescent probes.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), PPh₃ (0.1 equiv.), and K₂CO₃ (3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and deionized water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-7-nitroquinoline.

Protocol 2: Sonogashira Coupling for Alkynylation

This protocol details the introduction of an alkynyl moiety, which can serve as a rigid linker or part of the fluorophore itself.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.06 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF and TEA.

  • Add the terminal alkyne (1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8-16 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Characterization and Photophysical Properties

Thorough characterization of the synthesized probe is crucial for ensuring its identity, purity, and suitability for downstream applications.

Spectroscopic Analysis

A combination of spectroscopic techniques should be employed for structural elucidation and purity assessment.

Technique Purpose Expected Observations for a 3-Aryl-7-nitroquinoline Derivative
¹H NMR Structural confirmationDistinct signals for aromatic protons on the quinoline and appended aryl rings. Chemical shifts will be influenced by the nitro group.[7]
¹³C NMR Carbon framework analysisSignals corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA prominent molecular ion peak corresponding to the calculated molecular weight.[7]
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for the nitro group (asymmetric and symmetric NO₂ stretching around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).[7]

Photophysical Characterization Workflow

G A Synthesized Probe B Prepare Stock Solution (e.g., 1 mM in DMSO) A->B C Prepare Working Solutions (e.g., 1-10 µM in buffer) B->C D Measure Absorbance Spectrum (Determine λ_max_abs) C->D E Measure Emission Spectrum (Excite at λ_max_abs, Determine λ_max_em) D->E F Calculate Stokes Shift (λ_max_em - λ_max_abs) E->F G Determine Quantum Yield (Relative to a standard) E->G

Caption: Workflow for basic photophysical characterization.

Key Photophysical Parameters:

Parameter Description Significance
λ_max_abs Wavelength of maximum absorbanceDetermines the optimal excitation wavelength.
λ_max_em Wavelength of maximum emissionThe color of the emitted light.
Stokes Shift Difference between λ_max_em and λ_max_absA larger Stokes shift is desirable to minimize self-quenching and background interference.
Quantum Yield (Φ) Ratio of emitted photons to absorbed photonsA measure of the probe's brightness.
Molar Extinction Coefficient (ε) A measure of how strongly a substance absorbs light at a given wavelengthContributes to the overall brightness of the probe.

Application Protocol: Cellular Imaging

This protocol provides a general framework for using a this compound-derived probe for live-cell imaging.

Materials and Equipment:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Stock solution of the fluorescent probe in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells at an appropriate density on imaging-quality plates or coverslips and allow them to adhere overnight.

  • Probe Loading: Prepare a working solution of the fluorescent probe in pre-warmed complete culture medium. A typical starting concentration is 1-10 µM.

  • Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells at 37 °C in a CO₂ incubator for 30-60 minutes. Incubation time may require optimization.

  • Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove excess probe.

  • Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

  • Imaging: Image the cells using a fluorescence microscope. Use the predetermined excitation and emission wavelengths for the probe.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in the synthetic protocols, monitoring by TLC at regular intervals provides immediate feedback on reaction progress and the formation of byproducts. The comprehensive characterization of the final product via NMR, MS, and IR spectroscopy ensures its structural integrity and purity, which is paramount for reliable performance in biological assays. The photophysical characterization provides a quantitative measure of the probe's performance, which can be benchmarked against known standards.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. The strategic positioning of the bromo and nitro groups allows for the facile creation of "push-pull" fluorophores with tunable photophysical properties. The palladium-catalyzed cross-coupling reactions described herein provide robust and reproducible methods for the elaboration of this scaffold. By following the detailed protocols for synthesis, characterization, and application, researchers can effectively leverage the potential of this compound to develop innovative tools for chemical biology and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-7-nitroquinoline

This compound is a highly valuable heterocyclic intermediate in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an electron-withdrawing nitro group and a synthetically versatile bromine atom, makes it a strategic precursor for developing complex molecular architectures. The bromine at the C-3 position is particularly useful for introducing diverse functionalities via cross-coupling reactions, while the nitro group at C-7 can be further modified, for instance, by reduction to an amine.

However, the synthesis of this specific isomer is not trivial. Direct bromination of 7-nitroquinoline often results in poor yields and a mixture of isomers due to the strong deactivating effect of the nitro group on the quinoline core.[2] Achieving high yield and regioselectivity requires a multi-step, strategic approach. This guide provides a comprehensive troubleshooting framework and detailed protocols based on established chemical principles to help researchers overcome common challenges and significantly improve the yield and purity of this compound.

Recommended Synthetic Strategy: A Multi-Step Approach to Ensure Regioselectivity

To circumvent the challenges of direct electrophilic bromination, the most reliable and high-yielding strategy involves the construction of a pre-functionalized quinoline precursor, followed by a regioselective Sandmeyer reaction. This pathway ensures the bromine is installed precisely at the desired C-3 position.

The proposed workflow involves three key stages:

  • Synthesis of 7-Nitroquinoline : Formation of the core quinoline ring system with the nitro group correctly positioned.

  • Synthesis of 3-Amino-7-nitroquinoline : Introduction of an amino group at the C-3 position, which serves as a handle for the subsequent bromination.

  • Sandmeyer Reaction : Conversion of the 3-amino group to the 3-bromo group via a diazonium salt intermediate.[3][4]

G Start m-Nitroaniline + Glycerol Skraup Skraup Synthesis Start->Skraup Quinoline7Nitro 7-Nitroquinoline Skraup->Quinoline7Nitro Forms quinoline core Nitration Nitration (HNO₃/H₂SO₄) Quinoline7Nitro->Nitration Dinitro 3,7-Dinitroquinoline Nitration->Dinitro Adds NO₂ at C-3 Reduction Selective Reduction (e.g., Na₂S) Dinitro->Reduction AminoNitro 3-Amino-7-nitroquinoline Reduction->AminoNitro Reduces C-3 nitro Diazotization Diazotization (NaNO₂/HBr) AminoNitro->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct Replaces N₂⁺ with Br

Caption: Recommended synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Part 1: Synthesis of 7-Nitroquinoline & Precursors

Question: My Skraup synthesis of 7-nitroquinoline from m-nitroaniline and glycerol has a very low yield and produces a lot of tar. What's going wrong?

Answer: This is a common issue with the Skraup-Doebner-von Miller reaction, which is notoriously harsh.[5] The strongly acidic and oxidizing conditions at high temperatures can lead to polymerization and degradation of starting materials.

  • Causality: The reaction proceeds via the dehydration of glycerol to acrolein, which then reacts with the aniline.[6] This process is acid-catalyzed, but excessive heat can cause the acrolein and other intermediates to polymerize, resulting in tar formation.

  • Troubleshooting Steps:

    • Temperature Control: Maintain strict temperature control. Do not overheat the reaction mixture. A gradual increase in temperature is often more effective than rapid heating.

    • Moderating Agent: The addition of a milder oxidizing agent than nitrobenzene (which is often used in the classic Skraup synthesis) can help. In your case, the m-nitroaniline starting material can itself act as the oxidant. Adding a small amount of a moderator like ferrous sulfate can sometimes regulate the reaction's exothermicity.

    • Order of Addition: Try adding the sulfuric acid slowly to the cooled mixture of aniline and glycerol to better control the initial exotherm.

    • Alternative "Green" Conditions: Consider modern variations that use catalysts like iodine or Lewis acids (e.g., InCl₃, Yb(OTf)₃) under milder conditions, potentially with microwave irradiation, which can significantly improve yields and reduce tar formation.[5][7]

Question: The subsequent nitration of 7-nitroquinoline to get 3,7-dinitroquinoline is not working. My starting material is recovered unchanged. Why?

Answer: You are attempting to add a second electron-withdrawing group (EWG) to a quinoline ring that is already heavily deactivated by the first nitro group.

  • Causality: The nitro group at C-7 strongly deactivates the entire ring system towards further electrophilic aromatic substitution. Standard nitrating conditions (HNO₃/H₂SO₄) may not be sufficiently reactive to overcome this deactivation.

  • Troubleshooting Steps:

    • Harsher Conditions: You must use more forcing reaction conditions. This includes using fuming nitric acid and/or fuming sulfuric acid (oleum) and increasing the reaction temperature. Extreme caution is required when working with these reagents.

    • Reaction Time: The reaction may require a significantly longer time than a standard nitration. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC).

    • Confirmation of Product: Ensure you can distinguish the starting material from the product by TLC and that your workup procedure is not losing a highly polar product. The dinitro product will be significantly less mobile on a silica plate.

Part 2: The Sandmeyer Reaction

Question: I'm getting a low yield in the final Sandmeyer reaction. My main byproduct seems to be 3-hydroxy-7-nitroquinoline. What is the cause?

Answer: The formation of a phenol (hydroxy-quinoline) is a classic side reaction in the Sandmeyer process. It indicates that the diazonium salt intermediate is reacting with water before it can react with the copper(I) bromide.[4]

  • Causality: Aryl diazonium salts are thermally unstable and can decompose, especially in the presence of water, to form phenols via an Sₙ1-type mechanism.[8] The single-electron transfer from Cu(I) to the diazonium salt must be competitive with this decomposition pathway.[4]

  • Troubleshooting Steps:

    • Maintain Low Temperature: The diazotization step (formation of Ar-N₂⁺) and the subsequent addition to the copper(I) bromide solution must be performed at low temperatures, typically 0-5°C.[9] Use an ice-salt bath to maintain this temperature range throughout the reaction.

    • Use Concentrated Reagents: Use a concentrated solution of hydrobromic acid (HBr) for both the diazotization and as the solvent for the CuBr. This minimizes the amount of free water available to react with the diazonium salt.

    • Order of Addition: Add the cold diazonium salt solution slowly to the vigorously stirred CuBr solution. A rapid addition can cause localized heating and decomposition.

Question: The reaction mixture for my Sandmeyer step turns very dark, and I isolate a complex mixture of byproducts, including biaryls. How can I prevent this?

Answer: The formation of dark, complex mixtures and biaryl byproducts suggests that radical side reactions are dominating.

  • Causality: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4][10] The key intermediate is an aryl radical formed after the loss of N₂ gas. This radical is intended to react with the copper(II) halide, but it can also participate in other radical pathways, such as dimerization (forming biaryls) or abstracting a hydrogen atom.

  • Troubleshooting Steps:

    • Freshly Prepared Catalyst: Ensure your copper(I) bromide is active. Commercial CuBr can oxidize to Cu(II) over time. You can prepare fresh CuBr from CuSO₄ and Na₂SO₃ or purify existing CuBr by washing with dilute HBr followed by ethanol and ether.

    • Sufficient Catalyst: Use a stoichiometric amount of CuBr, not a catalytic one. The copper is a reagent in the traditional Sandmeyer reaction.[10]

    • Exclude Oxygen: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-7-nitroquinoline via Selective Reduction

This protocol assumes the successful synthesis of 3,7-dinitroquinoline.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,7-dinitroquinoline (1.0 equiv).

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.5-2.0 equiv) in a 2:1 mixture of ethanol and water.

  • Reaction: Gently heat the dinitroquinoline suspension in the ethanol/water mixture and add the sodium sulfide solution dropwise over 30 minutes. The C-3 nitro group is generally more sterically accessible and electronically favorable for reduction than the C-7 nitro group.

  • Heating: After the addition is complete, heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour it into a larger volume of cold water. The product, 3-amino-7-nitroquinoline, should precipitate.

  • Purification: Collect the solid by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.

Protocol 2: Sandmeyer Reaction for this compound

  • Diazotization:

    • In a flask, suspend 3-amino-7-nitroquinoline (1.0 equiv) in 48% hydrobromic acid (HBr) (approx. 4-5 equiv).

    • Cool the flask to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂) (1.1 equiv) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold amine suspension. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature below 5°C throughout the addition.

    • Stir for an additional 20-30 minutes at 0-5°C after the addition is complete. The result is a cold solution of the diazonium salt.

  • Copper(I) Bromide Substitution:

    • In a separate, larger flask, dissolve copper(I) bromide (CuBr) (1.2 equiv) in 48% HBr (approx. 2-3 equiv).

    • Cool this solution to 0-5°C in an ice-salt bath with vigorous stirring.

    • Slowly add the cold diazonium salt solution prepared in step 1 to the CuBr solution. You should observe the evolution of nitrogen gas.

    • After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently to 50-60°C for 1 hour to ensure complete reaction.[4]

  • Workup and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the product with an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.[2][11]

Quantitative Data Summary

ParameterStage 1: Nitration (7-NQ -> 3,7-DNQ)Stage 2: Reduction (DNQ -> ANQ)Stage 3: Sandmeyer (ANQ -> BNQ)Reference(s)
Key Reagents Fuming HNO₃, H₂SO₄ (Oleum)Na₂S·9H₂O, Ethanol/H₂ONaNO₂, HBr, CuBr[4][9][12]
Temperature 80-100°C (Caution!)Reflux (80-90°C)0-5°C, then warm to 50°C[9]
Typical Time 4-12 hours2-4 hours2-3 hours[12]
Common Issues No reaction, low conversionOver-reduction, side productsPhenol formation, tarring[2][4]
Typical Yield 40-60% (Variable)70-85%65-80%[13] (analogy)

NQ = Nitroquinoline, DNQ = Dinitroquinoline, ANQ = Amino-nitroquinoline, BNQ = Bromo-nitroquinoline

Troubleshooting Decision Tree: Low Yield in Sandmeyer Reaction

G Start Low Yield or No Product CheckTLC Check TLC of Crude Product Start->CheckTLC StartMat Starting Material (3-Amino-7-NQ) Present? CheckTLC->StartMat Phenol Phenol Byproduct (3-Hydroxy-7-NQ) Present? StartMat->Phenol No Cause_Diaz Cause: Incomplete Diazotization StartMat->Cause_Diaz Yes Tar Dark Tar or Insoluble Polymer? Phenol->Tar No Cause_Decomp Cause: Premature Decomposition of Diazonium Salt Phenol->Cause_Decomp Yes Cause_Cat Cause: Inefficient Substitution (Poor CuBr activity) Tar->Cause_Cat Yes Sol_Diaz Solution: - Use fresh NaNO₂ - Ensure strong acid (HBr) - Maintain T < 5°C Cause_Diaz->Sol_Diaz Sol_Decomp Solution: - Maintain T < 5°C strictly - Use concentrated HBr - Add diazonium salt slowly Cause_Decomp->Sol_Decomp Sol_Cat Solution: - Use fresh or purified CuBr - Use stoichiometric CuBr - Warm to 50-60°C post-addition Cause_Cat->Sol_Cat

Caption: Decision tree for troubleshooting the Sandmeyer reaction step.

References

Technical Support Center: Troubleshooting Side Products in 3-Bromo-7-nitroquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-7-nitroquinoline. This versatile building block is pivotal in synthesizing a range of complex molecules due to its reactive C-Br bond and the electron-withdrawing nature of its nitro group. However, its reactivity can also lead to the formation of undesirable side products, complicating purification and reducing yields.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during its use in cross-coupling and substitution reactions. Here, we delve into the causality behind the formation of these impurities and provide field-proven troubleshooting strategies to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Hydrolysis - The Unwanted Hydroxyl

Question: I am observing a significant amount of 7-Nitroquinolin-3-ol in my reaction mixture. What is causing this hydrolysis, and how can I prevent it?

Answer: The formation of 7-Nitroquinolin-3-ol is a classic hydrolysis side reaction where the bromine atom is displaced by a hydroxyl group. This is a frequent issue in reactions that are not rigorously dried or when using reaction conditions that inadvertently promote this pathway.

Causality:

  • Presence of Water: The most direct cause is the presence of water in your reaction system. Water can act as a nucleophile, attacking the electron-deficient carbon at the C-3 position. This is often exacerbated at elevated temperatures.[1][2]

  • Basic Conditions: Many cross-coupling reactions employ strong bases. Hydroxide ions (from alkali metal hydroxides or residual water reacting with strong alkoxide bases) are potent nucleophiles that can directly displace the bromide.

  • Catalyst-Mediated Hydrolysis: Certain transition metal catalysts, particularly copper, can catalyze the hydrolysis of aryl bromides at high temperatures.[3] While palladium is less prone to this, specific ligand and base combinations under aqueous conditions can facilitate this side reaction.

Troubleshooting & Prevention Protocol:

ParameterRecommended ActionRationale
Solvents & Reagents Use anhydrous solvents. Dry reagents that may be hygroscopic.Minimizes the primary source of the hydroxyl nucleophile. Water can deactivate catalysts and hydrolyze sensitive reagents.[4]
Atmosphere Conduct the reaction under a rigorously inert atmosphere (Argon or Nitrogen).Prevents atmospheric moisture from entering the reaction vessel.[4]
Choice of Base Prefer non-hydroxide, non-nucleophilic bases like Cs₂CO₃, K₃PO₄, or organic bases like DBU.These bases are less likely to act as nucleophiles compared to NaOH, KOH, or even t-butoxides which can generate hydroxides.[5]
Temperature Control Optimize the reaction to run at the lowest effective temperature.Higher temperatures increase the rate of hydrolysis. Lowering the temperature can favor the desired catalytic cycle over the undesired hydrolysis.
FAQ 2: Hydrodehalogenation - The Missing Bromine

Question: My main impurity is 7-Nitroquinoline, where the bromine atom has been lost and replaced by hydrogen. Why is this hydrodehalogenation happening?

Answer: Hydrodehalogenation (or debromination) is a common and often frustrating side reaction, particularly in palladium-catalyzed processes like Suzuki and Buchwald-Hartwig aminations.[6][7] It leads to the formation of the parent arene, in this case, 7-Nitroquinoline.

Causality:

  • β-Hydride Elimination Pathway: In palladium-catalyzed aminations, an unproductive side reaction can compete with reductive elimination. This involves the amide undergoing beta-hydride elimination to yield the hydrodehalogenated arene.[6]

  • Reductive Processes: The catalytic cycle can be intercepted by various hydride sources. Common sources include certain solvents (like 2-propanol), reagents (formates, silanes), or even the amine or phosphine ligand degradation products.[8]

  • Protodeboronation (Suzuki Reactions): In Suzuki couplings, the boronic acid partner can react with residual water or other protic sources to be replaced by a hydrogen atom before transmetalation occurs. This effectively removes it from the productive cycle and can contribute to the formation of the debrominated starting material if the catalytic cycle proceeds with a hydride source.[9]

Troubleshooting & Prevention Protocol:

ParameterRecommended ActionRationale
Ligand Selection Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands promote faster reductive elimination, which outcompetes the side reactions leading to hydrodehalogenation.[10]
Base Choice Use a non-coordinating, strong base like K₃PO₄ or Cs₂CO₃.The choice of base is critical. For instance, in Suzuki reactions, the base activates the boronic acid for transmetalation.[5] An inefficient base can slow this step, allowing side reactions to occur.
Solvent Purity Avoid solvents that can act as hydride donors (e.g., alcohols), unless they are the intended reagent.Using aprotic, anhydrous solvents like toluene, dioxane, or DMF minimizes sources of protons and hydrides.[11]
Reaction Additives Ensure the purity of all reagents. Avoid aged amines or boronic acids.Impurities can poison the catalyst or act as unintended hydride donors.[4]
FAQ 3: Homocoupling in Cross-Coupling Reactions

Question: During my Suzuki coupling, I'm getting a dimeric side product (7,7'-dinitro-3,3'-biquinoline). What leads to this homocoupling?

Answer: The formation of a biaryl dimer from your aryl halide starting material is known as homocoupling. While sometimes a desired reaction, in this context, it's an impurity that consumes your starting material and complicates purification.

Causality:

  • Mechanism: Homocoupling can occur through several pathways. A common one involves the transmetalation of a second molecule of the aryl halide to the palladium complex after the initial oxidative addition, followed by reductive elimination. This is often favored at higher temperatures or when the concentration of the aryl halide is high relative to the coupling partner.

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of boronic acids in Suzuki reactions, which then leads to the formation of the undesired symmetrical biaryl.

  • Catalyst Decomposition: At high temperatures, the Pd(0) catalyst can decompose into palladium black, which can promote homocoupling reactions.

Troubleshooting & Prevention Protocol:

ParameterRecommended ActionRationale
Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the coupling partner (e.g., boronic acid).This ensures the palladium complex is more likely to react with the coupling partner rather than a second molecule of this compound.
Inert Atmosphere Properly degas the solvent and maintain a strict inert (Argon/Nitrogen) atmosphere.Prevents oxygen-mediated side reactions.[4]
Temperature and Catalyst Loading Run the reaction at the lowest feasible temperature and optimize catalyst loading (typically 1-5 mol%).Minimizes catalyst decomposition and thermal pathways that favor homocoupling.
FAQ 4: Nitro Group Reduction

Question: I've isolated 3-Bromo-7-aminoquinoline instead of my desired product. What conditions could have caused the reduction of the nitro group?

Answer: The nitro group is susceptible to reduction under various conditions, some of which can be inadvertently created during a reaction. The product, 3-Bromo-7-aminoquinoline, indicates that the C-Br bond remained intact while the -NO₂ group was converted to -NH₂.

Causality:

  • Reductive Reagents: The most obvious cause is the presence of a reducing agent. Some reagents used in other transformations, if not chosen carefully, can reduce nitro groups. For example, using H₂ with a palladium catalyst for other purposes will readily reduce a nitro group.

  • Phosphine Ligands: Certain phosphine ligands, especially under prolonged heating, can act as reducing agents for nitroarenes. Triarylphosphines can be oxidized to phosphine oxides in the process.

  • Transfer Hydrogenation: If the reaction medium contains a hydrogen donor (like isopropanol, formic acid, or hydrazine) and a suitable catalyst (like palladium), transfer hydrogenation can occur, reducing the nitro group.[12]

Troubleshooting & Prevention Protocol:

ParameterRecommended ActionRationale
Reagent Selection Scrutinize all reagents for their reducing potential. Avoid conditions known to reduce nitro groups (e.g., catalytic hydrogenation with H₂).Ensures no unintended reducing agents are present. If a reduction is necessary elsewhere in the molecule, the nitro group may need to be protected or introduced at a later stage.
Ligand Choice If nitro group reduction is suspected to be ligand-mediated, consider using more robust ligands or alternative catalytic systems (e.g., N-heterocyclic carbene ligands).Minimizes side reactions involving the ligand itself.
Reaction Conditions Use the mildest possible temperature and shortest reaction time necessary for the desired transformation.Reduces the likelihood of thermal degradation of reagents into species that can reduce the nitro group.

Visualizing Reaction Pathways

The following diagram illustrates the potential reaction pathways for this compound in a generic palladium-catalyzed cross-coupling reaction, highlighting the desired product alongside the common side products.

ReactionPathways Start This compound Catalyst Pd(0) Catalyst Start->Catalyst Oxidative Addition HydrolysisProduct Hydrolysis Product (7-Nitroquinolin-3-ol) Start->HydrolysisProduct Hydrolysis DebrominationProduct Debromination Product (7-Nitroquinoline) Start->DebrominationProduct Hydrodehalogenation HomocouplingProduct Homocoupling Product (Dimer) Start->HomocouplingProduct Homocoupling CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R₂NH) CouplingPartner->Catalyst DesiredProduct Desired Product (3-R-7-nitroquinoline) Catalyst->DesiredProduct Reductive Elimination Undesired Side Reactants (H₂O, H⁻ source) Undesired->HydrolysisProduct Hydrolysis Undesired->DebrominationProduct Hydrodehalogenation

Caption: Reaction pathways for this compound.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for specific substrates.[13]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound.[6][11]

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the tube and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

References

Technical Support Center: Purification of Crude 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of 3-Bromo-7-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of purifying this nitro- and bromo-substituted heterocyclic compound.

Introduction: The Purification Challenge

This compound is a valuable intermediate in organic synthesis and pharmaceutical research, often used in the development of bioactive molecules.[1] However, its purification can be challenging due to the presence of structurally similar impurities, potential for decomposition, and specific solubility characteristics. The electron-withdrawing nature of both the bromine and nitro groups significantly influences the compound's polarity and reactivity, which must be carefully considered during the selection of a purification strategy.[2]

This guide will focus on the most common purification techniques—recrystallization and column chromatography—providing practical solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Impurities in crude this compound often stem from the synthetic route used. Common impurities may include:

  • Unreacted starting materials: Depending on the synthesis, this could be a precursor quinoline derivative.

  • Isomeric byproducts: Formation of other mono-brominated or mono-nitrated quinoline isomers is possible, which can be difficult to separate due to similar polarities.[3]

  • Di- or poly-substituted products: Over-bromination or nitration can lead to the formation of species with multiple bromo or nitro groups.[4]

  • Degradation products: The compound may degrade under harsh reaction or purification conditions, especially in the presence of strong acids or bases, or upon exposure to heat and light.[5][6]

Q2: My crude product is a dark, oily residue. How should I proceed with purification?

A2: A dark, oily crude product often indicates the presence of polymeric materials or other high-molecular-weight byproducts, which can complicate purification.[3] A preliminary purification step is recommended before attempting fine purification by column chromatography or recrystallization. Consider trituration with a suitable solvent system, such as a mixture of ethyl acetate and hexane, to precipitate the desired product while leaving the oily impurities dissolved. Alternatively, a quick filtration through a plug of silica gel can remove highly polar or non-polar impurities.[7]

Q3: this compound seems to be degrading on my silica gel column. What can I do to prevent this?

A3: The acidic nature of standard silica gel can lead to the degradation of sensitive compounds like quinoline derivatives.[5] The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the silica surface.[5] To mitigate this, consider the following strategies:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your eluent system containing a small amount (0.5-2%) of a tertiary amine like triethylamine.[5][7] This will neutralize the acidic sites.

  • Use an alternative stationary phase: Neutral or basic alumina is often a good alternative for acid-sensitive compounds.[5][7]

  • Minimize contact time: Employ flash chromatography with a shorter, wider column to reduce the time your compound is in contact with the stationary phase.[5]

Q4: I'm having difficulty achieving good separation between this compound and a closely related impurity during column chromatography. How can I improve the resolution?

A4: Separating compounds with similar polarities is a common challenge.[5] To improve resolution:

  • Optimize the mobile phase: The key is to find the optimal solvent system. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. A good starting point is often a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[4][5] Carefully adjust the solvent ratio to achieve a significant difference in the Rf values of your product and the impurity. Aim for an Rf value of around 0.2-0.3 for your target compound to ensure good separation.[8]

  • Use a shallower solvent gradient: If using gradient elution, a shallower gradient will increase the separation between closely eluting compounds.[7]

  • Consider a different stationary phase: If silica gel does not provide adequate separation, alumina or a reverse-phase (C18) silica gel might offer different selectivity.[5][6]

Q5: I am struggling to find a suitable solvent for the recrystallization of this compound. What do you recommend?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] Given the polar nitro group and the more lipophilic bromo-quinoline core, a mixture of solvents is often required.[2] Good starting points for solvent screening include:

  • Ethanol/Water[4]

  • Ethyl Acetate/Hexane[9]

  • Dichloromethane/Hexane

  • Acetone/Water

Experiment with small quantities of your crude product to find the optimal solvent system and ratio.

Troubleshooting Guide: Purification of this compound

The following table summarizes common issues encountered during the purification of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Recovery from Column Chromatography - Compound is too polar and strongly adsorbed to the stationary phase.[7] - Compound is decomposing on the column.[5] - Inappropriate mobile phase polarity (too weak).- Increase the polarity of the mobile phase.[7] - Deactivate the silica gel with triethylamine or use alumina.[5][7] - Use a stronger eluent system as determined by TLC analysis.
Product Elutes with the Solvent Front - Mobile phase is too polar.[5]- Decrease the polarity of the mobile phase. Start with a less polar solvent system.
Streaking or Tailing of Bands on the Column - Interaction of the basic quinoline nitrogen with acidic silica gel.[7] - Column overloading.[7] - Sample is not sufficiently soluble in the mobile phase.- Add a basic modifier like triethylamine to the eluent.[7] - Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[5] - Pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.
Oiling Out During Recrystallization - The solution is supersaturated. - The cooling rate is too fast.[4] - Presence of impurities that inhibit crystallization.[7]- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[4] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4] - Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.[7] - Perform a preliminary purification step before recrystallization.[7]
No Crystal Formation Upon Cooling - Too much solvent was used.[7] - The compound is highly soluble in the chosen solvent even at low temperatures.[7]- Evaporate some of the solvent to concentrate the solution and then try cooling again.[7] - Try a different solvent system in which the compound has lower solubility at room temperature.
Product Discoloration (Yellowing/Browning) - Oxidation of the quinoline ring.[6] - Presence of colored impurities.[6] - Decomposition due to heat or light exposure.[6]- Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[6] - Use degassed solvents for purification.[6] - Ensure the purification method is as mild as possible.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general method for purifying crude this compound using silica gel flash chromatography.[8][10]

1. Preparation of the Column: a. Select an appropriately sized column based on the amount of crude material. A ratio of 30:1 to 100:1 of silica gel to crude material by weight is recommended.[5] b. Prepare a slurry of silica gel in the initial, least polar mobile phase. c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica gel bed. A small layer of sand can be added to the top to prevent disturbance of the silica bed.[8]

2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

3. Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply pressure (using a pump or inert gas) to achieve a steady flow rate. c. Begin collecting fractions. The size of the fractions will depend on the column size and the separation of the compounds.

4. Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify those containing the pure product.[5] b. Combine the pure fractions. c. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Screen Solvents Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimized Eluent Recrystallization Recrystallization TLC Analysis->Recrystallization Select Solvent System Fraction Analysis (TLC) Fraction Analysis (TLC) Column Chromatography->Fraction Analysis (TLC) Combine Pure Fractions Combine Pure Fractions Recrystallization->Combine Pure Fractions Via Filtration Fraction Analysis (TLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Investigating the Degradation of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-bromo-7-nitroquinoline. This document provides in-depth, experience-driven insights into the potential degradation pathways of this compound. Given that specific degradation studies on this compound are not extensively published, this guide synthesizes information from related quinoline derivatives and fundamental chemical principles to offer a robust framework for your experimental design and troubleshooting.

Our focus is on anticipating challenges, understanding the causality behind degradation phenomena, and providing actionable protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound shows new, unexpected peaks in the HPLC analysis after a few days of storage at room temperature. What is happening?

A1: this compound, like many nitroaromatic and halogenated heterocyclic compounds, can be susceptible to degradation under ambient conditions, especially when in solution. The two primary culprits are likely photodegradation and reaction with trace impurities (like water or nucleophiles) in your solvent. The nitro group (-NO₂) is a strong electron-withdrawing group, which can activate the quinoline ring, particularly the bromine at position 3, for nucleophilic substitution.[1] We recommend storing solutions in amber vials, refrigerated, and under an inert atmosphere (e.g., argon or nitrogen) to minimize these effects.

Q2: What are the most probable degradation products I should be looking for?

A2: Based on the structure, the most likely degradation products arise from three main pathways:

  • Hydrolysis: Nucleophilic substitution of the bromine atom by water or hydroxide, especially under neutral to basic conditions, would yield 7-nitroquinolin-3-ol.

  • Reduction: The nitro group is susceptible to reduction, which can occur under various conditions (e.g., presence of reducing agents, certain metal surfaces, or metabolic processes). This would form 3-bromo-7-aminoquinoline. Partial reduction could also yield nitroso or hydroxylamino intermediates.

  • Photodegradation: UV or even ambient light can induce cleavage of the carbon-bromine bond via a photoheterolysis (SN1-type) mechanism, potentially forming a 7-nitroquinolin-3-yl cation that can react with solvent molecules.[2]

Q3: Is this compound expected to be stable under acidic conditions?

A3: Generally, the quinoline core is relatively stable in acidic media. However, strong, hot acidic conditions could potentially promote hydrolysis, although likely at a slower rate than under basic conditions. The primary concern under reducing acidic conditions (e.g., HCl with a metal like tin or iron) would be the rapid reduction of the nitro group to an amine.[3]

Q4: Can I anticipate any issues during purification by column chromatography?

A4: Yes, purification can be challenging. Some bromoquinoline derivatives have been reported to be unstable on standard silica gel, potentially leading to decomposition during elution.[4] Furthermore, if the crude material contains highly polar impurities or byproducts, they may streak or bind irreversibly to the silica. We recommend using a minimally acidic or neutral mobile phase system and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine if baseline stability is an issue.

Troubleshooting Guide: Common Experimental Issues

Problem Potential Cause(s) Troubleshooting & Optimization Strategy
Inconsistent reaction/degradation rates between experiments. 1. Light Exposure: Variable exposure to ambient light. 2. Oxygen Levels: Dissolved oxygen can influence radical reactions. 3. Temperature Fluctuations: Minor temperature changes can significantly affect kinetics.[5] 4. pH Drift: The pH of the buffer or solution may change over time.1. Conduct all experiments in amber glassware or cover flasks with aluminum foil. 2. Degas solvents by sparging with N₂ or Argon before use. 3. Use a precisely controlled water bath or heating block. 4. Verify the pH of your reaction mixture at the beginning and end of the experiment. Use buffers with sufficient capacity.
Low mass balance in forced degradation studies. 1. Formation of Volatile Products: Small fragments may have been lost during sample workup. 2. Formation of Insoluble Polymers: "Tar-like" materials may have precipitated. This is a known issue with some quinoline syntheses.[6] 3. Degradants are not UV-active: Products may lack a chromophore detectable at the analytical wavelength.1. Analyze the headspace of your reaction vessel using GC-MS if volatile products are suspected. 2. Visually inspect for precipitates. If present, attempt to dissolve them in a strong solvent (e.g., DMSO) for analysis. 3. Use a mass spectrometer (LC-MS) in conjunction with UV detection. A Diode Array Detector (DAD) can help identify peaks with different UV maxima.[7]
Appearance of a black or dark brown color during basic hydrolysis. Polymerization or complex side reactions are occurring. The highly activated quinoline ring may be susceptible to self-condensation or other decomposition pathways under strong basic conditions.1. Reduce the concentration of the base (e.g., use 0.01M NaOH instead of 1M NaOH). 2. Lower the reaction temperature. 3. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

Visualizing Degradation Pathways & Workflows

Hypothesized Degradation Pathways

The primary degradation routes for this compound can be inferred from its functional groups. The diagram below outlines the three most probable pathways: nucleophilic substitution (hydrolysis), reduction of the nitro group, and photodegradation.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products Parent This compound Hydrolysis 7-Nitroquinolin-3-ol Parent->Hydrolysis  H₂O / OH⁻ (Nucleophilic Substitution) Reduction 3-Bromo-7-aminoquinoline Parent->Reduction  Reducing Agent (e.g., Sn/HCl, Na₂S₂O₄) Photolysis 7-Nitroquinolin-3-yl Cation + Reaction with Solvent Parent->Photolysis  hν (UV light) (C-Br Bond Cleavage) ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acidic (e.g., 0.1M HCl, 60°C) Stock->Acid Base Basic (e.g., 0.1M NaOH, RT) Stock->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (Solid State, 80°C) Stock->Thermal Photo Photolytic (Solution, UV/Vis Light) Stock->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Quench Quench Reaction (Neutralize if needed) Sampling->Quench HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Quench->HPLC Identify Characterize Degradants (MS, MS/MS) HPLC->Identify Quantify Quantify Degradants & Calculate Mass Balance Identify->Quantify

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromo-7-nitroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique electronic nature of this substrate—featuring both an electron-deficient quinoline ring and a potent electron-withdrawing nitro group—presents specific challenges and opportunities. This guide provides in-depth, mechanistically-grounded answers to common issues encountered during reaction development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low or I'm only recovering starting material. What are the most critical parameters to check first?

A1: When a Suzuki coupling with this compound fails, a systematic review of the core reaction components is essential. The electron-deficient nature of the substrate makes the C-Br bond ripe for oxidative addition, so failure often points to issues with catalyst activity or the subsequent transmetalation step.[1][2]

Initial Diagnostic Checklist:

  • Inert Atmosphere Integrity: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst decomposition and promote unwanted homocoupling of the boronic acid.[3] Ensure your solvent has been thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.

  • Catalyst & Ligand Activity: Palladium precatalysts, especially those stored for extended periods, can degrade. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to the active Pd(0) species in situ. The phosphine ligands are also prone to oxidation. Use freshly opened reagents or test your catalyst on a known, reliable reaction to confirm its activity.

  • Base & Solvent Choice: The base is not merely a proton scavenger; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[4][5] For an electron-deficient substrate like this compound, the transmetalation step can be sluggish. A stronger base is often required.

  • Actionable Insight: Switch from a mild base like Na₂CO₃ to a more potent one such as K₃PO₄ or Cs₂CO₃. These bases are more effective at promoting the formation of the reactive boronate complex needed to couple with the electron-poor quinoline system.[6] Ensure the solvent system can accommodate the base; aqueous mixtures (e.g., 1,4-dioxane/water, THF/water) are often necessary to dissolve inorganic bases like K₃PO₄.[7][8]

Q2: How does the 7-nitro group specifically impact the reaction conditions?

A2: The 7-nitro group is the most influential feature of this substrate. Its strong electron-withdrawing nature (-M, -I effects) significantly polarizes the quinoline ring system.

  • Positive Effect (Activation): It makes the C-Br bond at the 3-position more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[1] This is often the rate-determining step of the catalytic cycle, so this activation is generally beneficial for reaction initiation.[9]

  • Negative Effect (Transmetalation Challenge): While oxidative addition is facilitated, the resulting Pd(II)-quinoline complex is also electron-poor. This can slow down the subsequent transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step requires the nucleophilic attack of the boronate complex on the palladium, which is less favorable with an electron-deficient metal center.

  • Potential Side Reactions: While the C-Br bond is far more reactive, it's worth noting that under very harsh conditions with specific catalysts, the C-NO₂ bond itself can undergo oxidative addition in a process known as denitrative coupling.[10][11][12][13] However, for a bromo-nitro substrate, the C-Br bond cleavage is the overwhelmingly favored pathway.

Causality Explained: The key is to choose conditions that balance these effects. You need a catalytic system robust enough to overcome the sluggish transmetalation without being so aggressive that it causes substrate decomposition. This is why a combination of an electron-rich, bulky ligand and a strong base is often the solution. The ligand enhances the electron density on the palladium, making it more reactive in oxidative addition and facilitating the final reductive elimination, while the strong base pushes the transmetalation step forward.

Q3: I'm observing significant amounts of 7-nitroquinoline (debromination) as a byproduct. What causes this and how can I prevent it?

A3: The formation of 7-nitroquinoline is a result of hydrodehalogenation, a common side reaction in cross-coupling chemistry. It can occur through several pathways, but it generally indicates that the catalytic cycle is being interrupted after the oxidative addition step.

Primary Causes:

  • Inefficient Transmetalation: If the Pd(II)-quinolyl intermediate is formed but the transmetalation with the boronic acid is too slow, this intermediate can be intercepted by a proton source, leading to debromination and regeneration of a Pd(0)-like species.

  • Presence of Hydride Sources: Impurities in solvents or reagents, or decomposition pathways, can generate hydride species that react with the Pd(II)-quinolyl complex.

  • Protodeborylation of the Boronic Acid: If the boronic acid is consumed by side reactions (like protodeborylation, where the C-B bond is cleaved by a proton), its concentration drops, slowing transmetalation and favoring the debromination pathway.[14]

Troubleshooting Workflow for Debromination:

G start High Debromination Observed q1 Is your boronic acid stable? start->q1 sol1 Use a slight excess of boronic acid (1.2-1.5 eq). Consider using a more stable boronate ester (e.g., pinacol ester). q1->sol1 No q2 Is transmetalation sluggish? q1->q2 Yes sol2 Increase base strength (e.g., K₂CO₃ → K₃PO₄). Switch to a more electron-rich ligand (e.g., PPh₃ → SPhos, RuPhos). Ensure adequate water in solvent mixture to solubilize base. q2->sol2 Likely sol3 Re-purify solvents and reagents. Ensure rigorous inert atmosphere to prevent degradation pathways. q2->sol3 Possible (check purity)

Caption: Troubleshooting logic for addressing debromination.

Q4: Which catalyst, ligand, and base combination do you recommend as a starting point?

A4: For a challenging heteroaryl coupling like this, starting with a robust, modern catalytic system is more efficient than optimizing traditional catalysts like Pd(PPh₃)₄. Below is a table of recommended starting conditions based on literature for similar electron-deficient systems.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterCondition A (Robust General)Condition B (For Steric Hindrance)Rationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is a common, stable Pd(II) precatalyst.
Ligand SPhos (2-4 mol%)XPhos (4 mol%)Bulky, electron-rich biaryl phosphine ligands accelerate oxidative addition and reductive elimination.[6] XPhos is bulkier and often better for sterically demanding partners.
Base K₃PO₄ (2.0 - 3.0 eq)Cs₂CO₃ (2.0 eq)Strong bases are needed to facilitate transmetalation with the electron-poor substrate.[6]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (10:1)Aprotic/aqueous mixtures are excellent for dissolving both organic substrates and inorganic bases.[4][7]
Temperature 80 - 110 °C100 - 110 °CHigher temperatures are often required to overcome the activation barrier for transmetalation.
Boronic Acid 1.2 eq1.2 - 1.5 eqA slight excess compensates for potential protodeborylation or homocoupling.[14]

Expert Tip: Set up small-scale parallel screens of a few conditions if possible. Comparing a system like Pd(dppf)Cl₂/K₂CO₃ with a Buchwald system like Pd₂(dba)₃/SPhos/K₃PO₄ can quickly reveal the most promising path forward.

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol provides a reliable starting point for optimization.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)

  • Reaction vessel (e.g., flame-dried Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon), add this compound, the arylboronic acid, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 5:1, concentration ~0.1 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating mantle at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical time is 4-16 hours. Check for the disappearance of the starting material and the appearance of the product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Mechanistic Visualization

A firm grasp of the catalytic cycle is fundamental to troubleshooting. Each step presents a potential point of failure that can be addressed by modifying the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition Pd0->products Ar-Ar' (Product) PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate Transmetalation PdII_Aryl->center Ar'B(OH)₂ + Base PdII_Boronate->Pd0 Reductive Elimination reagents->Pd0 Ar-Br (this compound)

References

Technical Support Center: Alternative Synthetic Strategies for 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-7-nitroquinoline. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible approach to obtaining this valuable chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for synthesizing this compound?

A1: The synthesis of this compound is not a trivial one-step process due to the directing effects of the quinoline nucleus and its substituents. The two most logical and effective strategies involve a sequential functionalization of the quinoline core or building the substituted quinoline ring from acyclic precursors.

  • Strategy 1: Electrophilic Nitration of 3-Bromoquinoline. This approach involves the initial synthesis of 3-bromoquinoline followed by a regioselective nitration. The success of this strategy hinges on controlling the position of the incoming nitro group.

  • Strategy 2: Ring-Forming Reactions (e.g., Friedländer or Gould-Jacobs Synthesis). These classical methods allow for the construction of the quinoline ring with the desired substitution pattern already encoded in the starting materials. This can offer better control over isomer formation.

Q2: Why is direct bromination of 7-nitroquinoline not a recommended primary strategy?

A2: Direct electrophilic bromination of a quinoline ring typically results in substitution at the 5- and 8-positions[1]. The nitro group at the 7-position is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic attack. While this deactivation is present, the directing effects of the quinoline nitrogen would still likely favor substitution at positions other than the desired C-3. Therefore, this approach is expected to result in low yields of this compound and a complex mixture of isomers that would be difficult to separate.

Q3: What are the main challenges I can expect during the synthesis and purification of this compound?

A3: Researchers often encounter several key challenges:

  • Poor Regioselectivity: Achieving the desired 3,7-substitution pattern without the formation of other isomers is the primary challenge.

  • Harsh Reaction Conditions: Nitration reactions, in particular, often require strong acids and high temperatures, which can lead to product degradation and the formation of tar-like byproducts.

  • Purification Difficulties: The separation of the desired product from starting materials, positional isomers, and byproducts can be complex due to similar polarities. This often requires careful selection of chromatographic conditions or recrystallization solvents[2].

Strategy 1: Synthesis via Nitration of 3-Bromoquinoline

This two-step approach first focuses on the regioselective synthesis of 3-bromoquinoline, followed by its nitration.

Workflow Diagram: Strategy 1

Strategy 1 Workflow Strategy 1: Nitration of 3-Bromoquinoline cluster_0 Step 1: Synthesis of 3-Bromoquinoline cluster_1 Step 2: Nitration Start 3-Aminoquinoline Diazotization Diazotization (NaNO₂, HBr, H₂O, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazotization->Sandmeyer Product1 3-Bromoquinoline Sandmeyer->Product1 Nitration Nitration (HNO₃, H₂SO₄, 0 °C to rt) Product1->Nitration Intermediate Workup Aqueous Work-up & Purification Nitration->Workup FinalProduct This compound Workup->FinalProduct

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction followed by nitration.

Step 1: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide and is well-suited for producing 3-bromoquinoline from 3-aminoquinoline with high regioselectivity[1].

Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminoquinoline (1 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 eq.).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude 3-bromoquinoline can be purified by flash column chromatography on silica gel or by vacuum distillation.

Step 2: Nitration of 3-Bromoquinoline

Experimental Protocol:

  • Reaction Setup:

    • To a flask containing concentrated sulfuric acid (H₂SO₄), cooled to 0 °C in an ice bath, slowly add 3-bromoquinoline (1 eq.) with stirring.

    • Prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Nitration:

    • Add the cold nitrating mixture dropwise to the solution of 3-bromoquinoline in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

    • Filter the precipitate and wash it thoroughly with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Troubleshooting Guide for Strategy 1

Q: My Sandmeyer reaction for 3-bromoquinoline is giving a low yield. What could be the cause?

A: Low yields in the Sandmeyer reaction can often be attributed to several factors:

  • Incomplete Diazotization: Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to premature decomposition of the diazonium salt.

  • Instability of the Diazonium Salt: Use the diazonium salt immediately after its formation. Letting it stand, even at low temperatures, can lead to degradation.

  • Purity of Starting Materials: Ensure that the 3-aminoquinoline and sodium nitrite are of high purity.

Q: The nitration of 3-bromoquinoline is producing multiple isomers. How can I improve the regioselectivity for the 7-nitro isomer?

A: While the 7-position is a likely site for nitration on the 3-bromoquinoline scaffold, obtaining a single isomer can be challenging.

  • Temperature Control: Running the reaction at a lower temperature (e.g., maintaining it at 0 °C for a longer duration) can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Alternative Nitrating Agents: Consider using milder nitrating agents, such as potassium nitrate in sulfuric acid, which may offer better control[3].

  • Purification: If a mixture of isomers is unavoidable, careful optimization of column chromatography (e.g., using a shallow solvent gradient) or sequential recrystallization may be necessary to isolate the desired 7-nitro isomer.

Strategy 2: Friedländer Annulation for Substituted Quinoline Synthesis

The Friedländer synthesis is a powerful method for constructing the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[4][5][6]. This strategy allows for the synthesis of this compound by starting with appropriately substituted precursors.

Workflow Diagram: Strategy 2

Strategy 2 Workflow Strategy 2: Friedländer Annulation cluster_0 Starting Materials cluster_1 Reaction and Purification SM1 2-Amino-4-nitrobenzaldehyde Reaction Friedländer Condensation (Base or Acid Catalyst, e.g., KOH in Ethanol) SM1->Reaction SM2 Bromoacetone SM2->Reaction Workup Aqueous Work-up & Purification Reaction->Workup FinalProduct This compound Workup->FinalProduct

Caption: Workflow for the synthesis of this compound via the Friedländer Annulation.

Experimental Protocol:
  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-amino-4-nitrobenzaldehyde (1 eq.) in a suitable solvent such as ethanol.

    • Add bromoacetone (1.1 eq.) to the solution.

    • To this mixture, add a catalytic amount of a base (e.g., potassium hydroxide or piperidine) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst may need to be optimized.

  • Condensation and Cyclization:

    • Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Troubleshooting Guide for Strategy 2

Q: The Friedländer reaction is not proceeding to completion, and I have a low yield. What can I do?

A: Low conversion in a Friedländer synthesis can be due to several factors:

  • Catalyst Choice: The efficiency of the condensation can be highly dependent on the catalyst. Experiment with both base catalysts (e.g., KOH, NaOH, piperidine) and acid catalysts (e.g., p-TsOH, H₂SO₄) to find the optimal conditions for your specific substrates.

  • Reaction Temperature and Time: Some Friedländer reactions require prolonged heating. Ensure the reaction is refluxing adequately and consider extending the reaction time.

  • Side Reactions: Bromoacetone can be unstable and may undergo self-condensation or other side reactions. Ensure it is of good quality and consider adding it slowly to the reaction mixture.

Q: I am observing the formation of tar-like byproducts. How can I minimize this?

A: Tar formation is often a result of polymerization or degradation of starting materials or intermediates under harsh conditions.

  • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.

  • Optimize the Catalyst Concentration: Using too much catalyst, especially strong acids or bases, can promote side reactions. Reduce the amount of catalyst used.

  • Solvent Choice: The choice of solvent can influence the reaction. If ethanol is not effective, consider other solvents like methanol, isopropanol, or even aprotic solvents like DMF or DMSO, though the latter may require different work-up procedures.

Characterization Data for this compound

Accurate characterization is crucial for confirming the identity and purity of the final product. Below is a table of expected analytical data for this compound.

Analysis Expected Data
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Appearance Expected to be a pale yellow to yellow solid.
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 9.1-9.3 (s, 1H, H-2), 8.8-9.0 (d, 1H, H-4), 8.5-8.7 (d, 1H, H-8), 8.3-8.5 (d, 1H, H-5), 7.8-8.0 (dd, 1H, H-6). Note: These are estimated chemical shifts and may vary.
¹³C NMR (CDCl₃, 101 MHz) Predicted δ (ppm): Nine distinct signals are expected in the aromatic region (approx. 120-155 ppm). The carbon bearing the bromine (C-3) and the carbons of the pyridine ring will have characteristic shifts.
Mass Spectrometry (EI) m/z: A characteristic pair of molecular ion peaks at approximately 252 and 254 in a ~1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

References

Technical Support Center: Synthesis of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 3-Bromo-7-nitroquinoline. Below you will find troubleshooting advice, frequently asked questions, and detailed analytical protocols to help identify and mitigate the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: My nitration of 3-bromoquinoline is giving me a mixture of isomers. How can I improve regioselectivity for the 7-nitro position?

A1: Regioselectivity in the nitration of quinoline derivatives is highly dependent on reaction conditions, particularly the acidity of the medium. Under strongly acidic conditions (e.g., mixed sulfuric and nitric acid), the quinoline nitrogen is protonated, directing electrophilic attack to the 5- and 8-positions of the benzene ring. To achieve nitration at the 7-position, you are likely starting with a pre-functionalized precursor where the 7-position is activated or other positions are blocked. If you are nitrating 3-bromoquinoline directly, achieving high selectivity for the 7-position is challenging. Consider alternative strategies, such as starting with 7-nitroquinoline and then performing a bromination, although this also presents regioselectivity challenges.

Q2: I am observing significant amounts of dark, tar-like material in my reaction vessel. What is causing this and how can I prevent it?

A2: Tar formation is a common issue in reactions like the Skraup synthesis or nitration under harsh conditions.[1] It is typically caused by polymerization of reactants or products, or oxidative degradation.[1][2] To mitigate this:

  • Control Temperature: Ensure strict temperature control, especially during the addition of strong acids like sulfuric acid. Use an ice bath to manage exothermic processes.[1]

  • Moderating Agents: In Skraup-type syntheses, the use of a moderating agent like ferrous sulfate (FeSO₄) can help control the reaction's vigor.[1]

  • Purity of Reagents: Ensure your starting materials and solvents are pure and anhydrous, as impurities can often catalyze side reactions.

Q3: My overall yield is consistently low. What are the key parameters to investigate?

A3: Low yields can stem from several factors throughout the synthesis.[1][3] Key areas to troubleshoot include:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

  • Suboptimal Temperature: Both excessively high and low temperatures can be detrimental. High temperatures can cause decomposition, while low temperatures may lead to an incomplete reaction.[1]

  • Reagent Stoichiometry: Carefully check the molar ratios of your reactants and catalysts.

  • Workup and Purification Losses: Product can be lost during extraction, washing, and chromatography steps. Ensure proper pH adjustments during aqueous workup and optimize your chromatography conditions.

Troubleshooting Guide: Byproduct Identification

This section addresses specific issues related to the appearance of unexpected signals in your analytical data.

Issue 1: An unexpected set of aromatic signals in my ¹H NMR spectrum.

This almost always indicates the presence of one or more isomeric byproducts. The key to identification lies in analyzing the chemical shifts and coupling constants (J-values) of the protons on the quinoline core.

  • Potential Cause A: Isomeric Nitro-substitution. The nitration step is often the least selective. Besides the desired 7-nitro isomer, you may have formed 5-nitro, 8-nitro, or even dinitro products. For example, direct nitration of 6,8-dibromoquinoline yields the 5-nitro derivative.[4]

  • Potential Cause B: Isomeric Bromo-substitution. If bromination is performed on 7-nitroquinoline, the nitro group (a meta-director) and the quinoline nitrogen will influence the final position of the bromine. You could be seeing other brominated isomers. Direct electrophilic bromination of quinoline itself typically yields a mixture of 5- and 8-bromoquinolines.[5]

  • Potential Cause C: Poly-bromination. Using an excess of a strong brominating agent like Br₂ can lead to the formation of di- or tri-brominated quinolines.[6][7]

Table 1: Common Byproducts and Their Characteristics

Byproduct ClassPotential StructuresFormation PathwayKey Identification Markers
Isomeric Nitroquinolines 3-Bromo-5-nitroquinoline, 3-Bromo-8-nitroquinolineNon-regioselective nitration of 3-bromoquinoline.Different aromatic splitting patterns and chemical shifts in ¹H NMR. Distinctive parent ion peak in MS.
Isomeric Bromoquinolines 5-Bromo-7-nitroquinoline, 8-Bromo-7-nitroquinolineNon-regioselective bromination of 7-nitroquinoline.Different aromatic splitting patterns and chemical shifts in ¹H NMR. Distinctive parent ion peak in MS.
Polyhalogenated Products 3,X-Dibromo-7-nitroquinolineOver-bromination with excess brominating agent.Higher molecular weight in MS. Fewer protons in the aromatic region of the ¹H NMR.
Starting Materials 3-Bromoquinoline, 7-NitroquinolineIncomplete reaction.Match retention time/Rf and spectral data to authentic standards.
Oxidized Byproducts Quinolinone derivativesHarsh oxidizing conditions (e.g., excess nitrobenzene in Skraup).Presence of C=O stretch in IR spectrum; significant downfield shift of relevant protons in ¹H NMR.

Visualizing Reaction Pathways

The synthesis of this compound can be envisioned as a sequence of electrophilic aromatic substitution reactions. The following diagrams illustrate the main pathway and the formation of key isomeric byproducts that can arise from a lack of regiochemical control.

G cluster_main Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation Quinoline Quinoline BromoQ 3-Bromoquinoline Quinoline->BromoQ Bromination NitroQ 7-Nitroquinoline Quinoline->NitroQ Nitration Product This compound BromoQ->Product Nitration (Target) Byproduct1 3-Bromo-5-nitroquinoline BromoQ->Byproduct1 Nitration (Isomer 1) Byproduct2 3-Bromo-8-nitroquinoline BromoQ->Byproduct2 Nitration (Isomer 2) Byproduct3 5-Bromo-7-nitroquinoline NitroQ->Byproduct3 Bromination (Isomer 3)

Caption: Synthetic routes to this compound and major isomeric byproducts.

Detailed Analytical Protocols

Proper analytical characterization is crucial for confirming the structure of your target compound and identifying impurities.

Protocol 1: HPLC-MS for Separation and Molecular Weight Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating complex mixtures and confirming the molecular weight of each component.[8][9]

Table 2: Example HPLC-MS Method

ParameterConditionRationale
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)Good for separating aromatic compounds of varying polarity.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reverse phase.
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 5 minA gradient is necessary to elute compounds with a wide range of polarities, from starting materials to the final product.
Flow Rate 1.0 mL/minStandard analytical flow rate.
UV Detection 254 nmAromatic compounds strongly absorb at this wavelength.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these compounds. Protonation is expected in positive mode.
MS Scan Range 100 - 500 m/zCovers the expected molecular weights of the product (C₉H₅BrN₂O₂: ~253 g/mol ) and potential byproducts.[10]

Expected Results:

  • The desired product, this compound, should show a prominent ion peak at m/z 253/255 (due to the isotopic pattern of Bromine).

  • Isomeric byproducts will have the same m/z but different retention times.

  • Dibrominated products would appear at m/z 331/333/335.

  • Starting materials (e.g., 3-bromoquinoline) would have a lower m/z (208/210) and likely a shorter retention time.

Protocol 2: ¹H NMR for Structural Elucidation

¹H NMR is the definitive method for confirming the substitution pattern on the quinoline ring.

Sample Preparation:

  • Dissolve ~5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the spectrum on a 400 MHz or higher spectrometer.

Interpreting the Spectrum:

  • Identify the Aromatic Region: Protons on the quinoline ring typically appear between 7.0 and 9.0 ppm.

  • Analyze Splitting Patterns (J-coupling): The key to assigning positions is the coupling between adjacent protons.

    • Ortho coupling (³JHH) is typically large (7-9 Hz).

    • Meta coupling (⁴JHH) is smaller (1-3 Hz).

    • Para coupling (⁵JHH) is often close to 0 Hz and not resolved.

  • Distinguishing this compound:

    • H2 and H4: These protons on the pyridine ring will likely appear as distinct singlets or narrow doublets, as they lack adjacent protons.

    • H5, H6, H8: These protons on the benzene ring will form a specific pattern. H8 will likely be a doublet (coupled to H6, meta), H6 will be a doublet of doublets (coupled to H5 and H8), and H5 will be a doublet (coupled to H6, ortho). The strong electron-withdrawing effect of the 7-nitro group will significantly deshield the adjacent protons (H6 and H8), pushing them further downfield.[11]

Troubleshooting Workflow for Isomer Identification

G cluster_ms MS Analysis cluster_nmr NMR Analysis Start Impurity Detected (Unexpected Peak in HPLC/NMR) Check_MS Check Mass Spectrum (MS) Start->Check_MS Check_NMR Analyze ¹H NMR Spectrum Check_MS->Check_NMR Mass matches isomer Mass_Isomer Mass = Product (e.g., 253/255 m/z) => Probable Isomer Check_MS->Mass_Isomer Yes Mass_Other Mass ≠ Product => Starting Material, Poly-halogenated, or Other Byproduct Check_MS->Mass_Other No NMR_Coupling Compare coupling constants (J-values) and chemical shifts to known patterns for different quinoline isomers. Check_NMR->NMR_Coupling NMR_Confirm Confirm structure of isomer (e.g., 3-Bromo-5-nitroquinoline) NMR_Coupling->NMR_Confirm

Caption: A logical workflow for identifying unknown byproducts using MS and NMR data.

References

troubleshooting scalability issues in 3-Bromo-7-nitroquinoline production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-7-nitroquinoline Production

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis, with a focus on addressing common challenges encountered during scale-up. We will delve into the causality behind experimental observations and provide actionable, field-tested solutions to enhance yield, purity, and safety.

Section 1: Synthesis Overview and Strategic Considerations

The synthesis of this compound is a sequential process involving the formation of the quinoline core, followed by regioselective bromination and nitration. The order of these steps is critical to managing regioselectivity and reactivity. A strategically sound approach involves the initial synthesis of 3-bromoquinoline, followed by nitration. This pathway is often chosen because direct nitration of quinoline primarily yields 5- and 8-nitro isomers, making the isolation of the 7-nitro intermediate challenging at scale.[1][2]

The most reliable method for producing 3-bromoquinoline is the Sandmeyer reaction, starting from 3-aminoquinoline.[3] While direct bromination of quinoline is possible, it often results in poor regioselectivity and a mixture of products that are difficult to separate.[3][4]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Diazotization & Bromination cluster_step2 Step 2: Nitration cluster_purification Purification A 3-Aminoquinoline B In-situ Diazonium Salt Formation A->B NaNO2, HBr 0-5 °C C Sandmeyer Reaction (CuBr) B->C D 3-Bromoquinoline C->D Displacement E Nitration (HNO3/H2SO4) D->E Mixed Acid Controlled Temp. F This compound (Target Product) G Crude Product Workup E->G H Recrystallization G->H I Pure Product H->I

Caption: Proposed synthetic workflow for this compound.

Section 2: Troubleshooting the Sandmeyer Reaction for 3-Bromoquinoline

This step is critical for establishing the correct substitution pattern early in the synthesis. The primary challenges involve the instability of the diazonium salt intermediate and ensuring complete conversion.

Q1: My Sandmeyer reaction is producing low yields of 3-bromoquinoline and a significant amount of dark, tarry byproduct. What is the cause?

A1: This is a classic symptom of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable, especially above 5-10 °C, and can decompose into highly reactive radical species that polymerize or react non-selectively.

  • Causality: The primary cause is inadequate temperature control during the diazotization (addition of sodium nitrite) and the copper(I) bromide displacement steps. Even brief temperature excursions can initiate rapid decomposition, signified by vigorous nitrogen gas evolution and darkening of the reaction mixture.

  • Troubleshooting Steps:

    • Strict Temperature Monitoring: Ensure your reaction vessel is immersed in a well-maintained ice/salt bath or controlled by a cryostat to keep the internal temperature between 0-5 °C throughout the NaNO₂ addition.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise and subsurface to avoid localized concentration and heat spikes.

    • Monitor for Excess Nitrous Acid: After the addition is complete, check for the slight excess of nitrous acid using potassium iodide-starch paper. A positive test (blue-black color) indicates the completion of diazotization. Do not add a large excess of nitrite, as it can lead to side reactions.

    • Pre-chilled Reagents: Ensure the solution of copper(I) bromide is also pre-chilled before adding the diazonium salt solution to it.

Q2: Besides the target 3-bromoquinoline, my crude product contains a significant amount of 3-hydroxyquinoline. How can this be prevented?

A2: The formation of 3-hydroxyquinoline is a common side reaction where water acts as a nucleophile, displacing the diazonium group.

  • Causality: This side reaction becomes more prominent if the displacement with bromide is slow or if the reaction mixture is allowed to warm up prematurely before the bromide has fully reacted. It can also be exacerbated by using an overly dilute reaction medium, which increases the relative concentration of water.

  • Troubleshooting Steps:

    • Use Concentrated Acid: Prepare the initial solution of 3-aminoquinoline in a more concentrated hydrobromic acid (HBr) solution. This ensures the diazonium salt is formed as a bromide salt and provides a high concentration of the bromide nucleophile for the subsequent displacement.

    • Catalyst Activity: Ensure the copper(I) bromide catalyst is active. If it has oxidized to a green/blue Cu(II) species, its catalytic efficiency in the Sandmeyer cycle will be reduced.[5][6]

    • Efficient Mixing: Maintain good agitation as you add the diazonium salt solution to the CuBr solution to ensure rapid mixing and reaction, minimizing the salt's contact time with bulk water.

Protocol 1: Lab-Scale Sandmeyer Synthesis of 3-Bromoquinoline
  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-aminoquinoline (1 equiv.) in 48% HBr (3-4 equiv.) with cooling in an ice-salt bath.

  • Once the temperature is stable at 0-5 °C, slowly add a solution of sodium nitrite (1.1 equiv.) in water dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 20 minutes at 0-5 °C after the addition is complete.

  • In a separate reactor, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% HBr and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during this addition.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Cool the mixture, basify with a strong base (e.g., NaOH solution) to pH >10, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromoquinoline.

Section 3: Troubleshooting the Nitration of 3-Bromoquinoline

The key challenge in this step is achieving regioselective nitration at the C-7 position while managing the highly exothermic nature of the reaction.

Q1: My nitration of 3-bromoquinoline is yielding a mixture of isomers, primarily 3-bromo-5-nitroquinoline and 3-bromo-8-nitroquinoline, with very little of the desired 7-nitro product. Why is this happening?

A1: This outcome is dictated by the powerful directing effects of the protonated quinoline ring.

  • Causality: In the strongly acidic conditions of nitration (HNO₃/H₂SO₄), the quinoline nitrogen is protonated to form a quinolinium ion. This N-protonated heterocycle is strongly deactivated towards electrophilic attack. Substitution, therefore, occurs on the less deactivated carbocyclic (benzene) ring, preferentially at the alpha positions (C5 and C8), which are electronically favored.[1][2] The bromine at C3 has a minor influence compared to the powerful deactivating effect of the positive charge on the nitrogen.

  • Troubleshooting & Optimization: Achieving high selectivity for the 7-position via direct nitration is exceptionally difficult and often not commercially viable due to the challenging separation.

    • Alternative Strategy: The most effective solution is to build the 7-nitro functionality into the quinoline ring from the start. This is typically done via a Skraup or Doebner-von Miller synthesis using a appropriately substituted aniline, such as m-nitroaniline, as a precursor.[7][8] While this changes the overall synthetic route, it avoids the intractable isomer problem.

    • Reaction Condition Tuning (Limited Effect): While less effective, you can attempt to alter the isomer ratio by modifying reaction conditions. However, a significant shift towards the 7-isomer is unlikely.

Nitrating Condition Typical Temperature Predominant Isomers Comments
Fuming HNO₃ / Conc. H₂SO₄0-10 °C3-Bromo-5-nitro & 3-Bromo-8-nitroStandard, highly acidic conditions. Favors 5- and 8-substitution.[2]
KNO₃ / H₂SO₄0-25 °C3-Bromo-5-nitro & 3-Bromo-8-nitroMilder, but the quinoline is still protonated, leading to similar regioselectivity.

Q2: The nitration reaction is difficult to control, with the temperature rising rapidly, and the final product is a dark, impure material.

A2: This indicates a runaway exothermic reaction. Nitrations are highly energetic, and poor heat dissipation on a larger scale can lead to thermal decomposition and the formation of oxidized, tarry byproducts.

  • Causality: The rate of heat generation is exceeding the rate of heat removal by the cooling system. This can be caused by adding the nitrating agent too quickly or having insufficient cooling capacity for the batch size.

  • Troubleshooting Steps:

Exotherm_Control Start Begin Slow Addition of Nitrating Agent Monitor Monitor Internal Temp. Start->Monitor Check Temp Spike > 5°C? Monitor->Check End Addition Complete Monitor->End All Added Check->Monitor No Action1 Pause Addition & Increase Cooling Check->Action1 Yes Check2 Temp Stabilized? Action1->Check2 Resume Resume Addition at Slower Rate Check2->Resume Yes Action2 Prepare for Emergency Quench Procedure Check2->Action2 No Resume->Monitor

Caption: Decision workflow for managing exotherms during nitration.

  • Scale Cooling with Volume: Ensure your cooling bath/jacket has the capacity for the intended scale. The surface-area-to-volume ratio decreases as scale increases, making heat transfer less efficient.

  • Controlled Addition: Add the nitrating agent (or the substrate to the mixed acid) slowly and subsurface.

  • Dilution with Sulfuric Acid: Using a larger volume of sulfuric acid can help moderate the reaction by acting as a heat sink, although this impacts process mass intensity.

  • Reverse Addition: Consider adding the 3-bromoquinoline to the pre-chilled mixed acid. This maintains a constant concentration of the nitrating agent and can provide more consistent control.

Section 4: Purification and Isolation at Scale

Q1: Column chromatography is not feasible for separating the isomers on my current scale. What are my options?

A1: The primary goal is to develop a robust crystallization protocol.

  • Strategy: Fractional Crystallization. This technique relies on small differences in the solubility of isomers in a specific solvent system.

    • Solvent Screening: Screen a wide range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with heptane) to find a system where one isomer is significantly less soluble than the others.

    • Seeding: Once a suitable solvent is found, use a small amount of pure, desired isomer as a seed crystal to encourage selective crystallization.

    • Controlled Cooling: Employ a slow, controlled cooling profile. Crash cooling often traps impurities and other isomers within the crystal lattice.

Q2: During workup, after quenching the reaction on ice and basifying, my product separates as a sticky oil instead of a solid. How can I get it to precipitate?

A2: Oiling out is common when the melting point of the crude product is lower than the temperature of the aqueous medium, or when impurities are depressing the melting point.

  • Troubleshooting Steps:

    • Solvent-Assisted Precipitation: After neutralization, add a water-miscible co-solvent in which the product is poorly soluble (e.g., methanol, ethanol). This can often induce crystallization.

    • Extraction and Solvent Swap: Instead of direct filtration, perform a liquid-liquid extraction into a suitable organic solvent (e.g., dichloromethane). Then, concentrate the organic phase and perform a solvent swap to a crystallization solvent to obtain a solid product.

    • Temperature Control: Ensure the neutralized slurry is thoroughly cooled in an ice bath for an extended period to maximize precipitation.

References

Technical Support Center: Resolving Impurities in NMR Spectra of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Bromo-7-nitroquinoline. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you interpret NMR spectra, identify common impurities, and implement effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The precise chemical shifts for this compound can vary slightly based on the solvent and sample concentration. However, based on the known effects of substituents on the quinoline ring, we can predict the approximate chemical shifts. The bromine at the C3 position and the strongly electron-withdrawing nitro group at the C7 position will significantly influence the electronic environment of the protons and carbons.[1]

Protons on the pyridine ring (H2, H4) are typically the most deshielded. The nitro group at C7 will strongly deshield adjacent protons (H6, H8).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C2~9.1 - 9.3 (d)~152Deshielded by adjacent nitrogen.
C3-~120Carbon bearing the bromine atom.
C4~8.4 - 8.6 (d)~135Deshielded by nitrogen.
C5~8.2 - 8.4 (d)~128
C6~7.8 - 8.0 (dd)~125Influenced by the C7 nitro group.
C7-~148Carbon bearing the nitro group.
C8~8.9 - 9.1 (d)~123Strongly deshielded by the peri C7 nitro group.
C4a-~149Quaternary carbon.
C8a-~128Quaternary carbon.

Note: These are estimated values. For definitive assignment, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.

Q2: My ¹H NMR spectrum shows more signals than expected. What are the likely impurities?

A2: The presence of extra signals in your NMR spectrum typically points to impurities from the synthesis. Common challenges in the synthesis of substituted quinolines include poor regioselectivity and side reactions.[2] The most common impurities are:

  • Isomeric Byproducts: The bromination or nitration steps may not be perfectly regioselective, leading to other bromo-nitro-quinoline isomers. For example, you might have small amounts of 3-Bromo-5-nitroquinoline or other isomers.

  • Unreacted Starting Materials: Depending on the synthetic route, you may have residual 7-nitroquinoline or 3-bromoquinoline.[3][4]

  • Over-brominated Products: The reaction may have proceeded too far, leading to the formation of dibromo-7-nitroquinoline species.

  • Residual Solvents: Common laboratory solvents (e.g., ethyl acetate, hexanes, dichloromethane) from purification are often present.

Q3: The aromatic region of my spectrum is complex and overlapping. What can I do?

A3: Overlapping signals in the aromatic region are very common for poly-substituted quinolines. To resolve these, you should employ 2D NMR techniques:[1]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the proton connectivity within the quinoline ring system and separating different spin systems (e.g., distinguishing the protons of your product from those of an impurity).[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon atom it is directly attached to. By spreading the signals across the much wider ¹³C chemical shift range, it can resolve severely overlapping proton signals.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for assigning quaternary carbons and confirming the positions of substituents like the bromo and nitro groups.[1]

Q4: Why do the chemical shifts of my sample seem to change between measurements?

A4: Quinolines are known to exhibit concentration-dependent chemical shifts.[1][5] This phenomenon is caused by intermolecular π-π stacking interactions between the flat quinoline molecules in solution. As the concentration increases, molecules aggregate, which alters the magnetic environment and causes the proton signals to shift. To ensure reproducibility, always prepare your NMR samples at a consistent concentration.[5]

Troubleshooting Guide: Impurity Identification & Removal

This section provides a systematic approach to identifying and removing impurities from your this compound sample.

Step 1: Preliminary Impurity Identification

Before attempting purification, it's crucial to identify the likely impurities. Compare your experimental ¹H NMR spectrum to the data in the table below.

Table 2: ¹H NMR Data for Potential Impurities

Compound Key Distinguishing ¹H NMR Signals (CDCl₃, δ ppm) Rationale for Presence
This compound (Target) H8 (~8.9-9.1), H2 (~9.1-9.3) are highly deshielded.-
7-NitroquinolineH2 (~9.0), H8 (~8.8), H3 (~7.6, doublet of doublets). Presence of a signal for H3 is a key indicator.[4]Incomplete bromination.
3-BromoquinolineH2 (~8.9), H4 (~8.2). Signals for H5-H8 will be in the ~7.4-8.0 ppm range without the strong deshielding from a nitro group.[6][7]Incomplete nitration.
Isomeric Bromo-nitro-quinolinesThe splitting patterns and chemical shifts will differ significantly. For example, a 5-nitro isomer would strongly deshield H4 and H6.Lack of regioselectivity during synthesis.[2]
Step 2: Workflow for Impurity Resolution

Use the following workflow to diagnose and solve impurity issues in your sample.

G Impurity Resolution Workflow cluster_0 Analysis cluster_1 Identification & Purification start Crude NMR Spectrum Acquired check_purity Compare to Reference Spectrum Identify Extra Signals start->check_purity is_impurity Impurities Present? check_purity->is_impurity pure Sample is Pure | Proceed with Experiment is_impurity->pure No identify Identify Impurity Type (Isomer, Starting Material, etc.) is_impurity->identify Yes choose_method Choose Purification Method identify->choose_method chromatography Column Chromatography (Different Polarity) choose_method->chromatography Polarity Difference recrystallization Recrystallization (High Purity, Good Crystal Lattice) choose_method->recrystallization Minor Impurities re_nmr Acquire NMR of Purified Fractions chromatography->re_nmr recrystallization->re_nmr is_pure_now Sample Pure? re_nmr->is_pure_now is_pure_now->pure Yes fail Impurity Persists | Consider 2D NMR or Alternative Purification (e.g., HPLC) is_pure_now->fail No

Caption: A decision-making workflow for impurity analysis and purification.

Step 3: Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating compounds with different polarities, such as separating this compound from less polar starting materials or more polar byproducts.[8][9]

Rationale: The basic nitrogen in the quinoline ring can interact with the acidic silanol groups on the surface of standard silica gel, potentially leading to poor separation and sample degradation.[10] To mitigate this, the silica gel can be deactivated by adding a small amount of a basic modifier like triethylamine to the eluent.[10]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Triethylamine (NEt₃)

  • Thin Layer Chromatography (TLC) plates

  • Glass column, flasks, and other standard glassware

Procedure:

  • Eluent Selection:

    • Prepare a stock solution of your chosen eluent system (e.g., 80:20 Hexanes:EtOAc) containing 0.5% triethylamine.

    • Dissolve a small amount of the crude material in dichloromethane and spot it on a TLC plate.

    • Develop the TLC plate using the prepared eluent.

    • The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4.[2] Adjust the solvent polarity by changing the Hexanes:EtOAc ratio if necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent you plan to use.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[8]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring the top of the silica bed is not disturbed.

    • Apply gentle air pressure to begin elution, maintaining a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions onto TLC plates.

    • Visualize the spots under UV light.

    • Combine the fractions that contain only the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid sample, provided a suitable solvent system can be found. For quinolines, it is sometimes advantageous to recrystallize the hydrobromide salt, which can have different solubility properties than the free base.[2][11]

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Screening:

    • Place a small amount of crude material in several test tubes.

    • Add a few drops of a different solvent to each tube. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Test single solvents and mixed solvent systems (e.g., Ethanol/Water, EtOAc/Hexanes).[9]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven.

  • Purity Check:

    • Acquire an NMR spectrum of the recrystallized material to confirm its purity.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic functionalization of 3-bromo-7-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of cross-coupling reactions with this challenging substrate. The unique electronic nature of this compound—featuring an electron-deficient pyridine ring and a nitro-activated benzene ring—requires careful consideration of catalyst, ligand, base, and solvent to achieve high efficiency and selectivity.

This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated starting points for your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling?

A1: The primary challenge lies in its electronic properties. The quinoline core is electron-deficient, which can affect the oxidative addition step in the catalytic cycle. More importantly, the powerful electron-withdrawing nitro group at the 7-position significantly influences the reactivity of the entire aromatic system. This can lead to catalyst deactivation or undesired side reactions if the catalytic system is not robust enough. Furthermore, the nitrogen atom in the quinoline ring can potentially coordinate to the palladium center, leading to catalyst inhibition.[1]

Q2: I'm starting a new project with this substrate. Which palladium source should I begin with?

A2: For initial screening, a versatile and commonly used palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or a stable Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is an excellent choice. These are typically combined in situ with a suitable phosphine ligand. Alternatively, using pre-formed, air-stable precatalysts like XPhos Pd G3 or G4 can offer improved reliability and cleaner formation of the active catalytic species, as they are designed for high reactivity.[2][3]

Q3: How critical is the choice of ligand?

A3: The ligand choice is paramount and often determines the success or failure of the reaction.[4] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient catalysis.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but success with this compound hinges on a well-chosen catalytic system.[6][7]

Q4: My Suzuki coupling with an arylboronic acid is showing low to no conversion. What are the first things to check?

A4: Low conversion is a common issue. Here is a systematic approach to troubleshooting:

  • Catalyst/Ligand Inactivity: Your primary suspect should be the catalytic system. If you are using a simple catalyst like Pd(PPh₃)₄, it may not be active enough. Switch to a more robust system. A combination of Pd(OAc)₂ with a bulky biarylphosphine ligand like XPhos or the pre-formed catalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a highly effective starting point for bromoquinolines.[5][6][8]

  • Base Inadequacy: The base is crucial for activating the boronic acid to facilitate transmetalation.[9][10] If a weak base like Na₂CO₃ is failing, switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, although some anhydrous couplings with K₃PO₄ paradoxically require a small amount of water to proceed efficiently.[11]

  • Solvent System: The solvent impacts catalyst solubility and reactivity.[12][13] A polar aprotic solvent, often with water, is typical. Common choices include 1,4-dioxane/H₂O, Toluene/H₂O, or DMF.[5][6][14] If one system fails, screen others.

  • Oxygen Contamination: Ensure your reaction is thoroughly degassed. Oxygen can oxidize the Pd(0) active catalyst, leading to deactivation. Perform several vacuum/argon backfill cycles.

Q5: I'm observing significant amounts of boronic acid homocoupling (biaryl byproduct). How can I minimize this?

A5: Homocoupling is often caused by oxygen or an inappropriate catalyst/ligand ratio.

  • Improve Degassing: Rigorously exclude oxygen from your reaction setup.

  • Adjust Ligand:Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center remains properly coordinated.

  • Consider a Different Catalyst: Systems like Pd(dppf)Cl₂ are often very effective at minimizing homocoupling for this type of substrate.[6][8]

Comparative Data for Suzuki-Miyaura Catalyst Systems
Catalyst SystemLigandBaseSolventTemp (°C)YieldObservationsRef.
Pd(dppf)Cl₂dppfK₂CO₃DME80HighExcellent yield and short reaction times. A reliable first choice.[8]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110GoodA classic system, may require higher temperatures.[5]
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene100HighBulky monophosphine ligands are effective for challenging substrates.[5]
Pd/rGONoneK₂CO₃[bmim]NTf₂100HighHeterogeneous catalyst, allows for recycling.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for C-N bond formation.[15] For this compound, success is highly dependent on the ligand and base combination.[16]

Q6: I'm trying to couple a primary aliphatic amine, but the reaction is sluggish and incomplete. What should I change?

A6: This is a classic challenge. The key is promoting the reductive elimination step, which can be slow.

  • Switch to a Bulky Ligand: First-generation ligands are often ineffective for primary amines.[15] Use a sterically hindered, electron-rich biarylphosphine ligand. XPhos, RuPhos, and BrettPhos are specifically designed for such challenging couplings and are excellent choices.[4][17]

  • Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[5][17]

  • Consider a Precatalyst: Pre-formed catalysts like G3-XPhos offer improved stability and reactivity, often allowing for lower catalyst loading and milder reaction temperatures.[5]

Q7: My reaction with a secondary amine is not working. Are there special considerations?

A7: Secondary amines can be more challenging due to increased steric hindrance. Ligands like RuPhos are specifically designed to improve coupling efficiency with secondary amines.[17] You may also need to increase the reaction temperature or use a stronger solvent like toluene or dioxane.[18]

Catalyst Selection Flowchart for Initial Screening

G cluster_start Reaction Planning cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira start Select Reaction Type suzuki_pd Pd Source: Pd(dppf)Cl₂ or Pd(OAc)₂ start->suzuki_pd C-C (Boronic Acid) buchwald_pd Pd Source: Pd₂(dba)₃ or Pd(OAc)₂ start->buchwald_pd C-N (Amine) sono_pd Pd Source: Pd(PPh₃)₂Cl₂ start->sono_pd C-C (Alkyne) suzuki_ligand Ligand: dppf or XPhos suzuki_pd->suzuki_ligand suzuki_base Base: K₂CO₃ or K₃PO₄ suzuki_ligand->suzuki_base suzuki_solvent Solvent: Dioxane/H₂O suzuki_base->suzuki_solvent buchwald_ligand Ligand: XPhos or RuPhos buchwald_pd->buchwald_ligand buchwald_base Base: NaOtBu or LHMDS buchwald_ligand->buchwald_base buchwald_solvent Solvent: Toluene or Dioxane buchwald_base->buchwald_solvent sono_cocat Co-Catalyst: CuI (0.1-5 mol%) sono_pd->sono_cocat sono_base Base: NEt₃ or DIPA sono_cocat->sono_base sono_solvent Solvent: THF or DMF sono_base->sono_solvent

Caption: Decision workflow for initial catalyst system screening.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira reaction creates a valuable C(sp²)-C(sp) bond.[19][20] Key challenges include preventing alkyne homocoupling and ensuring catalyst activity.

Q8: My Sonogashira reaction is giving me a low yield of the desired product and a lot of alkyne homocoupling (Glaser coupling). What's the cause?

A8: Glaser coupling is the primary side reaction and is almost always due to the copper co-catalyst in the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Oxygen facilitates the Cu(I) to Cu(II) oxidation that promotes homocoupling. Ensure your solvents are degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).

  • Reduce Copper Loading: High concentrations of CuI can accelerate homocoupling. Use the minimum amount necessary, typically 1-5 mol%.

  • Go Copper-Free: If homocoupling persists, switch to a copper-free Sonogashira protocol. These systems often use a palladium catalyst with a bulky, electron-rich ligand like P(t-Bu)₃ and an organic base in a polar solvent.[5][21] This completely eliminates the Glaser pathway.

Q9: The reaction isn't starting, even with a standard Pd(PPh₃)₂Cl₂/CuI system. What should I try?

A9: If there is no reaction, focus on catalyst activation and reaction conditions.

  • Check Reagents: Ensure your amine base (e.g., triethylamine, diisopropylamine) is fresh and anhydrous. Old bases can be ineffective.

  • Increase Temperature: While many Sonogashira couplings run at room temperature, sluggish reactions can often be initiated by gentle heating to 50-80 °C.[5]

  • Switch Ligands: If PPh₃ is not effective, a more electron-rich and bulky phosphine ligand can increase the rate of oxidative addition.[22] Alternatively, N-heterocyclic carbene (NHC) palladium complexes have shown high activity.[22]

Generic Palladium Cross-Coupling Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans L₂Pd(II)(Ar)(R) OxAdd->Trans Transmetalation (Suzuki) or Amine Coordination (Buchwald) Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product Product Formation center reactant1 Ar-X reactant1->OxAdd reactant2 R-M or R₂NH reactant2->Trans

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE). Reagents should be handled under an inert atmosphere.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[6]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add the solvent (e.g., anhydrous toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).[5]

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 100-120 °C until the starting material is consumed (as monitored by TLC/GC).[5]

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling (Copper-Catalyzed)
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (CuI, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., NEt₃, 2.0 equiv) and the terminal alkyne (1.2 equiv).[5]

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Characterization of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-7-nitroquinoline is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly in oncology.[1][2] Its unique electronic properties, conferred by the electron-withdrawing nitro group and the strategically placed bromine atom, make it a valuable intermediate for further functionalization via reactions like nucleophilic aromatic substitution (SNAr).[1] Rigorous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of downstream synthetic steps and the validity of biological screening data. This guide provides an in-depth comparison of the essential analytical techniques for the unambiguous characterization of this compound, grounded in the principles of spectroscopic and chromatographic analysis. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the data generated from each technique.

The Analytical Imperative: Why Rigorous Characterization Matters

In any drug discovery pipeline, the starting materials' structural integrity and purity are non-negotiable. For a molecule like this compound, positional isomers can easily arise during synthesis. For instance, the nitration of 3-bromoquinoline could potentially yield other isomers, such as 3-bromo-5-nitroquinoline or 3-bromo-8-nitroquinoline. Each isomer possesses a distinct electronic and steric profile, which would drastically alter its reactivity and the biological activity of any subsequent derivatives. Therefore, a multi-technique approach is not merely best practice; it is a necessary, self-validating system to provide orthogonal confirmation of the compound's identity and purity.

This guide focuses on the three pillars of small molecule characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and chemical environment of every proton and carbon atom.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, confirming the specific substitution pattern on the quinoline ring.[3]

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the chemical environment and connectivity of protons. For this compound, we expect to see five distinct signals in the aromatic region (typically δ 8.0-9.5 ppm). The protons on the pyridine ring (H-2 and H-4) are expected to be the most deshielded due to the electron-withdrawing effect of the ring nitrogen. The nitro group at the C-7 position will strongly deshield adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.[3]

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical; DMSO-d₆ is often preferred for nitroaromatic compounds due to its superior solubilizing power. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]

  • Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to a depth of approximately 4-5 cm.[3]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and spectral resolution.

    • Determine the 90° pulse width.

    • Set appropriate acquisition parameters: spectral width (~16 ppm), acquisition time (~4 seconds), and a relaxation delay of 5 seconds to ensure full relaxation of aromatic protons for accurate integration.

    • Acquire the Free Induction Decay (FID) data, co-adding at least 16 scans to improve the signal-to-noise ratio.[3]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase-correct the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons for each resonance.

Expected ¹H NMR Data (Predicted)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-29.0 - 9.2dJ = 2.0-2.5Deshielded by adjacent N and meta to Br.
H-48.8 - 9.0dJ = 2.0-2.5Deshielded by adjacent N and ortho to Br.
H-88.6 - 8.8dJ = 2.0-2.5Ortho to the strongly electron-withdrawing NO₂ group.
H-58.3 - 8.5ddJ = 8.5-9.0, 2.0-2.5Ortho to H-6, meta to H-8 and NO₂ group.
H-67.8 - 8.0dJ = 8.5-9.0Ortho to H-5, influenced by NO₂ group.

Note: These are estimated values based on general chemical shifts for substituted quinoline systems. Actual values may vary depending on the solvent and experimental conditions.[3]

Carbon-¹³ (¹³C) NMR Spectroscopy

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, confirming the molecular backbone. Due to the low natural abundance of ¹³C, a more concentrated sample and a longer acquisition time are required.[3]

Expected ¹³C NMR Data (Predicted)

The spectrum should display nine distinct signals. Carbons attached to or near electronegative atoms (N, Br, NO₂) will be shifted downfield.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-7148 - 152Attached to the strongly withdrawing NO₂ group.
C-8a149 - 153Quaternary carbon adjacent to N.
C-2147 - 151Adjacent to N.
C-4135 - 139Influenced by N and Br.
C-8128 - 132Ortho to NO₂ group.
C-5126 - 130
C-6122 - 126
C-4a128 - 132Quaternary carbon.
C-3118 - 122Attached to Br (C-Br bond).

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry provides a direct measurement of the molecular weight of a compound, serving as a primary check of its identity. For this compound, the most crucial diagnostic feature is the isotopic signature of bromine.

Causality: The Bromine Isotopic Pattern

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[3] This means that in a mass spectrum, the molecular ion will appear as a pair of peaks (M⁺• and [M+2]⁺•) of almost identical intensity, separated by 2 m/z units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[4]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode, as the quinoline nitrogen can be readily protonated to form the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-500 Da).

Expected Mass Spectrometry Data

IonCalculated m/z (for C₉H₅⁷⁹BrN₂O₂)Calculated m/z (for C₉H₅⁸¹BrN₂O₂)Expected Ratio
[M+H]⁺252.9662254.9641~1:1

The observation of this isotopic doublet with high mass accuracy (< 5 ppm error) provides unequivocal confirmation of the elemental formula C₉H₅BrN₂O₂.[5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

While NMR and MS confirm the structure, HPLC is the workhorse for determining the purity of the compound.[6] A reversed-phase HPLC (RP-HPLC) method is ideal for separating this compound from potential non-polar and moderately polar impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Processing mob_phase Prepare Mobile Phase (e.g., A: H₂O + 0.1% FA B: ACN + 0.1% FA) equilibrate Equilibrate C18 Column mob_phase->equilibrate sample Prepare Sample (1 mg/mL in Methanol) inject Inject Sample (10 µL) sample->inject equilibrate->inject run_grad Run Gradient Program inject->run_grad detect UV Detection (254 nm) run_grad->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC Method

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile (ACN).[6]

    • Degas both mobile phases thoroughly.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of methanol or a 50:50 ACN:water mixture. Filter through a 0.45 µm syringe filter into an HPLC vial.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection: UV at 254 nm (quinolines have strong absorbance in this region).

    • Injection Volume: 10 µL.[6]

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 20% B

      • 31-35 min: 20% B (re-equilibration)

  • Analysis: Equilibrate the column for at least 30 minutes with the initial conditions. Inject the sample and run the gradient program. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Comparison of Characterization Techniques

Each technique provides a unique and complementary piece of the structural puzzle. Relying on a single method is insufficient for the rigorous standards of pharmaceutical development.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Complete C-H framework, connectivity, isomeric identity.Unambiguous structure elucidation, identifies isomers.Relatively low sensitivity, requires mg quantities, not ideal for purity of trace impurities.[3]
Mass Spectrometry Molecular weight, elemental formula (HRMS).High sensitivity (µg-ng), confirms elemental composition, diagnostic isotopic patterns.[3]Does not distinguish between isomers, soft ionization may not provide fragmentation for structural clues.
HPLC-UV Purity, number of components, retention time.High resolution for separating impurities, quantitative, robust and reproducible.[6]Does not provide structural information on its own, requires a chromophore for UV detection.

Logical Workflow for Structural Confirmation

validation_flow start Synthesized This compound ms Mass Spectrometry Expected MW? Bromine Isotope Pattern? start->ms nmr NMR Spectroscopy Correct ¹H signals? Correct ¹³C signals? Isomer Confirmed? ms:e->nmr Yes ms:e->nmr Yes fail Re-synthesize or Purify ms:w->fail No ms:w->fail No hplc hplc nmr:e->hplc Yes nmr:e->hplc Yes nmr:e->hplc Yes nmr:w->fail No nmr:w->fail No nmr:w->fail No final Structurally Confirmed & Pure Compound hplc:e->final Yes hplc:w->fail No

Caption: Self-validating workflow for structural confirmation.

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and HPLC. NMR serves as the cornerstone for absolute structural and isomeric confirmation. Mass spectrometry provides definitive proof of the molecular weight and elemental formula, with the bromine isotopic pattern acting as a crucial diagnostic tool. Finally, HPLC delivers the quantitative assessment of purity, ensuring the material is suitable for its intended use in research and drug development. Together, these techniques form a robust, self-validating system that guarantees the identity, structure, and purity of this critical chemical intermediate.

References

A Comparative Guide to the Reactivity of 3-Bromo-7-nitroquinoline and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline scaffolds are privileged structures due to their presence in numerous bioactive compounds. The functionalization of the quinoline ring is a key strategy for modulating the pharmacological and physicochemical properties of these molecules. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing diverse functionalities, and its efficiency is highly dependent on the electronic and steric environment of the substitution site. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-7-nitroquinoline and its isomers, with a focus on SNAr reactions. While direct kinetic comparisons for all isomers are not extensively documented, this guide synthesizes established principles of physical organic chemistry, data from analogous systems, and theoretical considerations to provide a robust predictive framework for researchers.

The Decisive Role of Electronic and Steric Effects in SNAr on Bromo-Nitroquinolines

The feasibility and rate of a nucleophilic aromatic substitution reaction are primarily governed by the ability of the aromatic system to stabilize the negative charge in the Meisenheimer intermediate, the transition state leading to it, and the steric accessibility of the reaction center.

Electronic Effects: The Nitro Group as a Potent Activator

The nitro group is a strong electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[1][2][3] This property is crucial for activating the quinoline ring towards nucleophilic attack. The position of the nitro group relative to the bromo substituent dictates the extent of this activation. For effective stabilization of the Meisenheimer intermediate, the negative charge developed during the nucleophilic attack must be delocalized onto the nitro group. This is only possible when the nitro group is in a position that is ortho or para to the site of substitution.

Steric Hindrance: A Key Determinant of Reactivity

The quinoline ring system is not perfectly symmetrical, and the steric environment around each carbon atom is unique. The presence of the fused benzene ring and the nitrogen heteroatom creates varying degrees of steric hindrance that can influence the approach of a nucleophile.[4][5] Positions adjacent to the ring fusion or bulky substituents will be more sterically hindered, potentially slowing down the rate of substitution.[6]

A Comparative Reactivity Analysis of Bromo-Nitroquinoline Isomers

Based on the principles of electronic stabilization and steric hindrance, we can predict a relative order of reactivity for various bromo-nitroquinoline isomers in SNAr reactions.

IsomerPredicted Relative ReactivityRationale
6-Bromo-5-nitroquinoline HighThe nitro group is ortho to the bromo substituent, providing strong resonance stabilization of the Meisenheimer intermediate.
5-Bromo-8-nitroquinoline HighThe nitro group is in a para-like position relative to the bromine, allowing for effective delocalization of the negative charge.
7-Bromo-8-nitroquinoline HighThe nitro group is ortho to the bromo substituent, leading to significant activation.
8-Bromo-5-nitroquinoline HighThe nitro group is in a para-like position to the bromine, facilitating strong resonance stabilization.
This compound Moderate to Low The nitro group is meta to the bromo substituent. While it exerts an inductive electron-withdrawing effect, it cannot directly stabilize the negative charge of the Meisenheimer intermediate through resonance.
3-Bromo-5-nitroquinoline Moderate to LowSimilar to the 3-bromo-7-nitro isomer, the nitro group is meta to the bromine, offering only inductive activation.
4-Bromo-X-nitroquinoline Variable (Generally High)Positions 2 and 4 of the quinoline ring are inherently electron-deficient and reactive towards nucleophiles. A nitro group on the same ring would provide further activation.[7][8]
2-Bromo-X-nitroquinoline Variable (Generally High)Similar to the 4-bromo isomers, the 2-position is highly activated towards nucleophilic attack.[7][8]

In-Depth Analysis of this compound Reactivity

The reactivity of this compound in SNAr reactions is predicted to be significantly lower than that of its isomers where the nitro group is positioned ortho or para to the bromine. This is because the nitro group at the 7-position is meta to the bromine at the 3-position. While the nitro group still deactivates the ring towards electrophilic attack and provides some inductive electron withdrawal, it cannot participate in the resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-3.

cluster_0 SNAr Mechanism: this compound Start This compound + Nucleophile (Nu-) Intermediate Meisenheimer Intermediate (Negative charge delocalized in the quinoline ring but not onto the nitro group) Start->Intermediate Nucleophilic Attack at C-3 Product 3-Nu-7-nitroquinoline + Br- Intermediate->Product Loss of Bromide

Caption: Predicted SNAr pathway for this compound.

Due to this lack of direct resonance stabilization, a higher activation energy is expected for the formation of the Meisenheimer intermediate, leading to slower reaction rates compared to isomers with ortho or para nitro group placement.[9]

Experimental Design for a Comparative Reactivity Study

To empirically validate the predicted reactivity, a comparative kinetic study can be designed. The following protocol outlines a general approach.

Objective: To determine the relative reaction rates of this compound and its isomers with a model nucleophile (e.g., piperidine or morpholine).

Materials:

  • This compound

  • Other bromo-nitroquinoline isomers (e.g., 6-bromo-5-nitroquinoline, 5-bromo-8-nitroquinoline)

  • Nucleophile (e.g., piperidine)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Internal standard (e.g., decane)

  • Reaction vials

  • Heating block or oil bath

  • GC-MS or HPLC for analysis

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each bromo-nitroquinoline isomer in the chosen solvent at a known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the nucleophile in the same solvent (e.g., 1.0 M).

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • In a series of reaction vials, add a precise volume of each isomer stock solution and the internal standard stock solution.

    • Place the vials in a heating block pre-heated to the desired reaction temperature (e.g., 100 °C).

    • Allow the solutions to equilibrate for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a precise volume of the nucleophile stock solution to each vial simultaneously.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial and quench it in a separate vial containing a quenching agent (e.g., dilute acid).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining starting material and the formed product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each isomer.

    • Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.

    • Calculate the relative reactivity of each isomer with respect to a reference isomer (e.g., 6-bromo-5-nitroquinoline).

cluster_workflow Experimental Workflow for Comparative Reactivity prep Prepare Stock Solutions (Isomers, Nucleophile, Internal Standard) setup Reaction Setup in Vials (Isomer + Internal Standard) prep->setup equilibrate Equilibrate at Reaction Temperature setup->equilibrate initiate Initiate Reaction with Nucleophile equilibrate->initiate monitor Withdraw and Quench Aliquots at Timed Intervals initiate->monitor analyze Analyze by GC-MS or HPLC monitor->analyze data Data Analysis (Determine Rates and Relative Reactivity) analyze->data cluster_comp_workflow Computational Workflow for Reactivity Prediction geom_opt Geometry Optimization (Reactants and Intermediates) ts_search Transition State Search (for Meisenheimer Formation) geom_opt->ts_search freq_anal Frequency Analysis (Confirm Minima and Transition States) ts_search->freq_anal energy_calc Calculate Activation Energies freq_anal->energy_calc react_predict Predict Relative Reactivity energy_calc->react_predict

References

A Comparative Guide to the Biological Activity of 3-Bromo-7-nitroquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the potential biological activities of 3-bromo-7-nitroquinoline by examining the experimentally verified performance of its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to illuminate the therapeutic potential inherent in the nitro- and bromo-substituted quinoline scaffold.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a bicyclic aromatic heterocycle, is celebrated in medicinal chemistry as a "privileged scaffold."[1][2] Its structural rigidity and versatile nature allow for substitutions at various positions, enabling the fine-tuning of its biological effects.[3][4] Quinoline derivatives have been successfully developed as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[1][2][4] This guide focuses on the impact of nitro (NO₂) and bromo (Br) substitutions, with this compound serving as a focal point for comparison against its better-studied analogs. While this compound is primarily used as a key intermediate in the synthesis of bioactive molecules, an analysis of its constituent parts—the quinoline core, the bromo substituent, and the nitro substituent—provides a strong predictive framework for its potential efficacy.[5]

Section 1: Anticancer Potential of Bromo-Nitroquinoline Analogs

The quinoline scaffold is present in several clinically approved anticancer drugs.[1] The introduction of electron-withdrawing groups like nitro and bromo moieties has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[6][7]

Mechanism of Action: A Multifaceted Attack

The anticancer efficacy of quinoline derivatives stems from their ability to interact with numerous biological targets.[2] Key mechanisms include:

  • Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell signaling and proliferation.[8][9]

  • Induction of Apoptosis: Certain substituted quinolines can trigger programmed cell death (apoptosis) in cancer cells, often through pathways involving DNA damage or the inhibition of survival signals.[6][10]

  • Tubulin Polymerization Inhibition: Some analogs disrupt the formation of microtubules, essential components of the cellular skeleton, leading to cell cycle arrest and cell death.[2][11]

The presence of a nitro group can amplify these effects. For instance, 6,8-dibromo-5-nitroquinoline showed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas its precursor, 6,8-dibromoquinoline, exhibited no such activity.[6] This highlights the synergistic impact of combining bromo and nitro substitutions.[6]

Logical Framework: From Scaffold to Biological Target

G cluster_0 Core Structure cluster_1 Key Substitutions cluster_2 Target Compound cluster_3 Predicted Biological Activities Scaffold Quinoline Scaffold Bromo Bromo Group (e.g., at C3) Scaffold->Bromo Functionalization Nitro Nitro Group (e.g., at C7) Scaffold->Nitro Functionalization Target This compound Bromo->Target Combination Nitro->Target Combination Anticancer Anticancer (e.g., Kinase Inhibition) Target->Anticancer Leads to Antimicrobial Antimicrobial (e.g., Metal Chelation) Target->Antimicrobial Leads to

Caption: Logical flow from the core quinoline scaffold to the predicted activities of this compound.

Comparative Anticancer Activity of Quinoline Analogs

The following table summarizes the in-vitro anticancer activity of several bromo- and/or nitro-substituted quinoline derivatives, demonstrating the potent cytotoxicity conferred by these substitutions.

Compound ID/NameCancer Cell LineActivity Metric (IC₅₀)Reference
6,8-dibromo-5-nitroquinolineHeLa (Human Cervical Cancer)24.1 µM[6][9]
6,8-dibromo-5-nitroquinolineHT29 (Human Colorectal Adenocarcinoma)26.2 µM[6][9]
6,8-dibromo-5-nitroquinolineC6 (Rat Glioblastoma)50.0 µM[6][9]
5,7-dibromo-8-hydroxyquinolineC6 (Rat Glioblastoma)12.3 µg/mL[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa, HT29, C65.45-9.6 µg/mL[9]
Novel 3-nitroquinolinesA431, MDA-MB-468 (EGFR-overexpressing)Micromolar to Nanomolar range[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Causality Behind Experimental Choices:

  • Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[13] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[14]

  • Controls: A vehicle control (e.g., DMSO in media) is crucial to ensure that the solvent used to dissolve the compound does not have a toxic effect. A positive control with a known anticancer drug validates the assay's sensitivity.[3]

  • Solubilization: The formazan crystals are insoluble in water. Therefore, a solubilization solution (typically DMSO or an SDS-HCl solution) is added to dissolve them before measuring absorbance.[3][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[3]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for the conversion of MTT to formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3]

Workflow Visualization: MTT Assay

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (for cell attachment) seed->incubate1 treat 3. Treat with Test Compounds incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read 8. Measure Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 Values read->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the MTT cell viability assay.

Section 2: Antimicrobial Activity of Nitroquinoline Analogs

Nitro-substituted quinolines have a long history as antimicrobial agents.[15][16] The analog Nitroxoline (5-nitro-8-hydroxyquinoline) is a well-studied example used to treat urinary tract infections, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19]

Mechanism of Action: Disruption of Metal Homeostasis

The primary antimicrobial mechanism of nitroquinolines like nitroxoline is distinct from many classic antibiotics, making them effective against multidrug-resistant pathogens.[15] The key features are:

  • Metal Ion Chelation: Nitroxoline binds essential divalent metal ions (like zinc and iron), depriving bacteria of these crucial cofactors for enzymatic functions.[15][18]

  • Disturbance of Homeostasis: Recent studies show nitroxoline can also act as a metallophore, inducing an overload of intracellular copper and zinc, which disrupts bacterial metal homeostasis and causes cellular stress.[15]

  • Biofilm Inhibition: By interfering with metal-dependent processes, nitroxoline can inhibit the formation of bacterial biofilms and help disperse pre-formed ones, which is critical for treating chronic infections.[15]

Comparative Antimicrobial Activity of Nitroquinoline Analogs

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of nitroxoline against a range of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[20][21]

CompoundMicroorganismStrainMIC (µg/mL)Reference(s)
NitroxolineEscherichia coli(Uropathogenic)Bacteriostatic[17]
NitroxolineMycobacterium abscessus-2-4[19]
NitroxolineMycobacterium bovis BCG-10 µmol L⁻¹[19]
NitroxolineAcinetobacter baumannii-Potent activity[19]
NitroxolineKlebsiella pneumoniae-Potent activity[19]
NitroxolineNeisseria gonorrhoeae-Potent activity[17]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[20][22][23] It involves exposing a standardized number of bacteria to serial dilutions of the test compound in a liquid growth medium.[21]

Causality Behind Experimental Choices:

  • Standardization: Using a standardized bacterial inoculum and specific growth media (like Mueller-Hinton Broth) ensures reproducibility and allows for comparison of results across different laboratories.[23]

  • Serial Dilution: A two-fold serial dilution series is used to precisely identify the lowest concentration that prevents growth, pinpointing the MIC value which lies between the last well with no growth and the first well with visible growth.[21]

  • Incubation: A defined incubation period (e.g., 18-24 hours) at a specific temperature (e.g., 35°C) provides sufficient time for bacterial growth in the absence of an effective antimicrobial concentration.[20]

Step-by-Step Methodology:

  • Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., this compound) in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension according to standard guidelines (e.g., CLSI) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculate Plate: Add an equal volume of the diluted bacterial inoculum to each well of the compound plate (except the negative control).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The result can also be read using a microplate reader.[21][23]

Workflow Visualization: MIC Determination

MIC_Workflow start Start prep_plate 1. Prepare Serial Dilutions of Compound in 96-well Plate start->prep_plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum prep_plate->prep_inoculum inoculate 3. Inoculate Wells with Bacteria prep_inoculum->inoculate incubate 4. Incubate Plate (18-24h at 35°C) inoculate->incubate read_mic 5. Read Plate Visually or with Spectrophotometer incubate->read_mic determine_mic 6. Identify Lowest Concentration with No Growth (MIC) read_mic->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Conclusion

While direct experimental data on the biological activity of this compound is not extensively published, a comprehensive analysis of its structural analogs provides compelling evidence for its potential as a potent bioactive agent. The presence of both a bromo and a nitro group on the privileged quinoline scaffold is strongly associated with significant anticancer and antimicrobial activities. Analogs with these features have demonstrated the ability to inhibit cancer cell proliferation through mechanisms like kinase inhibition and induce bacterial death by disrupting essential metal-dependent processes. Therefore, this compound stands as a highly promising chemical entity for further investigation and serves as an excellent starting point for the synthesis of novel therapeutic candidates in oncology and infectious disease research.

References

A Guide to the Spectroscopic Data Validation of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unequivocal structural validation of 3-Bromo-7-nitroquinoline using a multi-technique spectroscopic approach. As researchers and drug development professionals, the certainty of a molecule's structure is the bedrock upon which all subsequent biological and chemical data rests. This document moves beyond a simple presentation of data, instead focusing on the logical workflow, the causality behind spectral features, and the synergistic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating case for the compound's identity.

The structure of this compound presents a distinct set of spectroscopic challenges and opportunities. The quinoline core is substituted with two electronically influential groups: a halogen (bromine) and a strongly electron-withdrawing nitro group. Understanding how these substituents modulate the electronic environment of the aromatic system is key to predicting and interpreting the resulting spectra. This guide will detail the expected spectroscopic data, provide robust experimental protocols for data acquisition, and present a clear validation strategy against theoretical and reference data.

Foundational Analysis: The Molecular Structure

Before delving into instrumental analysis, a foundational examination of the target structure allows us to predict the key features we expect to observe. This predictive step is crucial for an efficient and accurate validation process.

The structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle. The key substituents are a bromine atom at position 3 and a nitro group at position 7.

  • ¹H NMR: We anticipate five distinct signals in the aromatic region. The protons on the pyridine ring (H2, H4) and the benzenoid ring (H5, H6, H8) will all have unique chemical environments. The powerful electron-withdrawing nitro group at C7 will significantly deshield adjacent protons (H6, H8), shifting them downfield.

  • ¹³C NMR: The molecule has nine carbon atoms, and due to the lack of symmetry, we expect to see nine distinct signals in a proton-decoupled spectrum. The carbons directly attached to the nitrogen (C2, C8a), bromine (C3), and the nitro group (C7) will show the most significant chemical shift changes compared to unsubstituted quinoline.

  • Mass Spectrometry: The molecular formula is C₉H₅BrN₂O₂. A key validation point will be the presence of a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), resulting in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of nearly equal intensity.[1] The nominal molecular weight is approximately 252/254 g/mol .

  • Infrared Spectroscopy: We expect to see characteristic absorption bands for the nitro group (N=O asymmetric and symmetric stretches), aromatic C=C and C=N stretching vibrations, and aromatic C-H stretches.[2][3]

Below is a diagram illustrating the structure with standardized numbering, which will be used for all spectral assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Validation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for a comprehensive validation.

¹H NMR Spectroscopy: Protocol and Expected Data

The proton NMR spectrum will confirm the number of different proton environments and their connectivity through spin-spin coupling.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for nitroaromatic compounds due to its superior solubilizing power.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is essential for resolving the complex multiplets of the aromatic region.

  • Data Acquisition: Set appropriate parameters, including a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add at least 16 scans to ensure an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Manually phase the spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[4][6] Integrate all signals.

The predicted chemical shifts are based on the known spectrum of quinoline and the additive effects of the -Br and -NO₂ substituents. The nitro group is a strong deactivating, meta-directing group, while bromine is a deactivating ortho-, para-directing group.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constant (J, Hz)Rationale for Prediction
H29.1 - 9.3Doublet (d)J ≈ 2.0 - 2.5Adjacent to ring nitrogen; deshielded.
H48.8 - 9.0Doublet (d)J ≈ 2.0 - 2.5Adjacent to ring nitrogen and deshielded by proximity to bromine.
H88.6 - 8.8Doublet (d)J ≈ 2.0 - 2.5Ortho to the strongly electron-withdrawing nitro group.
H68.3 - 8.5Doublet of doublets (dd)J ≈ 9.0, 2.5Ortho to the nitro group and coupled to H5.
H57.8 - 8.0Doublet (d)J ≈ 9.0Coupled to H6.
¹³C NMR Spectroscopy: Protocol and Expected Data

The ¹³C NMR spectrum confirms the number of unique carbon environments.

  • Sample Preparation: A more concentrated sample (20-30 mg in 0.7 mL of solvent) is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Tune the spectrometer to the appropriate ¹³C frequency (e.g., ~100 MHz for a 400 MHz instrument). Perform a proton-decoupled experiment to ensure each unique carbon appears as a singlet.

  • Data Processing: Processing steps are analogous to those for ¹H NMR. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).[7][8]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7148 - 152Directly attached to the nitro group; highly deshielded.
C2147 - 150Adjacent to ring nitrogen.
C8a145 - 148Bridgehead carbon adjacent to nitrogen.
C4138 - 142Deshielded by nitrogen and bromine.
C4a130 - 134Bridgehead carbon.
C6128 - 132Aromatic CH.
C5125 - 128Aromatic CH.
C8122 - 125Aromatic CH, ortho to nitro group.
C3118 - 122Directly attached to bromine (ipso-carbon).

Mass Spectrometry (MS) Validation

Mass spectrometry provides the molecular weight and elemental formula, serving as a primary check for the compound's identity.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This allows for the determination of the accurate mass to within a few parts per million (ppm).

  • Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and compare it to the theoretical calculated mass. Confirm the presence of the [M+2+H]⁺ peak with approximately the same intensity, which is the definitive signature of a monobrominated compound.[1]

IonCalculated Exact Mass (Monoisotopic)Expected m/zExpected Relative Abundance
[C₉H₅⁷⁹BrN₂O₂+H]⁺252.9661~252.97~100%
[C₉H₅⁸¹BrN₂O₂+H]⁺254.9641~254.97~98%

A measured mass within 5 ppm of the calculated exact mass provides strong evidence for the elemental composition C₉H₅BrN₂O₂.

Infrared (IR) Spectroscopy Validation

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known frequencies for specific functional groups.[9][10]

Wavenumber Range (cm⁻¹)IntensityAssignmentValidation Check
3100 - 3000Medium-WeakAromatic C-H StretchConfirms the presence of the aromatic system.[11]
1550 - 1510 Strong N=O Asymmetric Stretch Key signature for the nitro group. [3]
1360 - 1330 Strong N=O Symmetric Stretch Key signature for the nitro group. [3]
1620 - 1580Medium-WeakAromatic C=C & C=N StretchConfirms the quinoline ring structure.
900 - 675Medium-StrongAromatic C-H Out-of-Plane BendThe pattern can sometimes give clues about the substitution pattern.

The two strong bands for the nitro group are the most critical diagnostic peaks in the IR spectrum. Their presence provides unequivocal evidence for this functional group.

Synergistic Validation Workflow

No single technique provides absolute proof of structure. True validation comes from the logical and consistent integration of all data. The workflow below illustrates how these techniques are synergistically applied.

Caption: Workflow for the synergistic validation of this compound.

Conclusion

The structural validation of this compound is achieved through a rigorous, multi-pronged spectroscopic approach. The process begins with a theoretical prediction of spectral features, followed by systematic data acquisition and analysis. Key validation checkpoints include: the confirmation of the carbon-hydrogen framework with the correct number of signals, multiplicities, and integrations in ¹H and ¹³C NMR; the verification of the exact molecular formula and the characteristic 1:1 bromine isotopic pattern in high-resolution mass spectrometry; and the identification of the critical nitro-group functional handles in the infrared spectrum. When the data from these independent yet complementary techniques converge to tell a single, consistent structural story, the identity of this compound can be considered unequivocally confirmed, meeting the high standards required for research and drug development. Adherence to FAIR data principles, ensuring data is Findable, Accessible, Interoperable, and Reusable, is recommended for long-term data integrity and value.[12][13]

References

A Computational Chemist's Guide to Predicting the Reactivity of 3-Bromo-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for fine-tuning of physicochemical and pharmacological properties through targeted functionalization. 3-Bromo-7-nitroquinoline, a key intermediate, presents a fascinating case for predicting chemical reactivity, a crucial step in designing efficient synthetic routes and novel analogues. This guide provides an in-depth exploration of how computational modeling, specifically Density Functional Theory (DFT), can be leveraged to predict the reactivity of this molecule, offering a powerful complement to traditional experimental approaches.

The Strategic Importance of this compound

This compound serves as a valuable building block in organic synthesis and pharmaceutical research.[1] The presence of a bromine atom provides a handle for various cross-coupling reactions, while the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring system. This electronic modulation can activate the molecule towards certain reactions and is a key determinant of its biological activity.[2] Understanding the interplay of these functional groups is paramount for predicting the regioselectivity and feasibility of subsequent chemical transformations.

Unveiling Reactivity through the Lens of Computational Chemistry

Computational chemistry offers a powerful toolkit to dissect the electronic structure and predict the chemical behavior of molecules with a high degree of accuracy.[3] Among the various methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the reactivity of organic molecules, providing a balance between computational cost and accuracy.

Core Concepts in a Nutshell:
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

  • Molecular Electrostatic Potential (MEP): This provides a color-coded map of the electron density on the molecule's surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Reaction Pathway Modeling: DFT can be used to model the entire course of a chemical reaction, including the structures and energies of reactants, transition states, and products. This allows for the calculation of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathways.

A Practical Guide to Predicting the Reactivity of this compound with DFT

This section outlines a detailed workflow for predicting the reactivity of this compound, focusing on a common and synthetically valuable transformation: the Buchwald-Hartwig amination.

Experimental Protocol: Computational Workflow for Buchwald-Hartwig Amination

Objective: To predict the feasibility and regioselectivity of the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine).

Computational Software: Gaussian, ORCA, or other suitable quantum chemistry packages.

Step 1: Geometry Optimization and Frequency Calculation

  • Action: Build the 3D structure of this compound. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Causality: This step finds the lowest energy conformation of the molecule, which is essential for accurate subsequent calculations. A frequency calculation should be performed to ensure the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

Step 2: Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential

  • Action: Visualize the HOMO and LUMO of the optimized structure. Generate an MEP map.

  • Causality: The distribution of the LUMO will indicate the most electrophilic sites susceptible to nucleophilic attack. The MEP map will visually confirm these electron-deficient regions. For this compound, the carbon atom attached to the bromine is expected to be a primary electrophilic site, activated by the electron-withdrawing nitro group.

Step 3: Modeling the Reaction Pathway

  • Action:

    • Model the reactants: this compound, morpholine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu).

    • Model the key steps of the Buchwald-Hartwig catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.

    • For each step, locate the transition state structure and calculate its energy.

  • Causality: This is the most computationally intensive part of the workflow. Locating the transition states allows for the calculation of the activation energy for each step. The rate-determining step will be the one with the highest activation energy, and its magnitude will determine the overall feasibility of the reaction under given conditions.

Step 4: Analysis and Interpretation of Results

  • Action: Analyze the calculated energy profile of the reaction. Compare the activation energies for potential side reactions.

  • Causality: A reasonably low overall activation energy would suggest that the reaction is likely to proceed under standard Buchwald-Hartwig conditions. The model can also be used to predict the regioselectivity if there are multiple potential reaction sites.

graph TD { A[Start: this compound + Amine] --> B{Computational Modeling}; B --> C[Geometry Optimization]; B --> D[FMO & MEP Analysis]; B --> E[Reaction Pathway Modeling]; C --> F[Optimized Reactant Structures]; D --> G[Predicted Reactive Sites]; E --> H[Transition State Structures & Energies]; F & G & H --> I{Analysis & Prediction}; I --> J[Predicted Reaction Outcome & Feasibility]; } Caption: Computational workflow for predicting reactivity.

Comparison with Experimental Data: Bridging Theory and Practice

While direct and comprehensive experimental data on the reactivity of this compound is not extensively reported in publicly accessible literature, we can draw strong inferences from closely related analogues. For instance, studies on 5-bromo-6-methoxy-8-nitroquinoline have shown its high reactivity towards nucleophilic aromatic substitution (SNAr) with amine nucleophiles under relatively mild conditions.[4] The strong electron-withdrawing nitro group in this analogue activates the displacement of the bromide. This provides a solid basis for predicting that this compound will exhibit similar reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

The general conditions for Buchwald-Hartwig amination of aryl bromides are well-established, typically involving a palladium precursor, a suitable phosphine ligand, and a base in an appropriate solvent.[5][6][7][8]

Table 1: Comparison of Predicted and Expected Experimental Outcomes for Buchwald-Hartwig Amination of this compound

ParameterComputational Prediction (DFT)Expected Experimental Outcome (based on analogues)
Reaction Feasibility Low to moderate activation energy barrier.Reaction is expected to proceed with appropriate catalyst and conditions.
Major Product 3-(morpholino)-7-nitroquinoline.The C-N coupled product at the 3-position is the anticipated major product.
Key Influencing Factor The strong electron-withdrawing effect of the nitro group activating the C-Br bond.The nitro group is known to activate aryl halides towards nucleophilic attack.
Potential Side Reactions Minimal, assuming appropriate reaction conditions.Potential for side reactions can be minimized by careful selection of catalyst, ligand, and base.

Conclusion: A Synergy of Computation and Experimentation

Computational modeling, particularly with DFT, offers an invaluable tool for predicting the reactivity of complex organic molecules like this compound. By providing insights into the electronic structure and reaction energetics, these methods can guide synthetic chemists in the design of efficient reaction pathways and the prediction of product outcomes. While experimental validation remains the ultimate arbiter, the synergy between computational prediction and experimental investigation accelerates the pace of drug discovery and development, enabling a more rational and targeted approach to the synthesis of novel and potentially life-saving medicines.

References

A Senior Application Scientist's Comparative Guide to the Purity Assessment of 3-Bromo-7-nitroquinoline by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Quinoline-Based Intermediates

3-Bromo-7-nitroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its distinct substitution pattern makes it a valuable precursor for synthesizing targeted therapeutic agents, including potential kinase inhibitors and antimalarial compounds, as well as functional organic materials.[1] In any of these applications, the purity of this starting material is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Even trace impurities can lead to unforeseen side reactions, altered biological activity, or compromised material performance.

This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals to select and implement the most appropriate technique for their specific needs. The principles and protocols discussed herein adhere to the validation standards outlined in the ICH Q2(R1) guidelines.[2][3][4][5]

Part 1: High-Performance Liquid Chromatography (HPLC-UV) – The Workhorse for Quantitative Purity

High-Performance Liquid Chromatography is the established method for routine quality control and purity quantification.[6] It excels at separating the main compound from its impurities, providing a precise measure of their relative abundance, typically expressed as a percentage of the total peak area.

The 'Why': Rationale Behind the HPLC Method Design

Our objective is to develop a method that can robustly separate this compound from potential process-related impurities (e.g., isomers, starting materials) and degradation products.

  • Stationary Phase Selection: A C18 (octadecyl) reversed-phase column is the logical first choice. This compound is a moderately polar small molecule, and the hydrophobic interactions between the analyte and the C18 stationary phase provide excellent retention and separation capabilities for this compound class.[7] A column with a particle size of 3 to 5 µm offers a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Strategy: A gradient elution is employed over an isocratic one. Why? Because impurities can have a wide range of polarities. A gradient, starting with a higher aqueous content and moving to a higher organic content (e.g., acetonitrile), ensures that both more polar and less polar impurities are eluted as sharp, well-defined peaks within a reasonable timeframe. Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency. A small amount of formic acid (0.1%) is added to the mobile phase to control the ionization state of the analytes, leading to improved peak shape and reproducibility.

  • Detection: A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector for this application. The quinoline and nitro functional groups in the target molecule are strong chromophores. A PDA detector acquires the entire UV-Vis spectrum for every point in the chromatogram. This allows for the selection of the optimal detection wavelength for maximum sensitivity and, more importantly, enables peak purity analysis by comparing spectra across a single peak to flag the presence of co-eluting impurities.

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation and Columns

  • System: Standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

2. Reagents and Sample Preparation

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • PDA Wavelength: Monitor at 254 nm; acquire spectra from 200-400 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. System Suitability and Validation

  • Before sample analysis, perform five replicate injections of the sample solution.

  • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • This protocol should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.[2][5]

Data Interpretation and Visualization

The primary output is a chromatogram. Purity is calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Hypothetical HPLC-UV Purity Data for this compound

Peak No. Retention Time (min) Peak Area Area % Identity
1 4.5 1,500 0.05 Unknown Impurity 1
2 12.8 2,985,000 99.50 This compound
3 15.2 12,000 0.40 Unknown Impurity 2
4 17.1 1,500 0.05 Unknown Impurity 3

| Total | | 3,000,000 | 100.00 | |

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve & Filter (1 mg/mL) inj Autosampler Injection prep->inj col C18 Column Separation inj->col Gradient Elution det PDA Detector (200-400 nm) col->det data Chromatogram (Area % Report) det->data

Caption: Standard workflow for HPLC-UV purity assessment.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) – The Investigator for Impurity Identification

LC-MS combines the separation power of HPLC with the unparalleled detection and identification capabilities of mass spectrometry.[8] While it can be used for quantification, its primary strength in purity assessment lies in structurally characterizing the "unknowns" that HPLC-UV can only quantify.[9]

The 'Why': Rationale Behind the LC-MS Method Design

The goal here is not just to see impurities, but to understand what they are. This requires a system that can provide accurate mass information.

  • LC System: The same HPLC method described above can be directly coupled to the mass spectrometer. This allows for a direct correlation of peaks between the two techniques, which is crucial for a comprehensive analysis.

  • Ionization Source: Electrospray Ionization (ESI) is the ideal choice.[9] It is a "soft" ionization technique that is highly efficient for moderately polar, nitrogen-containing small molecules, typically generating a protonated molecular ion ([M+H]+).[10] This minimizes fragmentation in the source, providing a clear molecular weight for the parent compound and its impurities.

  • Mass Analyzer: A High-Resolution Mass Spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, is essential.[9] Unlike a standard single quadrupole which provides nominal mass, an HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This precision is often sufficient to determine the elemental formula of an impurity, allowing for confident structural elucidation. For example, it can distinguish between an impurity that has lost a bromine atom versus one that has gained an ethyl group, which may have very similar nominal masses.

Experimental Protocol: LC-MS Impurity Profiling

1. Instrumentation

  • System: UHPLC or HPLC system coupled to an HRMS (e.g., Q-TOF or Orbitrap) with an ESI source.

2. LC Conditions

  • Identical to the HPLC-UV method described in Part 1 to ensure chromatographic alignment. A post-column split may be necessary to reduce the flow entering the MS source, depending on the instrument's specifications.

3. MS Conditions

  • Ionization Mode: ESI Positive.

  • Scan Range: 100 – 1000 m/z.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow & Temp: Instrument-specific, optimized for signal intensity (e.g., 600 L/hr at 350 °C).

  • Data Acquisition: Full scan mode. For further structural confirmation, tandem MS (MS/MS) can be performed to generate fragmentation patterns.

Data Interpretation and Visualization

LC-MS data provides multiple dimensions of information: retention time, mass-to-charge ratio (m/z), and intensity. By extracting the mass spectrum for each chromatographic peak, we can propose identities for the impurities.

Table 2: Hypothetical LC-MS Impurity Identification for this compound

RT (min) Observed m/z [M+H]+ Calculated Mass [M+H]+ Mass Error (ppm) Proposed Identity Proposed Formula
4.5 175.0502 175.0502 0.0 7-Nitroquinoline (Debromination) C₉H₇N₂O₂
12.8 252.9607 252.9607 0.0 This compound C₉H₆BrN₂O₂
15.2 252.9605 252.9607 -0.8 5-Bromo-7-nitroquinoline (Isomer) C₉H₆BrN₂O₂

| 17.1 | 297.9458 | 297.9458 | 0.0 | 3-Bromo-X,Y-dinitroquinoline (Over-nitration) | C₉H₅BrN₃O₄ |

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis prep Dissolve & Filter (1 mg/mL) inj LC Injection & Separation prep->inj ion ESI Source (Ionization) inj->ion Eluent ms HRMS Analyzer (e.g., TOF) ion->ms Ions data Mass Spectrum (Impurity ID) ms->data

Caption: Integrated workflow for LC-MS impurity identification.

Part 3: Head-to-Head Comparison and Strategic Application

Neither technique is universally superior; they are complementary tools that answer different questions. The choice depends entirely on the objective of the analysis.

Table 3: Performance Comparison: HPLC-UV vs. LC-MS

Parameter HPLC-UV (PDA) LC-MS (HRMS) Field-Proven Insight
Primary Function Quantification Identification Use HPLC for "how much?" and LC-MS for "what is it?".
Selectivity Good (Chromatographic) Excellent (Chromatographic & Mass) LC-MS can resolve co-eluting peaks if they have different masses.
Sensitivity Good (ng range) Excellent (pg to fg range) LC-MS is the gold standard for trace-level impurity detection.[8]
Identification Power Low (Based on RT match with standard) High (Based on accurate mass and fragmentation) HRMS provides unambiguous elemental composition.
Quantitative Accuracy High (with reference standards) Moderate to High (Requires isotopic standards for best accuracy) HPLC-UV is more straightforward and cost-effective for routine QC quantification.
Cost & Complexity Lower Higher LC-MS requires greater capital investment and operator expertise.

| Regulatory Standing | Gold standard for release testing and QC. | Essential for impurity profiling, stability studies, and regulatory filings. | Both are required at different stages of drug development. |

Decision-Making Framework

To assist in selecting the appropriate technique, the following logical workflow can be applied.

Decision_Tree start Purity Assessment Goal? q1 Routine QC of a Known Compound? start->q1 Routine Check q2 Impurity Profiling or Unknown Peak ID? start->q2 Investigation ans_hplc Use HPLC-UV (Quantitative, Cost-Effective) q1->ans_hplc Yes ans_lcms Use LC-MS (Identification, Sensitivity) q2->ans_lcms Yes

Caption: A logical guide for selecting the appropriate analytical technique.

Conclusion

For the comprehensive purity assessment of this compound, HPLC-UV and LC-MS are not competing but synergistic technologies. HPLC-UV serves as the robust, reliable workhorse for routine quality control, providing precise quantification necessary for batch release and specification compliance. Its operational simplicity and lower cost make it ideal for established manufacturing processes.

Conversely, LC-MS, particularly with high-resolution capabilities, is the indispensable investigative tool. It is essential during process development, for troubleshooting out-of-spec batches, performing stability studies, and for the definitive structural elucidation of unknown impurities required for regulatory submissions. A sound analytical strategy in any research or drug development program will leverage HPLC-UV for routine quantitative checks while employing LC-MS for in-depth characterization and problem-solving, ensuring the highest standards of product quality and scientific integrity.

References

A Comparative Guide to Catalysts for C-N Coupling with 3-Bromo-7-nitroquinoline: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, and its functionalization through C-N coupling reactions is pivotal in the discovery of novel therapeutic agents. This guide provides an in-depth comparative analysis of the two preeminent catalytic systems for the C-N coupling of 3-bromo-7-nitroquinoline: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic nuances, practical considerations, and expected outcomes of each methodology, supported by experimental data, to empower you in making informed decisions for your synthetic campaigns.

The this compound substrate presents a unique electronic profile. The potent electron-withdrawing nitro group significantly influences the reactivity of the C-Br bond, a factor that must be carefully considered when selecting a catalytic system. This guide will specifically address how this electronic feature impacts catalyst performance and reaction outcomes.

I. The Contenders: Palladium vs. Copper

The two primary catalytic systems for C-N cross-coupling reactions are the well-established Palladium-catalyzed Buchwald-Hartwig amination and the classical, yet continually evolving, Copper-catalyzed Ullmann condensation.[1] While both aim to achieve the same transformation, their mechanisms, operational parameters, and substrate compatibility differ significantly.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[2][3] The reaction is characterized by its reliance on a palladium catalyst, typically in conjunction with a phosphine ligand and a base.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a series of distinct steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the reductive elimination step and prevent unwanted side reactions.[4]

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex L_nPd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition ArBr This compound (Ar-Br) ArBr->OxAdd Amido Amido Complex L_nPd(II)(Ar)(NHR) OxAdd->Amido Amine Coordination & Deprotonation Amine Amine (R-NH_2) Amine->Amido Amido->Pd0 Catalyst Regeneration Product Coupled Product (Ar-NHR) Amido->Product Reductive Elimination HB_X H-Base⁺ Br⁻ Amido->HB_X Base Base Base->Amido

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Key Components & Considerations for this compound:

  • Palladium Precatalyst: Palladacycles, such as XPhos Palladacycle Gen. 4, are often preferred due to their air and moisture stability, which simplifies reaction setup and improves reproducibility.[4][5]

  • Ligand: For electron-deficient aryl bromides like this compound, bulky, electron-rich biaryl phosphine ligands such as XPhos or RuPhos are highly effective.[1][6] These ligands promote the crucial reductive elimination step, leading to higher yields.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly if the substrate is base-sensitive.[7]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[7]

B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N coupling reaction that predates the Buchwald-Hartwig amination.[8] Historically, it required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[9] However, modern advancements, particularly the use of ligands, have transformed the Ullmann reaction into a milder and more versatile method.[10]

Mechanism: The mechanism of the ligand-accelerated Ullmann reaction is thought to involve a Cu(I)/Cu(III) catalytic cycle. The ligand plays a critical role in stabilizing the copper species and facilitating the oxidative addition and reductive elimination steps.

Ullmann_Condensation CuI Cu(I)L_n OxAdd Oxidative Addition Complex L_nCu(III)(Ar)(Br) CuI->OxAdd Oxidative Addition ArBr This compound (Ar-Br) ArBr->OxAdd Amido Amido Complex L_nCu(III)(Ar)(NHR) OxAdd->Amido Amine Coordination & Deprotonation Amine Amine (R-NH_2) Amine->Amido Amido->CuI Catalyst Regeneration Product Coupled Product (Ar-NHR) Amido->Product Reductive Elimination HB_X H-Base⁺ Br⁻ Amido->HB_X Base Base Base->Amido Workflow Start Start: this compound & Amine Screening Catalyst System Screening (Pd vs. Cu, Ligands, Bases, Solvents) Start->Screening Optimization Reaction Condition Optimization (Temperature, Time, Concentration) Screening->Optimization Reaction Scale-up of Optimized Reaction Optimization->Reaction Workup Reaction Work-up & Purification Reaction->Workup Analysis Product Characterization (NMR, MS, Purity) Workup->Analysis End Final Product: N-Aryl-7-nitroquinolin-3-amine Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-7-Nitroquinoline Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. The introduction of specific substituents, such as bromine and a nitro group, can significantly modulate the biological activity of the quinoline core, leading to the development of potent anticancer drug candidates. This guide provides an in-depth comparison of 3-bromo-7-nitroquinoline derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The Rationale Behind the this compound Scaffold

The design of the this compound scaffold is rooted in established principles of medicinal chemistry. The quinoline core itself is a known pharmacophore present in various anticancer agents.[1][2] The addition of a bromine atom at the 3-position and a nitro group at the 7-position is a strategic choice to enhance the molecule's therapeutic potential.

  • The Role of the Bromo Group: Halogenation, particularly with bromine, can increase the lipophilicity of a molecule, potentially enhancing its cell membrane permeability and bioavailability.[3] Furthermore, the bromo substituent can influence the electronic properties of the quinoline ring, impacting its interaction with biological targets.[3]

  • The Significance of the Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic distribution of the quinoline ring.[4] This modification can enhance the compound's ability to participate in crucial biological interactions, such as intercalating with DNA or inhibiting key enzymes involved in cancer progression.[4] The presence of a nitro group has been associated with the induction of oxidative stress in cancer cells, a mechanism that can trigger apoptosis.[5]

Comparative Anticancer Activity: A Synthesis of Available Data

Direct comparative studies on a comprehensive series of this compound derivatives are limited in the publicly available literature. However, by examining data from structurally related brominated and nitrated quinolines, we can infer a preliminary structure-activity relationship. The following table summarizes the anticancer activity of various relevant quinoline derivatives against different cancer cell lines. It is crucial to note that these compounds were evaluated in separate studies, and direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineMultiple substitutionsC6 (rat glioblastoma)15.4[3]
HeLa (human cervical cancer)26.4[3]
HT29 (human colon adenocarcinoma)15.0[3]
3,5,6,7-tetrabromo-8-methoxyquinolineMultiple bromo substitutionsC6 (rat glioblastoma)48.9[3]
HeLa (human cervical cancer)59.5[3]
HT29 (human colon adenocarcinoma)36.6[3]
6,8-dibromo-5-nitroquinolineDibromo, nitro substitutionC6 (rat glioblastoma)50.0[3]
HeLa (human cervical cancer)24.1[3]
HT29 (human colon adenocarcinoma)26.2[3]
6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineComplex substitutionT47D (breast cancer)0.016 ± 0.003[6]

Analysis of Structure-Activity Relationships:

From the available data on related compounds, several key SAR trends can be hypothesized for this compound derivatives:

  • Influence of Additional Substituents: The anticancer potency of the core this compound scaffold can likely be modulated by the introduction of other functional groups. For instance, the presence of hydroxyl and methoxy groups in 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline appears to contribute to its significant activity.[3]

  • Position of Substituents: The specific placement of bromo and nitro groups on the quinoline ring is critical for activity. While we are focusing on the 3-bromo-7-nitro arrangement, the data for 6,8-dibromo-5-nitroquinoline highlights that other isomers also possess notable anticancer effects.[3]

  • Nature of Substituents at Other Positions: The introduction of diverse side chains, as seen in the highly potent 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, suggests that modifications at other positions of the quinoline ring can lead to substantial improvements in anticancer activity.[6]

Unraveling the Mechanism of Action

The anticancer activity of quinoline derivatives often stems from their ability to induce programmed cell death (apoptosis) and inhibit key signaling pathways essential for cancer cell survival and proliferation.

Induction of Apoptosis

Numerous studies have demonstrated that quinoline derivatives can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]

A generalized pathway for quinoline-induced apoptosis is illustrated below:

Quinoline_Apoptosis_Pathway Quinoline This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Bax ↑ Bax Quinoline->Bax Bcl2 ↓ Bcl-2 Quinoline->Bcl2 Caspase8 Caspase-8 Activation Quinoline->Caspase8 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized pathway of apoptosis induced by quinoline derivatives.

This process typically involves:

  • Increased Reactive Oxygen Species (ROS): The nitro group may contribute to the generation of ROS, leading to oxidative stress and cellular damage.[5]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[8]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[8]

  • Caspase Activation: The activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), which ultimately leads to the dismantling of the cell.[1][8]

Inhibition of Kinase Signaling Pathways

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[9] Quinoline derivatives have been identified as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like EGFR and PDGF-RTK.[10] The this compound scaffold provides a promising starting point for the design of selective kinase inhibitors.

Experimental Protocols for Evaluation

The robust evaluation of this compound derivatives requires standardized and well-validated experimental protocols.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.[11]

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Incubate1 Incubate (24h) for cell adherence Seed->Incubate1 Treat Treat with This compound Derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[12]

  • Incubation: Incubate the plates for 48 to 72 hours.[12]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

To determine if the this compound derivatives act as kinase inhibitors, a variety of in vitro kinase assays can be employed. These assays typically measure the activity of a specific kinase in the presence of the test compound.[14][15]

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare Incubate Pre-incubate Kinase with Inhibitor Prepare->Incubate Initiate Initiate Reaction with ATP and Substrate Incubate->Initiate Incubate2 Incubate at RT Initiate->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Signal (e.g., Luminescence, Fluorescence) Stop->Detect Analyze Calculate % Inhibition and IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Generalized Protocol (Luminescence-based):

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the this compound derivative at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate briefly to allow for binding.[16]

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.[16]

  • Incubation: Incubate the reaction mixture at room temperature for a specified period.

  • Detection: Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ADP produced (indicating kinase activity).[15]

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[16]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The strategic placement of the bromo and nitro groups is anticipated to confer potent cytotoxic and kinase inhibitory activities. The preliminary structure-activity relationships, inferred from related compounds, suggest that further derivatization of this core structure could lead to compounds with enhanced potency and selectivity. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish a more definitive SAR. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and development as next-generation cancer therapeutics.

References

A Technical Guide to the Cytotoxicity of Bromo-Nitroquinoline Isomers: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth, objective comparison of the cytotoxic properties of bromo-nitroquinoline isomers, drawing upon experimental data to elucidate structure-activity relationships (SAR). We will delve into the experimental methodologies used to generate this data, providing detailed protocols for key assays, and explore the potential signaling pathways through which these compounds exert their cytotoxic effects. Our aim is to equip you with the technical insights necessary to advance your research in this promising area of oncology.

The Quinoline Scaffold: A Privileged Structure in Anticancer Research

The quinoline ring system is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, planar structure allows for effective interaction with biological macromolecules, including DNA and various enzymes. The introduction of electron-withdrawing groups, such as bromine atoms and nitro moieties, has been shown to significantly enhance the cytotoxic potential of the quinoline scaffold, making bromo-nitroquinoline isomers a compelling class of compounds for anticancer drug discovery. The precise positioning of these substituents on the quinoline ring can dramatically influence their cytotoxic potency and selectivity, a central theme we will explore in this guide.

Comparative Cytotoxicity of Bromo-Nitroquinoline Isomers

The cytotoxic efficacy of various bromo-nitroquinoline isomers has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, is a key metric for comparison. The following table summarizes the available in vitro cytotoxicity data for representative bromo-nitroquinoline isomers.

Compound/IsomerSubstitution PatternCancer Cell LineIC50 (µM)Reference Compound
6,8-Dibromo-5-nitroquinoline 6,8-di-bromo, 5-nitroC6 (Rat Glioma)50.05-Fluorouracil (5-FU)
HT29 (Human Colon Carcinoma)26.25-Fluorouracil (5-FU)
HeLa (Human Cervical Carcinoma)24.15-Fluorouracil (5-FU)
6-Bromo-5-nitroquinoline 6-bromo, 5-nitroHT29 (Human Colon Carcinoma)Lower than 5-FU5-Fluorouracil (5-FU)
5,7-Dibromo-8-hydroxyquinoline 5,7-di-bromo, 8-hydroxyC6 (Rat Glioma)6.7 - 25.6 µg/mLNot Specified
HeLa (Human Cervical Carcinoma)6.7 - 25.6 µg/mLNot Specified
HT29 (Human Colon Carcinoma)6.7 - 25.6 µg/mLNot Specified

Analysis of Structure-Activity Relationships (SAR):

The data, though not exhaustive across all possible isomers, reveals critical insights into the SAR of bromo-nitroquinolines:

  • The Synergistic Effect of Bromo and Nitro Groups: The presence of both bromine and nitro substituents on the quinoline ring appears to be crucial for significant cytotoxic activity. For instance, 6,8-dibromoquinoline, the precursor to 6,8-dibromo-5-nitroquinoline, exhibits no inhibitory activity, highlighting the critical contribution of the nitro group.[1]

  • Influence of Substitution Position: The positioning of the substituents is a key determinant of potency. While direct comparisons of a wide range of isomers are limited in the literature, the potent activity of 6,8-dibromo-5-nitroquinoline suggests that this particular arrangement of substituents is favorable for cytotoxicity.[1]

  • The Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group significantly reduces the electron density of the quinoline scaffold.[1] This electronic modification can enhance the molecule's ability to interact with biological targets and may facilitate redox cycling, leading to the generation of reactive oxygen species (ROS). Furthermore, the nitro group at the C-5 position has been shown to amplify antiproliferative effects.[1]

  • Impact of Additional Functional Groups: The presence of a hydroxyl group at the C-8 position, as seen in 5,7-dibromo-8-hydroxyquinoline, also confers strong antiproliferative activity.[2] This suggests that hydrogen bonding capabilities at this position can contribute to target binding and cytotoxicity.

Elucidating the Mechanisms of Cytotoxicity

The cytotoxic effects of bromo-nitroquinoline isomers are likely mediated by a combination of mechanisms, including the induction of apoptosis, inhibition of key cellular enzymes, and the generation of oxidative stress.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Several studies have indicated that bromo-nitroquinoline derivatives can induce apoptosis in cancer cells.[1][3] This is often characterized by morphological changes, DNA fragmentation, and the activation of a cascade of cysteine-aspartic proteases known as caspases.

A potential signaling pathway for apoptosis induction by bromo-nitroquinoline isomers is depicted below. This is a generalized pathway, and the specific molecular players may vary depending on the isomer and the cancer cell type.

apoptosis_pathway cluster_cell Cancer Cell Bromo-Nitroquinoline Bromo-Nitroquinoline ROS_Generation ROS Generation Bromo-Nitroquinoline->ROS_Generation Topoisomerase_Inhibition Topoisomerase I Inhibition Bromo-Nitroquinoline->Topoisomerase_Inhibition Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome Apoptosome Formation Cytochrome_c_Release->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Damage DNA Damage Topoisomerase_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Bax_Upregulation->Mitochondrial_Stress Bcl2_Downregulation->Mitochondrial_Stress

Caption: A proposed signaling pathway for bromo-nitroquinoline-induced apoptosis.

Inhibition of Topoisomerase I

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, responsible for relaxing DNA supercoils.[4] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[5][6] Some bromo-substituted quinoline derivatives have been identified as potent inhibitors of human topoisomerase I.[1][2] The planar quinoline ring system can intercalate into the DNA helix, stabilizing the topoisomerase I-DNA cleavage complex and preventing the re-ligation of the DNA strand.

Generation of Reactive Oxygen Species (ROS)

Nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can generate reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[7] Cancer cells often exist in a state of increased oxidative stress, making them more susceptible to further ROS insults.[8] The generation of ROS by bromo-nitroquinoline isomers can lead to oxidative damage to cellular components, including DNA, lipids, and proteins, contributing to cytotoxicity and the induction of apoptosis.

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is fundamental to the evaluation of any potential anticancer agent. The following are detailed, step-by-step protocols for the key assays used to characterize the cytotoxic effects of bromo-nitroquinoline isomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

mtt_workflow Start Start Cell_Seeding Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) Start->Cell_Seeding Incubation1 Incubate overnight to allow for cell attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of bromo-nitroquinoline isomers Incubation1->Compound_Treatment Incubation2 Incubate for a specified period (e.g., 24, 48, or 72 hours) Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours to allow formazan formation MTT_Addition->Incubation3 Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the bromo-nitroquinoline isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies the release of LDH from damaged cells into the culture medium, serving as a measure of cytotoxicity and loss of membrane integrity.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer or 1% Triton X-100) and a background control (medium only).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

annexin_pi_workflow Start Start Cell_Treatment Treat cells with bromo-nitroquinoline isomers Start->Cell_Treatment Cell_Harvesting Harvest both adherent and floating cells Cell_Treatment->Cell_Harvesting Washing Wash cells with cold PBS Cell_Harvesting->Washing Resuspension Resuspend cells in Annexin V binding buffer Washing->Resuspension Staining Add FITC-Annexin V and Propidium Iodide (PI) Resuspension->Staining Incubation Incubate in the dark at room temperature Staining->Incubation Flow_Cytometry Analyze cells by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify viable, apoptotic, and necrotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of 3-Bromo-7-nitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 3-Bromo-7-nitroquinoline (CAS: 1354221-07-0). As a brominated nitroaromatic compound, it requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Foundational Principles: Understanding the Hazard

This compound is a halogenated organic compound containing a nitro group.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not consistently available, its structural components—a quinoline core, a bromine atom, and a nitro group—mandate that it be treated as a hazardous substance.[2] The presence of halogen (bromine) and a nitro functional group classifies it as a halogenated nitroaromatic compound, which often exhibit toxic, irritant, and environmentally hazardous properties.[3]

The core principle of disposal is waste segregation . Halogenated organic wastes must be kept separate from non-halogenated streams because they require specific disposal methods, typically high-temperature incineration at a licensed facility, to prevent the formation of toxic byproducts like dioxins.[4][5]

Causality Behind Segregation: Mixing halogenated waste with non-halogenated solvents complicates disposal and significantly increases costs. Furthermore, improper mixing can lead to dangerous chemical reactions. Incineration of halogenated compounds requires specialized scrubbers to neutralize acidic gases (like hydrogen bromide) formed during combustion.

Immediate Safety & Handling for Disposal

Before beginning any disposal-related activities, a thorough hazard assessment is critical. Personnel must be familiar with the potential risks associated with halogenated and nitrated chemicals.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is non-negotiable.[2] The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile. For prolonged contact or handling larger quantities, consulting the glove manufacturer's compatibility chart is recommended.[2][3]

  • Body Protection: A flame-resistant lab coat should be worn.[3]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

Emergency First Aid Procedures

In the event of accidental exposure, immediate action is required:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[7]

  • Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Step-by-Step Disposal Protocol

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating through clear labeling and documentation.

Step 1: Waste Identification and Segregation

Properly categorize the waste. This compound is a halogenated organic solid waste .[8]

  • Action: Designate a specific waste container solely for halogenated organic compounds.[4][5]

  • Rationale: This is the most critical step. It prevents cross-contamination of waste streams and ensures the waste is directed to the correct disposal facility. Do not mix with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[5][8]

Step 2: Waste Container Selection and Labeling
  • Action: Select a leak-proof, chemically compatible waste container with a secure, tight-fitting lid.[2][4] Before adding any waste, label the container clearly.

  • The label must include:

    • The words "Hazardous Waste ".[8]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[2][4]

    • A list of all contents if it is a mixed waste stream (e.g., "Waste this compound in Dichloromethane").

    • The date when the first drop of waste was added.[2]

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).

  • Rationale: Clear, accurate labeling is a regulatory requirement and is essential for communicating hazards to everyone in the laboratory and to waste disposal personnel.

Step 3: Waste Accumulation
  • Action: Carefully transfer the waste this compound into the designated container inside a chemical fume hood.[6] If transferring a solid, use a spatula and avoid creating dust.[8]

  • Rationale: Performing transfers in a fume hood minimizes the risk of inhalation exposure.

Step 4: Storage of Waste Container
  • Action: Keep the waste container tightly closed at all times, except when actively adding waste.[4] Store the container in a designated, secondary containment area within the lab, known as a Satellite Accumulation Area (SAA). This area should be well-ventilated and away from incompatible materials.[8]

  • Rationale: Secure storage prevents accidental spills and the release of vapors into the laboratory environment. The SAA ensures that hazardous waste is managed in a controlled and compliant location.

Step 5: Arranging for Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) department.[2][3] They are the primary resource for providing specific guidance based on local, state, and federal regulations and will arrange for the pickup and final disposal by a certified hazardous waste contractor.[2]

  • Rationale: EHS professionals are trained to manage hazardous waste disposal in compliance with all legal requirements, protecting both the institution and its researchers from liability.

Data Summary & Visualization

Chemical & Hazard Data Summary
PropertyValue/InformationSource(s)
Chemical Name This compound
CAS Number 1354221-07-0[1][9]
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol [1][10]
Physical Form Solid (Assumed)[7]
Waste Category Halogenated Organic Waste[4][5][8]
Known Hazards Based on similar structures, presumed to be a skin, eye, and respiratory irritant.[7][11]
Storage Store in a dry, sealed container at room temperature.[10][12]
Disposal Decision Workflow

The following diagram illustrates the logical steps for ensuring the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Storage & Final Disposal start Start: Identify this compound Waste assess_hazards Assess Hazards (Review SDS for similar compounds) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Leak-Proof Container for 'Halogenated Organic Waste' don_ppe->select_container label_container Label Container Correctly ('Hazardous Waste', Full Name, Date) select_container->label_container transfer_waste Transfer Waste in Fume Hood label_container->transfer_waste store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) transfer_waste->store_saa contact_ehs Contact Institutional EHS Office for Waste Pickup store_saa->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound waste.

References

Mastering the Safe Handling of 3-Bromo-7-nitroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Protocols

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Bromo-7-nitroquinoline (CAS No. 1354221-07-0). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory. While a specific, detailed safety data sheet for this compound has been identified[1][2][3][4][5], the following protocols are synthesized from best practices and data from structurally analogous compounds, such as other bromo-nitroquinoline isomers and related quinoline derivatives.

Hazard Assessment: Understanding the Risks

Based on data from closely related compounds like 3-Bromoquinoline, this compound is anticipated to be a hazardous substance. The primary risks include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7]

These hazards necessitate stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical step in mitigating the risks associated with this compound. The following table summarizes the required PPE for all handling procedures.

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Tested according to EN 374.Prevents skin contact, which can be harmful and cause irritation. Gloves should be inspected before use and disposed of if contaminated.
Skin and Body Protection A complete suit protecting against chemicals or a lab coat with full-length sleeves. Full-length pants and close-toed shoes are mandatory.N/AEnsures no skin is exposed to accidental spills or contamination.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.NIOSH/MSHA or European Standard EN 149 approved.[8]Required if engineering controls are insufficient or during spill cleanup to prevent inhalation of harmful dust or vapors.[6][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is paramount. The following steps provide a self-validating system for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6][10]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[10]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, are within reach.

Handling the Compound
  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within a chemical fume hood to contain any dust.

    • Use a chemically resistant spatula or scoop for transfers.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • In Solution:

    • When working with this compound in solution, handle it with the same level of precaution as the solid form.

    • Avoid splashes and the generation of aerosols.

Post-Handling Procedures
  • Decontamination:

    • Wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by a soap and water solution.

    • Decontaminate any equipment that has come into contact with the compound.

  • PPE Removal:

    • Remove gloves first, turning them inside out as you do.

    • Follow with the removal of your lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Halogenated Organic Waste: Due to its chemical structure, this compound is classified as halogenated organic waste.[11]

  • Separate Waste Streams: Do not mix this waste with non-halogenated, acidic, basic, or oxidizing waste.[11] Keep solid and liquid waste in separate, clearly labeled containers.[11]

Step-by-Step Disposal Protocol
  • Container Labeling: Use a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids or liquids. The label must include "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[11]

  • Waste Transfer: Carefully transfer the waste into the designated container, minimizing dust or splashes.[11]

  • Container Sealing: Securely close the container lid after each addition to prevent the release of vapors.[11]

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[11]

  • Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pick-up and disposal by a certified hazardous waste management company.[7][11] Never dispose of this compound down the drain or in regular trash.[8]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep Preparation Verify fume hood function Check emergency equipment Assemble all materials (PPE, waste containers) handling Handling Don all required PPE Conduct all operations in fume hood Minimize dust and aerosol generation prep->handling Proceed with caution post Post-Handling Decontaminate work area and equipment Segregate waste correctly Remove PPE in correct order Wash hands thoroughly handling->post Work complete disposal Disposal Use labeled, sealed container for halogenated waste Store in designated accumulation area Arrange for professional disposal post->disposal Waste generated

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-7-nitroquinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-7-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.